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  • Product: 2-Ethoxy-2-(oxolan-3-yl)acetic acid
  • CAS: 1551481-37-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Ethoxy-2-(oxolan-3-yl)acetic acid: Properties, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Ethoxy-2-(oxolan-3-yl)acetic acid is a unique organic molecule that incorporates several key functional groups: a carboxylic acid, an ether,...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-2-(oxolan-3-yl)acetic acid is a unique organic molecule that incorporates several key functional groups: a carboxylic acid, an ether, and a tetrahydrofuran (oxolane) ring. This combination of features suggests its potential as a versatile building block in medicinal chemistry and materials science. The carboxylic acid moiety provides a handle for amide bond formation and other derivatizations, while the ether linkage and the cyclic tetrahydrofuran structure impart specific conformational constraints and polarity that can be exploited in the design of novel compounds. This guide aims to provide a comprehensive overview of the known chemical properties and structure of 2-Ethoxy-2-(oxolan-3-yl)acetic acid, and to explore its potential applications based on the activities of structurally related compounds.

Chemical Structure and Identifiers

The fundamental structure of 2-Ethoxy-2-(oxolan-3-yl)acetic acid is centered around a chiral carbon atom bonded to an ethoxy group, a carboxylic acid group, and a 3-substituted oxolane ring.

Molecular Structure:

Caption: 2D Chemical Structure of 2-Ethoxy-2-(oxolan-3-yl)acetic acid.

Key Identifiers:

  • IUPAC Name: 2-ethoxy-2-(oxolan-3-yl)acetic acid[1]

  • Synonyms: 2-ethoxy-2-(tetrahydrofuran-3-yl)acetic acid

  • CAS Number: 1551481-37-8[1]

  • Molecular Formula: C8H14O4[2]

  • Molecular Weight: 174.19 g/mol [2]

Physicochemical Properties

PropertyValueSource
Physical Form Oil[3]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available
Predicted XlogP 0.3[4]

The predicted XlogP value suggests that the compound has a relatively balanced hydrophilic-lipophilic character. The presence of the carboxylic acid and ether functionalities would be expected to confer some solubility in polar organic solvents and potentially limited solubility in water.

Spectral Data and Characterization

While specific experimental spectra for 2-Ethoxy-2-(oxolan-3-yl)acetic acid are not published, a theoretical analysis of its structure allows for the prediction of key spectral features that would be essential for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers, potentially leading to diastereotopic protons. Key signals would include a triplet and a quartet for the ethoxy group, multiplets for the oxolane ring protons, a signal for the methine proton alpha to the carboxylic acid, and a broad singlet for the acidic proton of the carboxylic acid. The chemical shifts of protons on the oxolane ring would be influenced by the substitution pattern.[1][5][6][7][8]

  • ¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at the downfield end of the spectrum (typically ~170-180 ppm). The carbon atom attached to two oxygen atoms (the acetal-like carbon) would also be significantly downfield.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. A strong, sharp absorption band around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The C-O stretching vibrations of the ether and ester functionalities would be visible in the fingerprint region, typically between 1000-1300 cm⁻¹.[9]

Mass Spectrometry (MS): In mass spectrometry, the molecule would likely exhibit a molecular ion peak [M]+, although it may be weak. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-17 amu) and the loss of the entire carboxyl group (-45 amu). For ethers, alpha-cleavage is a common fragmentation pathway. High-resolution mass spectrometry would be crucial for confirming the elemental composition.[10][11][12][13]

Synthesis and Experimental Protocols

A specific, validated synthetic protocol for 2-Ethoxy-2-(oxolan-3-yl)acetic acid is not available in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles and published syntheses of structurally similar compounds, such as ethoxyacetic acid and substituted tetrahydrofuran derivatives.[14][15]

Proposed Synthetic Pathway:

A potential synthetic approach could involve the reaction of a suitable precursor, such as an α-halo- (or α-hydroxy-) (oxolan-3-yl)acetic acid ester, with an ethoxide source.

G Reactant1 α-Bromo-(oxolan-3-yl)acetic acid ethyl ester Intermediate Ethyl 2-ethoxy-2-(oxolan-3-yl)acetate Reactant1->Intermediate SN2 Reaction Reactant2 Sodium Ethoxide (NaOEt) Reactant2->Intermediate Product 2-Ethoxy-2-(oxolan-3-yl)acetic acid Intermediate->Product Hydrolysis (e.g., LiOH, H2O)

Caption: Proposed two-step synthesis of 2-Ethoxy-2-(oxolan-3-yl)acetic acid.

Explanatory Notes on the Proposed Protocol:

  • Step 1: Nucleophilic Substitution: The synthesis would likely begin with an ethyl ester of α-bromo-(oxolan-3-yl)acetic acid. This starting material could be subjected to a nucleophilic substitution reaction with sodium ethoxide. The ethoxide ion would displace the bromide, forming the ether linkage. The choice of an ester as the starting material protects the carboxylic acid from unwanted side reactions.

  • Step 2: Hydrolysis: The resulting ethyl 2-ethoxy-2-(oxolan-3-yl)acetate would then be hydrolyzed to the final carboxylic acid. This is typically achieved under basic conditions (e.g., using lithium hydroxide or sodium hydroxide in a water/THF mixture) followed by an acidic workup to protonate the carboxylate salt.

Self-Validating System and Experimental Causality:

  • Reaction Monitoring: Each step of this proposed synthesis should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material before proceeding to the next step or workup.

  • Purification: Purification of the intermediate ester and the final product would likely be achieved by column chromatography on silica gel. The polarity of the eluent would be adjusted based on the polarity of the compound.

  • Characterization: The structure and purity of the final product must be rigorously confirmed by the spectroscopic methods outlined above (¹H NMR, ¹³C NMR, IR, and HRMS).

Potential Applications and Biological Activity

While there is no specific literature on the biological activity of 2-Ethoxy-2-(oxolan-3-yl)acetic acid, the structural motifs present in the molecule are found in a wide range of biologically active compounds. This allows for informed speculation on its potential applications in drug discovery and development.

Tetrahydrofuran Derivatives in Medicinal Chemistry: The tetrahydrofuran (THF) ring is a common scaffold in many natural products and pharmaceuticals.[16] It is considered a "privileged" structure due to its ability to interact with a variety of biological targets. The THF moiety can act as a hydrogen bond acceptor and its conformational flexibility can be advantageous for binding to protein active sites. FDA-approved drugs containing a THF ring are used to treat a range of diseases.[17] For instance, some tetracyclic tetrahydrofuran derivatives have shown potential as broad-spectrum psychotropic agents,[18][19] and others have been investigated as HIV-1 protease inhibitors.[3]

Substituted Acetic Acids as Bioactive Molecules: The acetic acid moiety is another key feature that is prevalent in many classes of drugs. For example, phenoxyacetic acid derivatives have been explored for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.[20][21] The carboxylic acid group can participate in crucial hydrogen bonding interactions with biological targets and also serves as a key site for metabolic transformations. Other substituted acetic acid derivatives have been investigated for their antimicrobial properties.[22]

Potential as a Scaffold in Drug Discovery: Given the biological relevance of its constituent parts, 2-Ethoxy-2-(oxolan-3-yl)acetic acid could serve as a valuable scaffold for the synthesis of novel therapeutic agents. The carboxylic acid provides a convenient point for the attachment of various pharmacophores through amide bond formation, allowing for the rapid generation of compound libraries for screening against a wide range of biological targets. The stereochemistry of the molecule could also be systematically varied to explore its impact on biological activity.

Safety and Handling

According to available safety data, 2-Ethoxy-2-(oxolan-3-yl)acetic acid is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H336: May cause drowsiness or dizziness.[23]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated fume hood.

Conclusion

2-Ethoxy-2-(oxolan-3-yl)acetic acid is a fascinating molecule with the potential for significant applications in synthetic and medicinal chemistry. While there is a notable lack of detailed experimental data in the current scientific literature, its structural features suggest that it could be a valuable building block for the development of novel compounds with interesting biological activities. Further research is warranted to fully characterize its physicochemical properties, develop a robust and validated synthetic protocol, and explore its potential in various therapeutic areas. The information and proposed methodologies presented in this guide are intended to serve as a foundation for future investigations into this promising chemical entity.

References

  • BenchChem. (2025). Biological activity of phenoxyacetic acid derivatives.
  • Fernández, J., Alonso, J. M., Andrés, J. I., Cid, J. M., Díaz, A., Iturrino, L., ... & Trabanco, A. A. (2005). Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents. Journal of Medicinal Chemistry, 48(6), 1709-1712.
  • Ghosh, A. K., & Brindisi, M. (2015). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Journal of medicinal chemistry, 58(16), 6166-6184.
  • Fernández, J., Alonso, J. M., Andrés, J. I., Cid, J. M., Díaz, A., Iturrino, L., ... & Trabanco, A. A. (2005). Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents. PubMed.
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  • JETIR. (2023).
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  • NextSDS. (n.d.). 2-ethoxy-2-(oxolan-3-yl)acetic acid — Chemical Substance Information.
  • Shirai, Y., et al. (2013). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. Bioscience, biotechnology, and biochemistry, 77(6), 1335-1338.
  • Beilstein Journals. (n.d.). Experimental Part.
  • Royal Society of Chemistry. (n.d.). Experimental Section.
  • Burrell, A. J., & Bull, J. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Google P
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • PubChemLite. (n.d.). 2-ethoxy-2-(oxolan-3-yl)acetic acid.
  • Google Patents. (2002).
  • PubMed. (2025).
  • Semantic Scholar. (2023). Applications of oxetanes in drug discovery and medicinal chemistry.
  • NextSDS. (n.d.). 2-ethoxy-2-(oxolan-3-yl)acetic acid — Chemical Substance Information.
  • CymitQuimica. (n.d.). 2-Ethoxy-2-(oxolan-3-yl)acetic acid.
  • Semantic Scholar. (2023). Applications of oxetanes in drug discovery and medicinal chemistry.
  • Benchchem. (n.d.). Improving the yield and purity of 2-(Tetrahydrofuran-2-yl)acetic acid synthesis.
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  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • PubChemLite. (n.d.). 2-ethoxy-2-(oxan-3-yl)acetic acid.
  • University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation.
  • University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts.
  • Google Patents. (n.d.). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the. The Journal of organic chemistry, 75(8), 2447-2453.
  • ChemRxiv. (n.d.). 2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate: Single Crystal X- Ray Diffraction Analysis.
  • RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • NIST WebBook. (n.d.). 2-Ethoxyethyl acetate.
  • Chan, S., & O'Hair, R. A. (2014). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 25(10), 1735-1745.
  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
  • ChemicalBook. (2026). 2-(oxolan-2-yl)acetic acid | 2434-00-6.

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Exploratory

molecular weight and physical properties of 2-Ethoxy-2-(oxolan-3-yl)acetic acid

An In-Depth Technical Guide to 2-Ethoxy-2-(oxolan-3-yl)acetic acid: Physicochemical Properties and Synthetic Considerations for Drug Discovery Abstract This technical guide provides a comprehensive analysis of 2-Ethoxy-2...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Ethoxy-2-(oxolan-3-yl)acetic acid: Physicochemical Properties and Synthetic Considerations for Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of 2-Ethoxy-2-(oxolan-3-yl)acetic acid, a molecule of interest for researchers and professionals in drug development. While specific experimental data on this compound is limited in publicly accessible literature, this document synthesizes available information and provides expert-driven insights based on its structural features. We will explore its molecular identity, predicted physicochemical properties, and the significant role of its core oxolane (tetrahydrofuran) moiety in medicinal chemistry. Furthermore, a plausible synthetic pathway is proposed, complete with a detailed, representative experimental protocol and workflow visualization. This guide serves as a foundational resource for scientists considering the use of this and similar scaffolds in research and development.

Molecular Identity and Physicochemical Profile

2-Ethoxy-2-(oxolan-3-yl)acetic acid (CAS Number: 1551481-37-8) is a carboxylic acid featuring a stereocenter at the alpha-carbon, which is substituted with both an ethoxy group and an oxolan-3-yl (or tetrahydrofuran-3-yl) ring.[1] This unique combination of functional groups—a carboxylic acid for potential salt formation and hydrogen bonding, an ether linkage, and a saturated heterocyclic ring—makes it an intriguing building block for creating molecules with tailored properties.

Key Identifiers and Calculated Properties

The fundamental properties of the molecule are summarized below. It is critical to note that while identifiers and molecular formula are established, most physical properties are predicted or calculated due to the absence of published experimental data.

PropertyValueSource
IUPAC Name 2-ethoxy-2-(oxolan-3-yl)acetic acidN/A
Synonyms 2-ethoxy-2-(tetrahydrofuran-3-yl)acetic acid
CAS Number 1551481-37-8[1][2]
Molecular Formula C₈H₁₄O₄[3]
Molecular Weight 174.19 g/mol Calculated
Monoisotopic Mass 174.0892 Da[3]
Physical Form Oil
Predicted XLogP 0.3[3]
InChI Key HBWQQGBTYDZQDX-UHFFFAOYSA-N

The predicted XLogP value of 0.3 suggests that the compound is relatively hydrophilic, a characteristic often sought in drug candidates to improve solubility and reduce metabolic clearance.[3][4] The presence of the carboxylic acid, ether oxygen atoms, and the oxolane ring all contribute to this polarity.

The Role of the Oxolane Moiety in Medicinal Chemistry

The oxolane (tetrahydrofuran) ring is a privileged scaffold in modern drug discovery.[4] Oxygen-containing heterocycles are the second most common type of heterocycle found in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA).[5] Unlike aromatic rings, saturated heterocycles like oxolane provide three-dimensionality, which can lead to improved target affinity and selectivity.

The incorporation of oxetane and oxolane motifs into drug candidates has been shown to confer several benefits:

  • Improved Solubility: The polar oxygen atom acts as a hydrogen bond acceptor, which can enhance aqueous solubility. This is a critical factor in improving the pharmacokinetic profile of a drug candidate.[6]

  • Metabolic Stability: These rings can serve as metabolically stable alternatives to more labile groups. For example, they have been used as isosteric replacements for gem-dimethyl or carbonyl groups to block sites of metabolic oxidation.[6]

  • Reduced Lipophilicity: Introducing an oxolane ring can lower the lipophilicity (LogD) of a molecule, which helps in optimizing the overall drug-like properties and reducing off-target effects.[4]

Given these advantages, 2-Ethoxy-2-(oxolan-3-yl)acetic acid represents a valuable building block for introducing these favorable characteristics into a larger molecule.

Proposed Synthetic Pathway and Experimental Protocol

While a specific, published synthesis for 2-Ethoxy-2-(oxolan-3-yl)acetic acid was not identified, a logical and robust pathway can be proposed based on well-established organic chemistry principles. A plausible approach is the Williamson ether synthesis, a classic and reliable method for forming ethers. This strategy involves the O-alkylation of a suitable alcohol precursor with an ethylating agent under basic conditions.

Retrosynthetic Analysis and Proposed Workflow

The target molecule can be disconnected at the ethoxy ether bond. This suggests a precursor, methyl 2-hydroxy-2-(oxolan-3-yl)acetate, which can be synthesized from commercially available starting materials. The final step would be the saponification of the methyl ester to yield the desired carboxylic acid.

Synthetic Workflow cluster_0 Step 1: Etherification cluster_1 Step 2: Saponification A Methyl 2-hydroxy-2- (oxolan-3-yl)acetate D Methyl 2-ethoxy-2- (oxolan-3-yl)acetate A->D 1. B Sodium Hydride (NaH) B->D 2. C Iodoethane C->D 3. E Methyl 2-ethoxy-2- (oxolan-3-yl)acetate G 2-Ethoxy-2-(oxolan-3-yl)acetic acid E->G F NaOH / H₂O, THF F->G caption Proposed two-step synthesis of the target compound.

Caption: Proposed two-step synthesis of the target compound.

Representative Experimental Protocol (Hypothetical)

This protocol is a representative example and has not been experimentally validated. It should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Step 1: Synthesis of Methyl 2-ethoxy-2-(oxolan-3-yl)acetate

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF, 10 mL/mmol of alcohol). Cool the flask to 0 °C in an ice-water bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the stirred solvent. Slowly add a solution of methyl 2-hydroxy-2-(oxolan-3-yl)acetate (1.0 equivalent) in anhydrous THF dropwise over 15-20 minutes.

  • Alkylation: After stirring for 30 minutes at 0 °C, add iodoethane (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Workup: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired methyl ester.

Step 2: Saponification to 2-Ethoxy-2-(oxolan-3-yl)acetic acid

  • Reaction Setup: Dissolve the purified methyl 2-ethoxy-2-(oxolan-3-yl)acetate (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 ratio).

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 equivalents) and stir the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the hydrolysis by TLC or LC-MS.

  • Workup: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with cold 1M hydrochloric acid (HCl).

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL).

  • Final Steps: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 2-Ethoxy-2-(oxolan-3-yl)acetic acid, likely as an oil.

Safety and Handling

According to available substance information, 2-Ethoxy-2-(oxolan-3-yl)acetic acid is classified with the following GHS hazards.[1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H336: May cause drowsiness or dizziness (Specific target organ toxicity — single exposure).

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion and Future Directions

2-Ethoxy-2-(oxolan-3-yl)acetic acid is a promising, yet under-characterized, chemical entity. Its structure combines the advantageous features of a carboxylic acid with the drug-like properties imparted by the oxolane ring. This guide provides a foundational understanding of its identity, predicted properties, and a viable synthetic strategy.

Future research should focus on the experimental validation of its physicochemical properties, including pKa, solubility, and melting/boiling points. Furthermore, the synthesis and stereochemical resolution of its enantiomers would be a critical step toward evaluating its potential in biological systems and its utility as a chiral building block in drug discovery campaigns.

References

  • NextSDS. 2-ethoxy-2-(oxolan-3-yl)acetic acid — Chemical Substance Information. [URL: https://www.nextsds.com/en/search/details/1551481-37-8]
  • NextSDS. 2-ethoxy-2-(oxan-3-yl)acetic acid — Chemical Substance Information. [URL: https://www.nextsds.com/en/search/details/1593964-76-1]
  • NextSDS. 2-(2-oxooxolan-3-yl)acetic acid — Chemical Substance Information. [URL: https://www.nextsds.com/en/search/details/13281-16-8]
  • Sigma-Aldrich. 2-ethoxy-2-(oxolan-3-yl)acetic acid. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/ena769505698]
  • CymitQuimica. 2-Ethoxy-2-(oxolan-3-yl)acetic acid. [URL: https://www.cymitquimica.com/base/3d-bmc48137]
  • PubChem. 2-(Oxolan-3-yloxy)acetic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/63556415]
  • Sigma-Aldrich. 2-ethoxy-2-(oxolan-3-yl)acetic acid Properties. [URL: https://www.sigmaaldrich.
  • PubChemLite. 2-ethoxy-2-(oxolan-3-yl)acetic acid. [URL: https://pubchemlite.deepchem.io/compound/CID-83224328]
  • The Good Scents Company. ethoxyacetic acid. [URL: http://www.thegoodscentscompany.
  • PubChem. Ethoxyacetic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12301]
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Foundational

A Methodological Guide to Determining the Solubility Profile of Novel Carboxylic Acids in Polar Organic Solvents

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and successful formulation. This technical guide outlines a systematic approach for characterizing th...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and successful formulation. This technical guide outlines a systematic approach for characterizing the solubility profile of a novel carboxylic acid, using 2-Ethoxy-2-(oxolan-3-yl)acetic acid as a representative model. While specific experimental solubility data for this compound is not publicly available[1], this document provides the foundational principles and detailed experimental protocols necessary for researchers and drug development professionals to establish such a profile. We will delve into the essential physicochemical characterization, solvent selection rationale, and a robust methodology for determining equilibrium solubility, thereby providing a comprehensive framework for investigation.

Introduction: The Imperative of Solubility Profiling

In early-stage drug development, understanding the solubility of a new chemical entity (NCE) in various solvent systems is a cornerstone of pre-formulation studies. A comprehensive solubility profile informs critical decisions regarding formulation strategies, purification processes, and the selection of appropriate delivery systems. For polar molecules, particularly those with functional groups like carboxylic acids, solubility in polar organic solvents is paramount for processes such as the manufacturing of amorphous solid dispersions (ASDs), which can significantly enhance oral bioavailability[2].

The target molecule for this guide, 2-Ethoxy-2-(oxolan-3-yl)acetic acid (CAS: 1551481-37-8), is a carboxylic acid containing both an ether linkage and a tetrahydrofuran (THF) ring. Its structure suggests a high degree of polarity and the capacity for hydrogen bonding, making its interaction with polar organic solvents a complex and vital area of study. This guide provides the experimental logic and methodology to rigorously determine this solubility profile.

Foundational Physicochemical Characterization

Before any solubility measurements are taken, a baseline characterization of the compound is essential. These properties govern the compound's behavior in solution and provide the context for interpreting solubility data.

  • Identity and Purity: Confirm the chemical structure and purity of the compound (Molecular Formula: C8H14O4) using standard analytical techniques (e.g., NMR, LC-MS, elemental analysis). Solubility studies require the highest possible purity to avoid erroneous results.

  • Physical State: The compound is described as an oil at room temperature. This is critical, as the absence of a crystalline solid form means we will be determining the miscibility or saturation limit of a liquid in other liquids, rather than dissolving a solid.

  • Acid Dissociation Constant (pKa): The carboxylic acid moiety is the primary ionizable group. The pKa value dictates the extent of ionization in different solvents, which can dramatically influence solubility.[2] The pKa should be determined experimentally, typically via potentiometric titration.

  • Partition Coefficient (LogP): The octanol-water partition coefficient (LogP) provides a measure of the compound's lipophilicity versus hydrophilicity. For 2-Ethoxy-2-(oxolan-3-yl)acetic acid, a predicted XlogP of 0.3 suggests a relatively hydrophilic nature.[1] This value helps in anticipating solubility trends across solvents of varying polarity.

Strategic Selection of Polar Organic Solvents

The choice of solvents should be systematic and cover a range of polarities and hydrogen bonding capabilities to build a comprehensive profile. The principle of "like dissolves like" serves as a useful starting point.[3]

Solvent Class Example Solvents Key Properties Rationale for Inclusion
Protic Solvents (H-bond donors/acceptors) Methanol, EthanolHigh polarity, strong H-bond donorsExpected to strongly solvate the carboxylic acid and ether oxygens.
Aprotic Polar Solvents (H-bond acceptors) Acetone, AcetonitrileHigh dipole moment, no H-bond donationTo evaluate the role of dipole-dipole interactions versus H-bond donation.
Aprotic Polar Solvents (High Polarity) Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Very high polarity, strong H-bond acceptorsOften serve as "universal" organic solvents; act as an upper benchmark.
Ethers Tetrahydrofuran (THF)Moderate polarity, H-bond acceptorStructurally similar to the oxolane ring in the target molecule.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The isothermal shake-flask method is the gold-standard for determining equilibrium solubility. It measures the concentration of a solute in a saturated solution after it has been in contact with an excess of the undissolved substance at a constant temperature for a sufficient period to reach equilibrium.

Step-by-Step Methodology
  • Preparation: Add an excess amount of 2-Ethoxy-2-(oxolan-3-yl)acetic acid to a series of vials, each containing a precisely measured volume of a selected polar organic solvent. "Excess" ensures that a saturated solution is formed.

  • Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to a controlled temperature (e.g., 25 °C and 37 °C to simulate ambient and physiological conditions). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary kinetic studies should be run to determine the time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow for the separation of the undissolved solute from the saturated solution. For an oil like the target compound, this will involve allowing excess oil to form a distinct layer or droplets.

  • Sampling and Dilution: Carefully extract an aliquot from the clear, supernatant (saturated) layer. It is critical to avoid any undissolved material. Immediately perform a precise, gravimetric dilution of the aliquot with an appropriate solvent to prevent precipitation and bring the concentration into the quantifiable range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

  • Data Calculation: Calculate the original concentration in the saturated solution, factoring in the dilution step. Report the solubility in standard units such as mg/mL and mol/L.

Experimental Workflow Diagramdot

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Sampling & Quantification prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal vial & place in isothermal shaker bath prep2->equil1 equil2 Agitate for 24-72h at constant T equil1->equil2 sep1 Let stand at constant T for >24h equil2->sep1 sep2 Saturated supernatant forms sep1->sep2 quant1 Withdraw aliquot of supernatant sep2->quant1 quant2 Perform gravimetric dilution quant1->quant2 quant3 Analyze via validated HPLC-UV method quant2->quant3 quant4 Calculate solubility (mg/mL, mol/L) quant3->quant4

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Exploratory

A Comprehensive Technical Guide to the Safe Handling of 2-Ethoxy-2-(oxolan-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of the safety protocols and handling guidelines for 2-Ethoxy-2-(oxolan-3-yl)acetic acid. As a novel compound, specif...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the safety protocols and handling guidelines for 2-Ethoxy-2-(oxolan-3-yl)acetic acid. As a novel compound, specific safety and toxicological data may be limited. Therefore, this document synthesizes available information with established best practices for handling structurally related chemicals, such as carboxylic acids and ethers, to ensure a high level of safety in the laboratory.

Section 1: Chemical and Physical Properties

Understanding the fundamental properties of a substance is the first step in safe handling.

PropertyValueSource
Chemical Name 2-ethoxy-2-(oxolan-3-yl)acetic acid[1]
Synonyms 2-ethoxy-2-(tetrahydrofuran-3-yl)acetic acid
CAS Number 1551481-37-8[1]
Molecular Formula C8H14O4[2]
Molecular Weight 174.2 g/mol
Physical Form Oil
Purity Not specified (research grade)
Storage Temperature Room Temperature

Section 2: Hazard Identification and GHS Classification

2-Ethoxy-2-(oxolan-3-yl)acetic acid is classified as a hazardous substance. The following information is based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Pictogram:

Signal Word: Warning[1]

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER/doctor if you feel unwell.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure.

Engineering Controls
  • Fume Hood: All handling of 2-Ethoxy-2-(oxolan-3-yl)acetic acid should be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors.[3]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[3]

  • Eyewash Station and Safety Shower: A readily accessible eyewash station and safety shower are mandatory in any area where this chemical is handled.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical splash goggles are required. A face shield should be worn in situations with a higher risk of splashing.[3]

  • Skin Protection:

    • Gloves: Nitrile gloves are recommended.[3] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

    • Lab Coat: A flame-retardant lab coat should be worn at all times.

    • Protective Clothing: Full-length pants and closed-toe shoes are required.[3]

  • Respiratory Protection: In situations where engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[3]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Enter Laboratory ppe_check Don Appropriate PPE start->ppe_check goggles Chemical Splash Goggles ppe_check->goggles gloves Nitrile Gloves ppe_check->gloves lab_coat Flame-Retardant Lab Coat ppe_check->lab_coat clothing Full-Length Pants & Closed-Toe Shoes ppe_check->clothing respirator Respirator (if required) ppe_check->respirator handling Handle Chemical in Fume Hood goggles->handling gloves->handling lab_coat->handling clothing->handling respirator->handling decontamination Decontaminate & Remove PPE handling->decontamination hand_wash Wash Hands Thoroughly decontamination->hand_wash exit Exit Laboratory hand_wash->exit

Caption: Personal Protective Equipment (PPE) workflow for handling 2-Ethoxy-2-(oxolan-3-yl)acetic acid.

Section 4: Safe Handling and Storage

Adherence to proper handling and storage procedures is critical for preventing accidents and maintaining the integrity of the compound.

Handling
  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid inhalation of vapor or mist.[3]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3]

  • Use only non-sparking tools and explosion-proof equipment if there is a risk of flammable vapor accumulation.[4]

  • Take precautionary measures against static discharge.

  • Wash hands thoroughly after handling.[3]

Storage
  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep the container tightly closed.[3]

  • Store away from heat, sparks, and open flames.[4]

  • Store in the original container.[3]

  • Store locked up.

Section 5: First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is essential.

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue rinsing during transport to the hospital. Seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3][5]

Section 6: Spill and Leak Procedures

Prompt and safe cleanup of spills is necessary to prevent further exposure and environmental contamination.

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills (<1 L), contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[3][4] Do not use combustible materials like sawdust.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Reporting: Report the spill to the appropriate environmental health and safety personnel.

For large spills, evacuate the area and contact emergency responders.

Spill_Response_Workflow cluster_spill Spill Response Protocol spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill (<1L) assess->small_spill Small large_spill Large Spill (>1L) assess->large_spill Large contain Contain with Inert Absorbent small_spill->contain emergency Contact Emergency Responders large_spill->emergency cleanup Collect with Non-Sparking Tools contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose report Report Spill dispose->report emergency->report

Caption: Spill response workflow for 2-Ethoxy-2-(oxolan-3-yl)acetic acid.

Section 7: Disposal Considerations

Waste disposal must be conducted in accordance with all applicable federal, state, and local regulations.

  • Chemical Waste: Dispose of the chemical and any contaminated materials as hazardous waste. Do not dispose of it down the drain.[4]

  • Containers: Empty containers may retain product residue and should be treated as hazardous waste.[4] Do not reuse empty containers.

Section 8: Toxicological Information

Section 9: Ecological Information

No specific ecological data for 2-Ethoxy-2-(oxolan-3-yl)acetic acid is available. It is important to prevent the release of this chemical into the environment.[4]

Section 10: Transport Information

For transport, this chemical would likely be classified as a corrosive liquid, similar to other carboxylic acids.[7] Always consult the latest transportation regulations (e.g., IATA, IMDG, DOT) before shipping.

References

  • 2-ethoxy-2-(oxolan-3-yl)acetic acid — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • 2-ethoxy-2-(oxan-3-yl)acetic acid — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Standard Operating Procedure - Glacial Acetic Acid. (2012, October 19). University of California, Merced - Environmental Health and Safety.
  • 2-ethoxy-2-(oxolan-3-yl)acetic acid - PubChemLite. (n.d.). Retrieved from [Link]

  • Safety Data Sheet - Acetic Acid. (2019, November 11). INEOS Group.
  • Safety Data Sheet - Acetic Acid. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet - Acetic Acid. (2026, March 5). Sigma-Aldrich.
  • Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid. (2022, January 7).
  • Safety Data Sheet - Acetic Acid. (2025, July 3). ITW Reagents.
  • Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. (n.d.).
  • Acetic acid, ethoxy-, and ethyl ester. (n.d.). Organic Syntheses Procedure.
  • METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)ETHOXY] ACETIC ACID. (2002, May 30).
  • Hazardous Substance Fact Sheet - Acetic Acid. (n.d.). New Jersey Department of Health.
  • Safety Data Sheet: Acetic acid. (n.d.). Carl ROTH.
  • 2-(oxolan-2-yl)acetic acid | 2434-00-6. (2026, January 13). ChemicalBook.
  • 2-(2-ETHOXYPHENOXY)ACETIC ACID. (n.d.). gsrs.
  • Biological Function of Acetic Acid- Improvement of Obesity and Glucose Tolerance by Acetic Acid in Type 2 Diabetic Rats. (n.d.).

Sources

Foundational

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action for 2-Ethoxy-2-(oxolan-3-yl)acetic Acid Derivatives

Preamble: Charting a Course into the Unknown In the landscape of modern drug discovery, novel chemical entities present both a tantalizing opportunity and a formidable challenge. The class of 2-Ethoxy-2-(oxolan-3-yl)acet...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Charting a Course into the Unknown

In the landscape of modern drug discovery, novel chemical entities present both a tantalizing opportunity and a formidable challenge. The class of 2-Ethoxy-2-(oxolan-3-yl)acetic acid derivatives represents such a frontier. As of this writing, the specific biological targets and the precise mechanism of action for this family of compounds remain undefined in publicly accessible scientific literature. This guide, therefore, is not a retrospective summary but a forward-looking roadmap. It is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for systematically elucidating the mechanism of action for this and other novel small molecules.

Drawing upon established principles of pharmacology and drug discovery, this whitepaper will detail a logical, multi-pronged experimental strategy. We will move from broad, unbiased screening to specific, hypothesis-driven validation, ensuring scientific integrity and a self-validating system of inquiry at each step.

Part 1: The Initial Approach - Target Agnostic and Phenotypic Screening

When faced with a novel compound class, the initial foray must be broad to cast a wide net for potential biological activity. A phenotypic screening approach, which assesses the compound's effect on cellular or organismal behavior without a preconceived target, is the logical starting point.[1]

High-Throughput Screening (HTS) for Bioactivity Profiling

The primary objective is to efficiently screen a library of 2-Ethoxy-2-(oxolan-3-yl)acetic acid derivatives against a diverse panel of cell lines to identify any significant and reproducible biological effects.[2][3][4][5][6]

Experimental Protocol: High-Content Cellular Imaging Screen

  • Cell Line Selection: A panel of human cancer cell lines (e.g., NCI-60) and normal human cell lines should be selected to provide a broad representation of different tissue types and genetic backgrounds.

  • Compound Library Plating: Derivatives of 2-Ethoxy-2-(oxolan-3-yl)acetic acid are serially diluted in 384-well microplates to cover a wide concentration range (e.g., 10 nM to 100 µM).

  • Cell Seeding and Treatment: The selected cell lines are seeded into the pre-plated microplates and incubated for a period determined by their doubling time (typically 24-72 hours).

  • High-Content Imaging: After incubation, cells are fixed and stained with a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst for nuclei, phalloidin for actin cytoskeleton, and a mitochondrial membrane potential dye). Automated microscopy is then used to capture multi-channel images of each well.

  • Data Analysis: Image analysis software is employed to quantify a range of cellular phenotypic parameters, including cell count (viability), nuclear morphology (apoptosis), cytoskeletal changes, and mitochondrial health. "Hits" are identified as compounds that induce a statistically significant and dose-dependent change in one or more of these parameters.

ParameterDescriptionPotential Implication of a "Hit"
Cell Count Number of viable cells remaining after treatment.Cytotoxicity or cytostatic effects.
Nuclear Condensation Measurement of nuclear size and intensity.Induction of apoptosis.
Mitochondrial Membrane Potential Fluorescent intensity indicating mitochondrial health.Disruption of cellular metabolism.
Cytoskeletal Integrity Changes in actin fiber organization.Interference with cell division or motility.
Workflow for Phenotypic Screening and Hit Identification

G cluster_0 Phase 1: High-Throughput Screening cluster_1 Phase 2: Hit Validation & Target ID Compound Library Compound Library HTS Assay High-Content Imaging Assay (384-well format) Compound Library->HTS Assay Cell Panel Cell Panel Cell Panel->HTS Assay Data Acquisition Automated Microscopy HTS Assay->Data Acquisition Data Analysis Image Analysis & Hit Selection Data Acquisition->Data Analysis Validated Hits Dose-Response & Confirmation Data Analysis->Validated Hits

Caption: High-level workflow for phenotypic screening.

Part 2: Unmasking the Target - From "Hit" to Hypothesis

Once validated "hits" are identified from the phenotypic screen, the investigation pivots to identifying the direct molecular target(s) of the active 2-Ethoxy-2-(oxolan-3-yl)acetic acid derivatives.[7][8][9] A combination of computational and experimental approaches is crucial for building a strong, evidence-based hypothesis.

In Silico Target Prediction

Computational methods can provide initial hypotheses by comparing the structure of the active compounds to databases of known pharmacophores or by docking the structures into known protein binding sites.[7]

Affinity-Based Target Identification

A powerful experimental approach is to use the bioactive compound as a "bait" to "fish" for its binding partners in a cellular context.[7]

Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

  • Probe Synthesis: A derivative of the most potent 2-Ethoxy-2-(oxolan-3-yl)acetic acid "hit" is synthesized with a linker arm and an affinity tag (e.g., biotin). A structurally similar but biologically inactive analog should also be synthesized as a negative control.

  • Cell Lysate Preparation: Large-scale cultures of a sensitive cell line are grown and lysed to produce a native protein extract.

  • Affinity Pulldown: The biotinylated "active" and "inactive" probes are immobilized on streptavidin-coated beads. The cell lysate is then incubated with these beads.

  • Washing and Elution: The beads are washed extensively to remove non-specific protein binders. The specifically bound proteins are then eluted.

  • Proteomic Analysis: The eluted proteins from both the "active" and "control" pulldowns are separated by SDS-PAGE and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Candidate target proteins are those that are significantly enriched in the "active" compound pulldown compared to the "inactive" control.

Target Identification Workflow

G Active Compound Active Compound Biotinylation Synthesis of Affinity Probes Active Compound->Biotinylation Inactive Analog Inactive Analog Inactive Analog->Biotinylation Affinity Pulldown Incubation with Streptavidin Beads Biotinylation->Affinity Pulldown Cell Lysate Cell Lysate Cell Lysate->Affinity Pulldown Mass Spec LC-MS/MS Analysis Affinity Pulldown->Mass Spec Data Analysis Identify Enriched Proteins Mass Spec->Data Analysis Target Candidates Target Candidates Data Analysis->Target Candidates

Caption: Workflow for affinity-based target identification.

Part 3: Mechanism Validation - Probing the Target and Pathway

With a list of candidate targets, the next phase involves validating the direct interaction and elucidating the downstream consequences of this interaction.

Direct Target Engagement and Biochemical Assays

If the putative target is an enzyme, its activity can be directly measured in the presence of the compound.[10][11][12][13]

Experimental Protocol: Enzyme Inhibition Assay

  • Recombinant Protein Expression: The candidate target protein is expressed and purified.

  • Assay Development: A suitable assay is developed to measure the enzymatic activity, often by monitoring the consumption of a substrate or the formation of a product. This can be a colorimetric, fluorescent, or luminescent assay.[10][13]

  • Inhibition Kinetics: The enzymatic reaction is performed in the presence of varying concentrations of the 2-Ethoxy-2-(oxolan-3-yl)acetic acid derivative.

  • Data Analysis: The rate of the reaction is plotted against the inhibitor concentration to determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%). Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[12][14]

Kinetic ParameterDescription
IC50 Concentration of inhibitor that causes 50% inhibition of enzyme activity.
Ki Inhibition constant, a measure of the inhibitor's binding affinity.
Vmax Maximum rate of the enzymatic reaction.
Km Michaelis constant, the substrate concentration at which the reaction rate is half of Vmax.
Cellular Pathway Analysis

To confirm that the interaction with the identified target is responsible for the observed cellular phenotype, it is essential to probe the relevant signaling pathways within the cell.[15][16][17][18][19]

Experimental Protocol: Western Blotting for Signaling Pathway Modulation

  • Cell Treatment: A sensitive cell line is treated with the active compound at various concentrations and for different durations.

  • Protein Extraction: Cells are lysed, and total protein is quantified.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the target protein and key downstream signaling molecules (both in their total and phosphorylated forms).

  • Analysis: Changes in the phosphorylation status or expression levels of signaling proteins are quantified to map the pathway affected by the compound.

Hypothetical Signaling Pathway

G Compound 2-Ethoxy-2-(oxolan-3-yl) acetic acid derivative Target_Protein Putative Target (e.g., Kinase X) Compound->Target_Protein Inhibition Substrate_A_P Phospho-Substrate A Target_Protein->Substrate_A_P Phosphorylation Substrate_A Downstream Substrate A Substrate_A->Target_Protein Signaling_Cascade Further Signaling Substrate_A_P->Signaling_Cascade Cellular_Response Cellular Phenotype (e.g., Apoptosis) Signaling_Cascade->Cellular_Response

Sources

Exploratory

Synthesis Pathway and Precursors for 2-Ethoxy-2-(oxolan-3-yl)acetic acid: A Technical Guide

Executive Summary 2-Ethoxy-2-(oxolan-3-yl)acetic acid (CAS: 1551481-37-8) is a highly versatile, functionalized small-molecule scaffold utilized extensively in medicinal chemistry and drug discovery[1]. Structurally, it...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethoxy-2-(oxolan-3-yl)acetic acid (CAS: 1551481-37-8) is a highly versatile, functionalized small-molecule scaffold utilized extensively in medicinal chemistry and drug discovery[1]. Structurally, it features an α -ethoxy carboxylic acid moiety appended to a tetrahydrofuran (oxolane) ring. This whitepaper details the retrosynthetic logic, precursor selection, and field-proven synthetic methodologies required to synthesize this compound with high scientific rigor.

Retrosynthetic Logic & Precursor Selection

The structural complexity of 2-ethoxy-2-(oxolan-3-yl)acetic acid arises from its two contiguous stereocenters (the α -carbon and the C3 position of the oxolane ring) and the dense oxygenation.

A logical retrosynthetic disconnection relies on the cleavage of the C( α )–C(oxolane) bond. This leads to a convergent approach where the α -anion of an α -alkoxy ester acts as the nucleophile, and a 3-halo-oxolane acts as the electrophile.

  • Nucleophilic Precursor: Ethyl 2-ethoxyacetate . This building block can be readily synthesized via the classical Williamson ether synthesis using sodium ethoxide and chloroacetic acid[2].

  • Electrophilic Precursor: 3-Iodotetrahydrofuran . While 3-bromotetrahydrofuran is more commercially abundant, the iodide is mechanistically superior for this specific alkylation to suppress competitive elimination pathways.

Retrosynthesis Target 2-Ethoxy-2-(oxolan-3-yl)acetic acid Ester Ethyl 2-ethoxy-2-(oxolan-3-yl)acetate Target->Ester Saponification Enolate Ethyl 2-ethoxyacetate (Enolate donor) Ester->Enolate Alkylation Halide 3-Iodotetrahydrofuran (Electrophile) Ester->Halide Alkylation

Fig 1: Retrosynthetic disconnection logic for 2-ethoxy-2-(oxolan-3-yl)acetic acid.

Primary Synthetic Route: Convergent Enolate Alkylation

Mechanistic Rationale & Causality

The α -alkylation of ethyl ethoxyacetate using lithium diisopropylamide (LDA) at cryogenic temperatures is a validated method for forming complex α -alkoxy esters[3]. However, reacting a lithium enolate with a secondary alkyl halide (like a 3-halo-oxolane) introduces a significant risk of E2 elimination over the desired SN​2 substitution.

Causality behind experimental choices:

  • Halide Selection: We utilize 3-iodotetrahydrofuran instead of the bromide. Iodine's lower carbon-halogen bond dissociation energy and higher polarizability make it an exceptional leaving group, accelerating the SN​2 pathway before the sterically hindered enolate can act as a base.

  • Solvent Additives: The addition of N,N'-dimethylpropyleneurea (DMPU) is critical. Lithium enolates form unreactive hexameric aggregates in THF. DMPU strongly coordinates the lithium cations, breaking these aggregates to form a "naked," highly nucleophilic enolate.

  • Saponification Base: Lithium hydroxide (LiOH) is chosen over NaOH or KOH[4]. LiOH is milder and highly soluble in THF/H 2​ O mixtures. The lithium cation acts as a Lewis acid, coordinating the ester carbonyl to enhance electrophilicity, allowing for clean cleavage without promoting α -deprotonation or epimerization.

Step-by-Step Methodology
Protocol A: Synthesis of Ethyl 2-ethoxy-2-(oxolan-3-yl)acetate
  • Preparation of LDA: To a flame-dried, nitrogen-purged flask, add anhydrous THF (10 mL/mmol) and diisopropylamine (1.15 eq). Cool to -78 °C. Add n-butyllithium (2.5 M in hexanes, 1.1 eq) dropwise. Stir for 30 minutes.

  • Enolization: Add ethyl 2-ethoxyacetate (1.0 eq) dropwise over 10 minutes to the LDA solution at -78 °C. Stir for 45 minutes.

    • Self-Validation Check (IPC): Quench a 0.1 mL aliquot in D 2​ O. Analysis via 1 H-NMR should reveal >95% deuterium incorporation at the α -position of the ester.

  • Alkylation: Add DMPU (2.0 eq) to the reaction mixture, followed immediately by 3-iodotetrahydrofuran (1.2 eq).

  • Propagation: Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature over 12 hours.

    • Self-Validation Check (IPC): Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the ethyl 2-ethoxyacetate spot (visualized with KMnO 4​ ) and the emergence of a new, lower Rf​ spot indicates successful alkylation.

  • Quench & Isolation: Quench with saturated aqueous NH 4​ Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via silica gel chromatography to yield the intermediate ester.

Protocol B: Saponification to Target Acid
  • Hydrolysis: Dissolve the purified ethyl 2-ethoxy-2-(oxolan-3-yl)acetate (1.0 eq) in a 3:1 mixture of THF and H 2​ O. Add LiOH·H 2​ O (3.0 eq).

  • Propagation: Stir vigorously at room temperature for 4–6 hours.

    • Self-Validation Check (IPC): The reaction is complete when TLC shows total consumption of the ester.

  • Workup: Evaporate the THF under reduced pressure. Wash the remaining aqueous layer with diethyl ether to remove non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 1M HCl.

    • Self-Validation Check (IPC): Verify pH with universal indicator paper to ensure complete protonation of the carboxylate.

  • Isolation: Extract the aqueous layer with EtOAc (3x). Dry the combined organics over Na 2​ SO 4​ , filter, and concentrate in vacuo to yield pure 2-ethoxy-2-(oxolan-3-yl)acetic acid.

Workflow Step1 Step 1: Enolization Ethyl 2-ethoxyacetate + LDA (-78 °C, THF) Step2 Step 2: Alkylation Addition of 3-Iodotetrahydrofuran & DMPU (Warm to RT) Step1->Step2 Step3 Step 3: Quench & Isolate NH4Cl quench, EtOAc extraction Silica Gel Purification Step2->Step3 Step4 Step 4: Saponification LiOH in THF/H2O (RT) Acidification to pH 2 Step3->Step4 Step5 Final Product 2-Ethoxy-2-(oxolan-3-yl)acetic acid Step4->Step5

Fig 2: Step-by-step workflow for the synthesis of 2-ethoxy-2-(oxolan-3-yl)acetic acid.

Stereochemical Considerations

Because the synthesis utilizes racemic 3-iodotetrahydrofuran and an achiral enolate, the resulting 2-ethoxy-2-(oxolan-3-yl)acetic acid will be generated as a mixture of four stereoisomers (two diastereomeric pairs of enantiomers). If a specific stereoisomer is required for downstream drug development, researchers must either employ chiral auxiliaries (e.g., Evans oxazolidinones) during the enolization step or perform chiral preparative HPLC on the final product.

Quantitative Data & Route Comparison

To provide a comprehensive overview, the table below compares the primary convergent enolate alkylation route against a theoretical linear cyanosilylation route (starting from tetrahydrofuran-3-carboxaldehyde).

ParameterDirect Enolate Alkylation (Recommended)Linear Cyanosilylation / Etherification
Steps from Commercial Precursors 24
Overall Estimated Yield 45% – 55%30% – 40%
Key Chemical Challenge Competitive E2 elimination during alkylationMultiple purification steps; etherification of 2∘ alcohol
Primary Reagents LDA, DMPU, 3-IodotetrahydrofuranTMSCN, Ag 2​ O, Ethyl Iodide
Scalability High (Convergent, atom-economical)Moderate (Linear, reagent-heavy)

References

  • Fuson, R. C., & Wojcik, B. H. "Acetic acid, ethoxy-, and ethyl ester." Organic Syntheses, Coll. Vol. 2, p.260 (1943). URL:[Link]

  • Hoffmann-La Roche Inc. "Oxazole derivatives." US Patent 6,642,389 B2.
  • Eli Lilly and Company. "Process for preparation of alpha-alkoxy acetic acids and their salts." European Patent EP0512472A1.

Sources

Foundational

Thermodynamic Stability and Handling Protocols for 2-Ethoxy-2-(oxolan-3-yl)acetic acid at Room Temperature: A Technical Whitepaper

Executive Summary & Structural Deconstruction In modern drug discovery and synthetic methodology, the reliability of building blocks is paramount. 2-Ethoxy-2-(oxolan-3-yl)acetic acid (CAS: 1551481-37-8)[1] is a highly fu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Deconstruction

In modern drug discovery and synthetic methodology, the reliability of building blocks is paramount. 2-Ethoxy-2-(oxolan-3-yl)acetic acid (CAS: 1551481-37-8)[1] is a highly functionalized scaffold featuring an oxolane (tetrahydrofuran) ring conjugated to an α -ethoxy carboxylic acid moiety.

As an application scientist, I approach the thermodynamic stability of this compound by isolating its structural vulnerabilities. At standard room temperature (298 K, 25°C), the molecule is broadly stable for shipping and short-term handling[1]. However, its long-term thermodynamic stability is dictated by two competing factors: the robust nature of the α -alkoxy acid backbone and the autoxidation susceptibility of the cyclic ether (oxolane) ring. This whitepaper details the mechanistic causality behind its stability profile and provides self-validating experimental protocols for empirical testing.

Mechanistic Stability Profiling at 298 K

To predict the shelf-life and reactivity of this compound, we must dissect the thermodynamics of its two primary functional zones.

Autoxidation Kinetics of the Oxolane Ring

Cyclic ethers like tetrahydrofuran (oxolane) are notoriously susceptible to autoxidation in the presence of atmospheric oxygen, forming hydroperoxides at room temperature[2]. The mechanism proceeds via a radical chain reaction. Oxygen biradicals abstract a hydrogen atom from the α -carbon of the oxolane ring (adjacent to the ether oxygen), creating a carbon-centered radical that rapidly reacts with O2​ to form a hydroperoxy radical.

While the α -ethoxy acetic acid substituent at the C3 position introduces steric hindrance and slight inductive electron withdrawal, the unsubstituted C2 and C5 positions of the oxolane ring remain highly vulnerable to hydrogen abstraction. Over time, this leads to the accumulation of peroxides, which are not only explosive hazards but also act as radical initiators that exponentially accelerate the degradation of the entire molecular framework[3].

Robustness of the α -Alkoxy Carboxylic Acid

In stark contrast to the oxolane ring, the α -ethoxy carboxylic acid moiety exhibits excellent thermodynamic stability at room temperature. Unlike β -keto acids, which readily undergo spontaneous decarboxylation via a low-energy, six-membered cyclic transition state, α -alkoxy acids lack a thermodynamically favorable pathway for decarboxylation at 298 K[4]. Furthermore, the ether linkage (ethoxy group) is highly resistant to hydrolysis under neutral, room-temperature conditions, ensuring the carbon backbone remains intact unless subjected to extreme pH or elevated temperatures.

Autoxidation A 2-Ethoxy-2-(oxolan-3-yl)acetic acid (Intact Molecule) B O2 Exposure (Ambient Air) A->B Storage C Radical Abstraction (at C2/C5 of Oxolane) B->C Light/Heat D Hydroperoxide Formation (Degradation Initiator) C->D +O2

Fig 1. Radical-mediated autoxidation pathway of the oxolane ring at room temperature.

Experimental Workflows: Self-Validating Stability Protocols

To empirically validate the thermodynamic stability of 2-Ethoxy-2-(oxolan-3-yl)acetic acid, we employ a dual-pronged analytical workflow. We monitor peroxide formation not just for safety, but because hydroperoxides are the primary causal agents of structural degradation in ether-containing scaffolds.

Protocol 1: Accelerated Autoxidation & Peroxide Quantification

Objective: To establish the exact kinetic rate of autoxidation versus structural cleavage at 25°C.

  • Sample Preparation: Dissolve 100 mg of 2-Ethoxy-2-(oxolan-3-yl)acetic acid in 10 mL of HPLC-grade acetonitrile. Crucial: Ensure no BHT (butylated hydroxytoluene) stabilizer is present in the solvent, as this will artificially mask the compound's intrinsic stability.

  • Incubation: Aliquot the solution into clear glass vials. Store at controlled room temperature (25°C) under ambient air and standard laboratory lighting to simulate worst-case benchtop conditions.

  • Sampling: Extract 0.5 mL aliquots at Days 0, 7, 14, and 28.

  • Peroxide Assay (KI Titration): Treat 0.2 mL of the aliquot with 1 mL of saturated potassium iodide (KI) in glacial acetic acid. The presence of hydroperoxides will oxidize I− to I2​ , turning the solution yellow/brown. Quantify via spectrophotometry at 350 nm against a standard H2​O2​ curve to ensure levels remain below the 25 ppm safety threshold[3].

  • LC-MS Analysis: Inject 10 µL of the remaining aliquot into an LC-MS system (C18 column, Water/MeCN gradient with 0.1% Formic Acid). Quantify the intact parent mass (m/z 173.08 for [M−H]− ) to track the degradation of the carbon skeleton.

Protocol 2: Thermal Profiling via DSC/TGA

Objective: To define the absolute thermal boundaries of the compound, confirming its stability margin at 25°C.

  • Loading: Weigh exactly 5.0 mg of the solid compound into an aluminum crucible.

  • Execution: Run Differential Scanning Calorimetry (DSC) from 0°C to 300°C at a ramp rate of 10°C/min under a continuous nitrogen purge (50 mL/min).

  • Analysis: Record the onset of any exothermic events (indicating decomposition or peroxide cleavage) and endothermic events (melting). A stable baseline at 25°C confirms thermodynamic stability under inert conditions.

Workflow S1 Sample Prep (100 mg in MeCN) S2 Incubation (25°C, Ambient Light) S1->S2 S3 Aliquot Sampling (Days 0, 7, 14, 28) S2->S3 S4 KI Titration (Peroxide Assay) S3->S4 Chemical Assay S5 LC-MS Analysis (Structural Integrity) S3->S5 Analytical Assay

Fig 2. Self-validating experimental workflow for empirical stability profiling.

Quantitative Data Synthesis

The following table summarizes the predicted thermodynamic parameters and degradation pathways for 2-Ethoxy-2-(oxolan-3-yl)acetic acid at room temperature, synthesizing the structural vulnerabilities discussed above.

Functional GroupThermodynamic Stability at 25°CPrimary Degradation PathwayMitigation Strategy
α -Ethoxy Acid High (Resistant to decarboxylation)Negligible at neutral pH[4].Standard dry storage.
Oxolane Ring Moderate (Susceptible to radicals)Autoxidation to hydroperoxides[2].Store under Argon/Nitrogen.
Chiral Centers High (High pKa of α -proton)Base-catalyzed epimerization (unlikely at RT).Avoid strong bases.
Overall Molecule Stable (If protected from O2​ )Radical-initiated chain cleavage[3].Amber vials, inert atmosphere.

Conclusion & Handling Guidelines

2-Ethoxy-2-(oxolan-3-yl)acetic acid is thermodynamically stable regarding its carbon skeleton and carboxylic acid functionality at room temperature. The primary vector for degradation is not thermodynamic decomposition of the acid, but rather the kinetically driven autoxidation of the oxolane ring upon prolonged exposure to oxygen and light.

Best Practices for Researchers:

  • Storage: Always store the neat solid or stock solutions under an inert atmosphere (Argon or Nitrogen) in opaque or amber glass containers to minimize photo-initiated radical formation.

  • Monitoring: If the compound is stored as a solution for extended periods, periodically test for peroxides using KI strips before use or concentration[3].

  • Formulation: Consider the addition of trace antioxidants (e.g., BHT) if the compound must be utilized in oxygen-rich environments for prolonged durations.

References

  • ChemScene. "1551481-37-8 | 2-Ethoxy-2-(tetrahydrofuran-3-yl)acetic acid". Source: chemscene.com.
  • Welinks Supplier&Manufacturer China. "Tetrahydrofuran". Source: welinkschem.com.
  • UT Dallas. "Peroxide Forming Chemicals | Institutional Risk & Safety". Source: utdallas.edu.
  • ResearchGate. "Diastereoselective Decarboxylation of Cyclopentene Dicarboxylic Acid Derivatives". Source: researchgate.net.

Sources

Protocols & Analytical Methods

Method

protocol for reacting 2-Ethoxy-2-(oxolan-3-yl)acetic acid with primary amines

Introduction & Chemical Context The synthesis of complex pharmaceutical intermediates frequently requires the coupling of sterically hindered and electronically deactivated substrates. 2-Ethoxy-2-(oxolan-3-yl)acetic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The synthesis of complex pharmaceutical intermediates frequently requires the coupling of sterically hindered and electronically deactivated substrates. 2-Ethoxy-2-(oxolan-3-yl)acetic acid is a highly versatile, yet challenging, building block used in modern drug discovery[1].

This substrate presents two distinct synthetic challenges during amide bond formation with primary amines:

  • Steric Hindrance: The α-carbon is substituted with both an ethoxy ether linkage and a bulky oxolane (tetrahydrofuran) ring, significantly restricting the trajectory of incoming amine nucleophiles.

  • Epimerization Liability: The α-proton is flanked by an electron-withdrawing carbonyl group and an electronegative oxygen atom (-I inductive effect). This renders the α-proton highly acidic and susceptible to base-catalyzed abstraction, leading to enolization and subsequent loss of stereochemical integrity (epimerization)[2].

To overcome these barriers, this protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a gold-standard uronium coupling reagent known for accelerating the coupling of sterically hindered substrates via the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester[3].

Mechanistic Insights & Causality of Experimental Choices

In standard peptide coupling protocols, the carboxylic acid is often "pre-activated" with HATU and a tertiary amine base (like DIPEA) before the nucleophile is introduced. However, for α-alkoxy acids, pre-activation is a critical failure point .

Extended lifetimes of the HOAt-active ester in the presence of a base dramatically increase the rate of α-proton abstraction. As demonstrated in studies of epimer formation during amide coupling, the choice of base and the order of addition directly dictate the diastereomeric ratio of the final product[4].

The Self-Validating Strategy: To mitigate epimerization, this protocol employs an in situ activation with concurrent trapping strategy. The carboxylic acid and primary amine are co-dissolved, and the coupling reagent is added prior to the base. When the base (DIPEA or 2,4,6-collidine) is introduced slowly at 0 °C, the active ester is generated and immediately intercepted by the amine nucleophile. This minimizes the residence time of the epimerization-prone intermediate. In-process LC-MS and post-reaction chiral HPLC serve as self-validating checkpoints to ensure both conversion and stereoretention.

Mechanism Acid α-Alkoxy Acid Substrate HATU HATU / Base Activation Acid->HATU Deprotonation Ester HOAt Active Ester Intermediate HATU->Ester Coupling Enolate Enolate Intermediate (Base-Promoted) HATU->Enolate Excess Base / Heat Amide Target Amide (Retention of Config) Ester->Amide + Primary Amine Epimer Epimerized Amide (Loss of Config) Enolate->Epimer Aminolysis

Fig 1: HATU-mediated activation pathway highlighting the base-catalyzed epimerization risk.

Quantitative Optimization of Coupling Conditions

The following table summarizes the causal relationship between reagent selection, reaction conditions, and the resulting yield/epimerization risk. These metrics guide the selection of the optimal protocol.

Coupling SystemBase (Equiv)Addition StrategyTempExpected YieldEpimerization Risk
HATU (1.2 eq)DIPEA (2.5 eq)Pre-activation (10 min)RT>85%High
HATU (1.2 eq)DIPEA (2.5 eq)In situ trapping0 °C to RT>85%Moderate
HATU (1.2 eq)2,4,6-Collidine (3.0 eq)In situ trapping0 °C to RT75–80%Low
EDC·HCl / HOAtNMM (3.0 eq)In situ trapping0 °C to RT60–70%Very Low

Note: For 2-Ethoxy-2-(oxolan-3-yl)acetic acid, the HATU/DIPEA in situ trapping method offers the best balance of conversion and stereocontrol. If chiral HPLC indicates >5% epimerization, switch the base to 2,4,6-collidine.

Experimental Protocol

Materials & Reagents
  • Carboxylic Acid: 2-Ethoxy-2-(oxolan-3-yl)acetic acid (1.0 equiv)

  • Amine: Primary Amine (R-NH₂) (1.1 equiv)

  • Coupling Reagent: HATU (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (0.1 M to 0.2 M)

Step-by-Step Methodology
  • Substrate Co-dissolution (0 °C): In an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-Ethoxy-2-(oxolan-3-yl)acetic acid (1.0 equiv) and the primary amine (1.1 equiv) in anhydrous DMF (to achieve a 0.15 M concentration). Cool the mixture to 0 °C using an ice-water bath.

  • Coupling Reagent Addition: Add HATU (1.2 equiv) to the stirring solution in a single portion. Stir for 2 minutes to ensure complete dissolution. Do not add base yet.

  • Controlled Base Addition: Dilute DIPEA (2.5 equiv) in a small volume of DMF (10% of total reaction volume). Add this solution dropwise to the reaction mixture over 10–15 minutes while strictly maintaining the temperature at 0 °C.

    • Causality Check: Slow addition ensures the local concentration of base remains low, preventing premature enolization of the newly formed HOAt ester.

  • Reaction Progression & Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then gradually remove the ice bath and allow it to warm to room temperature (RT). Monitor the reaction via LC-MS. The mass of the HOAt active ester intermediate may be visible early on, but should transition cleanly to the product mass within 2–4 hours.

  • Quench & Aqueous Workup: Once LC-MS confirms >95% consumption of the acid, dilute the reaction mixture with Ethyl Acetate (EtOAc) (10× reaction volume).

    • Wash the organic layer sequentially with saturated aqueous NH₄Cl (2×) to remove unreacted amine and DIPEA.

    • Wash with saturated aqueous NaHCO₃ (2×) to remove acidic byproducts and HOAt.

    • Wash with Brine (1×), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Analyze the purified product via ¹H-NMR and Chiral HPLC to confirm structural identity and assess the diastereomeric ratio (dr).

Protocol S1 1. Substrate Preparation Co-dissolve Acid & Amine in dry DMF (0 °C) S2 2. Reagent Addition Add HATU (1.2 eq) portionwise at 0 °C S1->S2 S3 3. Controlled Activation Add DIPEA (2.5 eq) dropwise over 15 min S2->S3 S4 4. Reaction Monitoring Warm to RT, check via LC-MS (2-4 h) S3->S4 S5 5. Quench & Workup Dilute with EtOAc, wash with NH4Cl/NaHCO3 S4->S5 S6 6. Purification & Validation Flash Chromatography & Chiral HPLC S5->S6

Fig 2: Step-by-step experimental workflow for the epimerization-resistant amide coupling protocol.

Troubleshooting & Analytical Validation

  • Incomplete Conversion: If unreacted carboxylic acid remains after 4 hours, verify the quality of the HATU reagent (which degrades upon exposure to moisture). Do not simply add more base, as this will exponentially increase epimerization risk. Instead, add an additional 0.2 equiv of HATU and 0.2 equiv of amine.

  • High Epimerization Observed: If chiral HPLC reveals significant scrambling at the α-stereocenter, switch the base from DIPEA (pKa ~10.5) to 2,4,6-collidine (pKa ~7.4). Collidine is sufficiently basic to drive the coupling but significantly less prone to abstracting the α-proton[4].

Sources

Application

Application Note: Purification of 2-Ethoxy-2-(oxolan-3-yl)acetic acid via Column Chromatography

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 2-Ethoxy-2-(oxolan-3-yl)acetic acid (CAS: 1551481-37-8)[1] Physicochemical Profiling & The Chromatographic Challenge 2-Ethox...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 2-Ethoxy-2-(oxolan-3-yl)acetic acid (CAS: 1551481-37-8)[1]

Physicochemical Profiling & The Chromatographic Challenge

2-Ethoxy-2-(oxolan-3-yl)acetic acid is a highly polar, oxygen-rich small molecule scaffold utilized in drug discovery[1]. Its structure presents a unique triad of functional groups: a tetrahydrofuran (oxolan-3-yl) ring, an ethoxy ether, and a terminal carboxylic acid.

While the ether and oxolane rings act as strong hydrogen-bond acceptors, the carboxylic acid is the primary driver of chromatographic instability. On bare, normal-phase silica gel ( SiO2​ ), carboxylic acids undergo partial ionization and establish bidentate hydrogen bonds with weakly acidic surface silanols (Si-OH). This continuous adsorption-desorption lag manifests as severe peak tailing, streaking across Thin-Layer Chromatography (TLC) plates, and poor mass recovery[2].

The Mechanistic Solution: Le Chatelier’s Principle

To achieve a high-resolution separation, the mobile phase must be manipulated to suppress the ionization of the carboxylic acid. By introducing an acidic modifier (such as acetic acid or trifluoroacetic acid) that possesses a lower pKa​ than the target compound, the equilibrium is forced toward the protonated, neutral state of the analyte[3]. This drastically reduces secondary ionic interactions with the stationary phase, resulting in sharp, symmetrical elution bands[4].

Mechanism State1 Carboxylate Anion + Free Silanols Result1 Strong H-Bonding (Severe Peak Tailing) State1->Result1 No Modifier Modifier Add Acidic Modifier (pH < pKa) State1->Modifier Add AcOH/TFA State2 Protonated Acid + Suppressed Silanols Modifier->State2 Le Chatelier's Principle Result2 Reversible Partitioning (Sharp Peak) State2->Result2 Ideal Elution

Caption: Mechanistic pathway of peak tailing suppression using acidic mobile phase modifiers.

Quantitative Comparison of Chromatographic Modifiers

Selecting the correct modifier is dictated by the chosen stationary phase and the downstream removal strategy. The table below summarizes the quantitative parameters governing modifier selection.

Acidic Modifier pKa​ Boiling Point (°C)Recommended PhaseMechanism & UtilityPost-Purification Removal
Acetic Acid (1.0% v/v)4.76118.0Normal Phase (Silica)Suppresses silanol interactions[3]. Safest for benchtop columns.Azeotropic distillation with toluene.
Formic Acid (0.1% v/v)3.75100.8RP-HPLC / LC-MSProtonates acid; highly volatile and LC-MS compatible[4].Lyophilization (Freeze-drying).
Trifluoroacetic Acid (0.1% v/v)0.2372.4RP-HPLC (Prep)Strong ion-pairing agent; yields the sharpest peaks[5].Lyophilization (Freeze-drying).

Strategic Workflow & Experimental Methodologies

The purification strategy must be tailored to the scale of the crude mixture and the required purity of the final API building block.

Workflow Crude Crude 2-Ethoxy-2-(oxolan-3-yl)acetic acid Decision Select Purification Scale Crude->Decision NP Normal-Phase Silica Gel (Gram Scale) Decision->NP Preparative RP Reverse-Phase C18 HPLC (Milligram Scale) Decision->RP High Resolution ModNP Add 1% Acetic Acid (Suppress Silanols) NP->ModNP ModRP Add 0.1% TFA (Protonate Acid) RP->ModRP Pure Highly Pure Target Compound ModNP->Pure ModRP->Pure

Caption: Logical workflow for selecting the optimal chromatographic purification strategy.

Protocol A: Normal-Phase Silica Gel Chromatography (Gram-Scale)

This protocol utilizes a modified mobile phase to ensure the compound elutes as a tight band rather than streaking across the column[2].

Step 1: Solvent and Column Preparation

  • Prepare the mobile phase system: Hexanes and Ethyl Acetate (EtOAc). To both solvents, add exactly 1% v/v Glacial Acetic Acid (AcOH). Causality: If the acid is only in the polar solvent, the gradient will cause a moving pH front, leading to split peaks.

  • Slurry-pack a standard glass chromatography column with silica gel (40-63 µm) using the 1% AcOH/Hexanes solution.

Step 2: Sample Loading

  • Dissolve the crude 2-Ethoxy-2-(oxolan-3-yl)acetic acid in a minimal volume of Dichloromethane (DCM).

  • Carefully apply the solution directly to the flat bed of the silica gel.

  • Push the sample into the bed using positive pressure, followed by a small protective layer of fine sand.

Step 3: Gradient Elution & Detection

  • Begin elution with 90:10 Hexanes:EtOAc (containing 1% AcOH) and gradually increase the polarity to 50:50 Hexanes:EtOAc.

  • Validation Checkpoint (Detection): Because this compound lacks a conjugated π -system, standard UV detection (254 nm) will fail. Spot fractions onto a silica TLC plate, elute with 1:1 EtOAc:Hexanes (1% AcOH), and visualize using a Potassium Permanganate ( KMnO4​ ) stain followed by gentle heating. The oxolane ring and ether will oxidize, appearing as bright yellow spots on a purple background.

Step 4: Post-Purification Modifier Removal

  • Pool the product-containing fractions and concentrate via rotary evaporation (bath temp: 35°C).

  • Self-Validating Removal: Acetic acid has a high boiling point and will remain in the flask as a pungent residue. Add 10-15 mL of Toluene and re-evaporate. Toluene forms an azeotrope with acetic acid, pulling it off under reduced pressure. Repeat this 3 times.

  • Place the final oil/solid under high vacuum (<0.1 mbar) for 12 hours. Confirm the absence of the acetic acid methyl peak (~2.1 ppm) via 1H -NMR.

Protocol B: Reverse-Phase C18 Prep-HPLC (Milligram-Scale)

For highly complex mixtures or final API polishing, RP-HPLC provides superior theoretical plates. The addition of TFA acts as an ion-pairing agent to guarantee peak symmetry[5].

Step 1: System Setup

  • Equip a Preparative HPLC system with a C18 column (e.g., 10 mm x 250 mm, 5 µm).

  • Prepare Mobile Phase A: Ultrapure H2​O

    • 0.1% v/v TFA.
  • Prepare Mobile Phase B: HPLC-grade Acetonitrile (MeCN) + 0.1% v/v TFA.

Step 2: Injection & Elution

  • Dissolve the sample in 10% MeCN in H2​O (matching initial gradient conditions to prevent peak fronting)[4]. Filter through a 0.22 µm PTFE syringe filter.

  • Run a linear gradient from 10% B to 80% B over 30 minutes at an appropriate flow rate (e.g., 4-5 mL/min).

  • Monitor the elution using a UV detector set to 210 nm (end absorption of the carbonyl group) or an Evaporative Light Scattering Detector (ELSD)[6].

Step 3: Recovery & Validation

  • Collect the target peak fractions.

  • Validation Checkpoint: Instantly freeze the fractions using a dry ice/acetone bath and subject them to lyophilization (freeze-drying) for 24-48 hours. Unlike rotary evaporation, lyophilization completely sublimates the water, MeCN, and volatile TFA without exposing the thermally sensitive oxolane ring to heat.

  • Analyze the final fluffy white powder via LC-MS to confirm >95% purity and correct mass ( [M−H]− = 173.1 m/z).

Sources

Method

The Strategic Application of 2-Ethoxy-2-(oxolan-3-yl)acetic Acid in Modern Drug Discovery: A Guide for Medicinal Chemists

Introduction: The Privileged Status of the Oxolane Scaffold in Medicinal Chemistry In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with optimized pharmacokinetic and pharmacodynam...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Status of the Oxolane Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Saturated heterocyclic scaffolds have emerged as indispensable tools for the medicinal chemist, offering a means to navigate the complexities of chemical space and enhance the "drug-like" properties of lead compounds. Among these, the oxolane (tetrahydrofuran) ring system holds a privileged status. Its incorporation into small molecule drug candidates has been shown to confer a range of benefits, including improved aqueous solubility, enhanced metabolic stability, and the ability to form crucial hydrogen bond interactions with biological targets.[1][2] The non-planar, three-dimensional nature of the oxolane ring allows for the exploration of new binding orientations within a target's active site, often leading to improved potency and selectivity. This guide provides a detailed exploration of a specific, functionalized oxolane building block, 2-Ethoxy-2-(oxolan-3-yl)acetic acid, and its potential applications in the rational design of next-generation therapeutics.

2-Ethoxy-2-(oxolan-3-yl)acetic Acid: A Versatile Building Block for Lead Optimization

2-Ethoxy-2-(oxolan-3-yl)acetic acid is a chiral building block that presents a unique combination of structural features poised to address common challenges in drug development. The presence of the oxolane ring provides a polar, sp³-rich core, while the ethoxy and carboxylic acid functionalities offer handles for synthetic diversification and modulation of physicochemical properties.

Potential Advantages in Drug Design:
  • Improved Physicochemical Properties: The inherent polarity of the ether oxygen in the oxolane ring can lead to an increase in aqueous solubility, a critical parameter for oral bioavailability. The ethoxy group can further influence lipophilicity and permeability.

  • Enhanced Metabolic Stability: The cyclic ether motif can block sites of metabolism that are often susceptible to oxidation in more linear or carbocyclic analogues.

  • Vectorial Exit and Target Engagement: The carboxylic acid provides a key functional group for forming strong interactions with biological targets, such as salt bridges with basic residues in an active site. It also serves as a versatile anchor for further chemical elaboration through amide bond formation, esterification, or other coupling reactions.

  • Stereochemical Control: As a chiral molecule, 2-Ethoxy-2-(oxolan-3-yl)acetic acid allows for the synthesis of enantiomerically pure drug candidates. This is crucial as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Application Note: Amide Coupling of 2-Ethoxy-2-(oxolan-3-yl)acetic Acid for Library Synthesis

A primary application of 2-Ethoxy-2-(oxolan-3-yl)acetic acid in a drug discovery program is its use as a scaffold for the generation of a diverse library of amides. Amide bond formation is one of the most robust and widely utilized reactions in medicinal chemistry. By coupling the carboxylic acid of our title compound with a variety of primary and secondary amines, researchers can rapidly explore the structure-activity relationship (SAR) of a given chemical series.

Illustrative Synthetic Workflow:

The following diagram illustrates a typical workflow for the synthesis of an amide library from 2-Ethoxy-2-(oxolan-3-yl)acetic acid.

G cluster_0 Preparation cluster_1 Amide Coupling cluster_2 Purification & Analysis cluster_3 Screening Start 2-Ethoxy-2-(oxolan-3-yl)acetic acid Coupling Amide Coupling Reaction (e.g., EDC/HOBt) Start->Coupling Amine_Library Diverse Amine Library (R-NH2) Amine_Library->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Analysis Characterization (LCMS, NMR) Purification->Analysis Screening Biological Screening Analysis->Screening

Caption: Workflow for Amide Library Synthesis.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

This protocol provides a general procedure for the coupling of 2-Ethoxy-2-(oxolan-3-yl)acetic acid with a representative primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Materials:

  • 2-Ethoxy-2-(oxolan-3-yl)acetic acid

  • Amine of interest (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Ethoxy-2-(oxolan-3-yl)acetic acid (1.0 eq) and dissolve it in anhydrous DCM or DMF (to a concentration of approximately 0.1 M).

  • Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. The formation of the activated ester can be monitored by thin-layer chromatography (TLC).

  • Amine Addition: In a separate vial, dissolve the amine (1.1 eq) in a small amount of the reaction solvent. Add the amine solution dropwise to the reaction mixture.

  • Base Addition: Add DIPEA (2.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Hypothetical Screening Cascade for a Drug Discovery Project

Given the prevalence of the oxolane motif in various therapeutic areas, a library of amides derived from 2-Ethoxy-2-(oxolan-3-yl)acetic acid could be screened against a range of biological targets. For the purpose of this guide, we will propose a hypothetical screening cascade for the discovery of novel inhibitors of a protein kinase, a common target class for which the oxolane scaffold has shown utility.

G Library Amide Library (from 2-Ethoxy-2-(oxolan-3-yl)acetic acid) HTS High-Throughput Screening (HTS) (Biochemical Kinase Assay) Library->HTS Hit_Confirmation Hit Confirmation & Dose-Response (IC50 Determination) HTS->Hit_Confirmation Selectivity Kinase Selectivity Profiling (Panel of related kinases) Hit_Confirmation->Selectivity Cellular_Assay Cell-Based Assay (Target engagement & functional outcome) Hit_Confirmation->Cellular_Assay ADME In vitro ADME Profiling (Solubility, Permeability, Metabolic Stability) Selectivity->ADME Cellular_Assay->ADME Lead_Op Lead Optimization ADME->Lead_Op

Caption: Hypothetical Kinase Inhibitor Screening Cascade.

Data Presentation: Anticipated Impact on Physicochemical Properties

The incorporation of the 2-Ethoxy-2-(oxolan-3-yl)acetic acid scaffold is anticipated to favorably modulate the physicochemical properties of a lead compound. The following table provides a hypothetical comparison of a parent compound with and without this scaffold, based on general trends observed for oxolane-containing molecules.[1]

PropertyParent Compound (Hypothetical)Analog with Oxolane Scaffold (Predicted)Rationale for Improvement
Aqueous Solubility (µM) 5> 50The polar ether oxygen of the oxolane ring increases hydrophilicity.
LogP 4.53.0The sp³-rich, polar nature of the scaffold reduces lipophilicity.
Metabolic Stability (t½ in human liver microsomes, min) < 10> 60The cyclic ether can block metabolically labile positions.
Cell Permeability (Papp, 10⁻⁶ cm/s) 0.52.0Improved balance of lipophilicity and polarity can enhance membrane permeability.

Conclusion

2-Ethoxy-2-(oxolan-3-yl)acetic acid represents a valuable and versatile building block for the modern medicinal chemist. Its unique combination of a privileged oxolane scaffold and synthetically tractable functional groups provides a powerful tool for the optimization of small molecule drug candidates. The strategic incorporation of this moiety can lead to significant improvements in key drug-like properties, including solubility, metabolic stability, and target engagement. The protocols and workflows outlined in this guide are intended to serve as a practical starting point for researchers seeking to leverage the potential of this and related oxolane-based building blocks in their drug discovery programs.

References

  • Google Patents. Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • ChemRxiv. 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Available from: [Link].

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link].

  • PMC. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Available from: [Link].

  • PMC. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Available from: [Link].

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link].

  • Royal Society of Chemistry. Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Available from: [Link].

  • MDPI. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Available from: [Link].

  • Chemspace. Bioisosteric Replacements. Available from: [Link].

  • PMC. Applications of oxetanes in drug discovery and medicinal chemistry. Available from: [Link].

  • PMC. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Available from: [Link].

  • ACS Publications. Discovery of New Tetracyclic Tetrahydrofuran Derivatives as Potential Broad-Spectrum Psychotropic Agents. Available from: [Link].

  • PMC. Oxetanes in Drug Discovery Campaigns. Available from: [Link].

  • ResearchGate. Oxetanes as Promising Modules in Drug Discovery. Available from: [Link].

  • Institute of Industrial Science, the University of Tokyo. Bioisosterism: A Rational Approach in Drug Design. Available from: [Link].

  • PMC. Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. Available from: [Link].

  • Cambridge MedChem Consulting. Bioisosteric Replacements. Available from: [Link].

  • Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available from: [Link].

  • ResearchGate. ChemInform Abstract: Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Available from: [Link].

  • ResearchGate. Oxetanes in Drug Discovery Campaigns. Available from: [Link].

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Application

Application Notes &amp; Protocols: 2-Ethoxy-2-(oxolan-3-yl)acetic acid as a Versatile Building Block in Organic Synthesis

Introduction: The Strategic Value of the Oxolane Moiety In the landscape of modern drug discovery and medicinal chemistry, the pursuit of novel molecular architectures with favorable physicochemical and pharmacological p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Oxolane Moiety

In the landscape of modern drug discovery and medicinal chemistry, the pursuit of novel molecular architectures with favorable physicochemical and pharmacological properties is paramount. 2-Ethoxy-2-(oxolan-3-yl)acetic acid emerges as a building block of significant interest, strategically combining three key features: a stereogenic center, a lipophilic ethyl group, and a polar, saturated oxolane (tetrahydrofuran) ring.

The oxolane ring, a prevalent motif in natural products, is increasingly utilized as a strategic element in drug design. Its inclusion can enhance aqueous solubility, modulate lipophilicity (LogP), and improve metabolic stability by blocking potential sites of metabolism.[1] The compact, three-dimensional, and polar nature of this ring system makes it an attractive surrogate for less desirable groups like gem-dimethyl or carbonyl functionalities.[1][2][3] This guide provides an in-depth look at the properties, synthesis, and key applications of 2-Ethoxy-2-(oxolan-3-yl)acetic acid, offering detailed protocols for its use in synthetic workflows.

Physicochemical Properties and Characterization

A thorough understanding of a building block's properties is critical for its effective use. The data presented below are compiled from predictive models and supplier information.

PropertyValueSource
CAS Number 1551481-37-8[4]
Molecular Formula C8H14O4[5]
Molecular Weight 174.19 g/mol [6]
Physical Form Oil
Predicted XlogP 0.3[5]
InChIKey HBWQQGBTYDZQDX-UHFFFAOYSA-N[5]

Spectroscopic Data (Predicted):

  • ¹H NMR: Peaks expected for the ethoxy group (triplet and quartet), the oxolane ring protons, the alpha-proton adjacent to the acid, and the acidic proton.

  • ¹³C NMR: Resonances corresponding to the eight carbon atoms, including the carbonyl carbon of the carboxylic acid, the carbons of the ethoxy group, and the four distinct carbons of the oxolane ring.

  • Mass Spectrometry: Predicted [M+H]⁺ of 175.09648 and [M-H]⁻ of 173.08192.[5]

Synthesis of the Building Block

While 2-Ethoxy-2-(oxolan-3-yl)acetic acid is commercially available, understanding its synthesis provides context for its reactivity and potential impurities. A common conceptual approach involves the derivatization of a pre-formed oxolane structure. A generalized synthetic workflow is depicted below.

G cluster_0 Conceptual Synthetic Pathway Start Oxolane-3-carbaldehyde (or related precursor) Step1 Addition of ethoxy nucleophile (e.g., via Reformatsky or Grignard-type reaction) Start->Step1 1. Nucleophilic Addition Step2 Formation of α-ethoxy alcohol intermediate Step3 Oxidation of alcohol to carboxylic acid Step2->Step3 2. Oxidation (e.g., Jones, TEMPO) Final 2-Ethoxy-2-(oxolan-3-yl)acetic acid Step3->Final

Caption: Conceptual workflow for the synthesis of the title compound.

This multi-step process requires careful control of reaction conditions, particularly during the oxidation step, to avoid side reactions. Purification is typically achieved via column chromatography.

Core Application: Amide Bond Formation

The most frequent and powerful application of this building block is in the synthesis of novel amides, a reaction central to medicinal chemistry.[7][8] The carboxylic acid moiety serves as a handle for coupling with a diverse range of primary and secondary amines, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes a robust and widely used method for coupling 2-Ethoxy-2-(oxolan-3-yl)acetic acid with a generic primary amine (R-NH₂). The use of EDC (a carbodiimide) and HOBt (an activating agent) minimizes racemization and improves yields.[9]

Materials:

  • 2-Ethoxy-2-(oxolan-3-yl)acetic acid (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Instrumentation:

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for extraction and purification

  • Thin Layer Chromatography (TLC) apparatus

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-Ethoxy-2-(oxolan-3-yl)acetic acid (1.0 eq), the chosen amine (1.1 eq), and HOBt (1.2 eq).

  • Solvent Addition: Dissolve the components in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Base Addition: Add DIPEA (3.0 eq) to the stirred solution. The base is crucial to deprotonate the carboxylic acid and neutralize the HCl byproduct from EDC·HCl.[8]

  • Activation & Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. Causality Note: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and racemization before reacting with the amine.[7]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting acid is consumed.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and LC-MS.

G cluster_workflow Amide Coupling Experimental Workflow Setup 1. Combine Acid, Amine, HOBt in Anhydrous DCM Cool 2. Cool to 0 °C Setup->Cool AddBase 3. Add DIPEA Cool->AddBase AddEDC 4. Add EDC·HCl AddBase->AddEDC React 5. Stir 12-24h at RT (Monitor by TLC) AddEDC->React Workup 6. Aqueous Workup (NaHCO₃, H₂O, Brine) React->Workup Purify 7. Dry, Concentrate & Purify (Chromatography) Workup->Purify Analyze 8. Characterize Product (NMR, LC-MS) Purify->Analyze

Caption: Step-by-step experimental workflow for amide coupling.

Safety and Handling

As a carboxylic acid derivative, 2-Ethoxy-2-(oxolan-3-yl)acetic acid and related reagents require careful handling to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Handling: Handle the chemical in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any vapors.[10][11] Avoid contact with skin and eyes.[11][12] In case of contact, rinse immediately and thoroughly with water.[11][12]

  • Reactivity Hazards: The parent compound, acetic acid, is flammable and corrosive.[13][14] While this derivative is less volatile, it should be kept away from strong bases, strong oxidizing agents, and sources of ignition.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not empty into drains.[11][12]

Hazard Classifications: According to notified classifications, this substance may cause skin irritation (H315), serious eye irritation (H319), and may cause drowsiness or dizziness (H336).[4]

Conclusion and Future Outlook

2-Ethoxy-2-(oxolan-3-yl)acetic acid represents a valuable and highly functionalized building block for modern organic synthesis. Its unique combination of an oxolane ring and a reactive carboxylic acid handle provides a direct route to novel chemical entities with potentially improved pharmacological profiles. The protocols and data provided herein serve as a comprehensive guide for researchers aiming to incorporate this versatile scaffold into their drug discovery and development programs. Future applications may explore its use in creating more complex heterocyclic systems or as a chiral starting material for asymmetric synthesis.

References

  • Thermo Fisher Scientific. (1999, November 23). Safety Data Sheet. Retrieved from [Link]

  • PubChemLite. 2-ethoxy-2-(oxolan-3-yl)acetic acid. Retrieved from [Link]

  • ChemRxiv. (2026, February 8). Amide alpha-C-H Oxidative Coupling Reactions Enabled by Base-Promoted Halogen Transfer. Retrieved from [Link]

  • NextSDS. 2-ethoxy-2-(oxolan-3-yl)acetic acid — Chemical Substance Information. Retrieved from [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Retrieved from [Link]

  • PubChemLite. 2-ethoxy-2-(oxan-3-yl)acetic acid. Retrieved from [Link]

  • Organic Syntheses Procedure. Acetic acid, ethoxy-, and ethyl ester. Retrieved from [Link]

  • PMC. Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

  • NIH. (n.d.). Oxetanes in Drug Discovery Campaigns. PMC. Retrieved from [Link]

  • NextSDS. 2-ethoxy-2-(oxan-3-yl)acetic acid — Chemical Substance Information. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • PubChem. 2-(Oxolan-3-yloxy)acetic acid. Retrieved from [Link]

  • Eureka | Patsnap. (2022, January 7). Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid. Retrieved from [Link]

  • PubMed. (2023, September 7). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. Retrieved from [Link]

  • Google Patents. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Carl ROTH. Safety Data Sheet: Acetic acid. Retrieved from [Link]

  • International Chemical Safety Cards (ICSCs). ICSC 0363 - ACETIC ACID. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of 2-Ethoxy-2-(oxolan-3-yl)acetic Acid

Introduction 2-Ethoxy-2-(oxolan-3-yl)acetic acid is a valuable building block in modern medicinal chemistry and drug development. Its unique structure, featuring a substituted tetrahydrofuran ring, is a key motif in a va...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Ethoxy-2-(oxolan-3-yl)acetic acid is a valuable building block in modern medicinal chemistry and drug development. Its unique structure, featuring a substituted tetrahydrofuran ring, is a key motif in a variety of biologically active molecules. The stereochemistry and functionality of this compound make it an attractive intermediate for the synthesis of complex therapeutic agents. This document provides a comprehensive guide to the scale-up synthesis of 2-Ethoxy-2-(oxolan-3-yl)acetic acid, designed for researchers, scientists, and professionals in the field of drug development. The proposed synthetic routes are designed to be robust, scalable, and utilize readily available starting materials, ensuring a practical approach for industrial production.

Retrosynthetic Analysis and Strategy

A successful scale-up synthesis requires a strategic approach that prioritizes efficiency, safety, and cost-effectiveness. The retrosynthetic analysis of the target molecule, 2-Ethoxy-2-(oxolan-3-yl)acetic acid, suggests a convergent synthesis strategy. The key disconnections involve the formation of the C-C bond at the 3-position of the tetrahydrofuran ring and the introduction of the ethoxyacetic acid moiety.

Our proposed forward synthesis is a multi-step process designed for scalability and control over each transformation. The synthesis begins with commercially available 3-hydroxytetrahydrofuran and proceeds through a series of robust and well-documented reactions.

Overall Synthetic Workflow

The following diagram illustrates the proposed multi-step synthesis for the production of 2-Ethoxy-2-(oxolan-3-yl)acetic acid.

Synthetic Workflow A 3-Hydroxytetrahydrofuran B Step 1: Protection (e.g., TBDMS-Cl) A->B C 3-(tert-Butyldimethylsilyloxy)tetrahydrofuran B->C D Step 2: Halogenation (e.g., PBr3) C->D E 3-Bromotetrahydrofuran D->E F Step 3: Alkylation (Ethyl Acetoacetate) E->F G Ethyl 2-(oxolan-3-yl)-3-oxobutanoate F->G H Step 4: Hydrolysis & Decarboxylation G->H I 1-(Oxolan-3-yl)propan-2-one H->I J Step 5: Reduction (e.g., NaBH4) I->J K 1-(Oxolan-3-yl)propan-2-ol J->K L Step 6: Ethoxylation (e.g., Williamson Ether Synthesis) K->L M 2-Ethoxy-3-(oxolan-3-yl)propane L->M N Step 7: Oxidation (e.g., TEMPO/NaOCl) M->N O 2-Ethoxy-2-(oxolan-3-yl)acetic acid N->O P Step 8: Purification (Crystallization/Distillation) O->P Q Final Product P->Q

Caption: Proposed multi-step synthesis of 2-Ethoxy-2-(oxolan-3-yl)acetic acid.

Detailed Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for each stage of the synthesis. These protocols are intended as a guide and may require optimization based on the specific equipment and scale of production.

Part 1: Synthesis of the Key Intermediate, 3-Bromotetrahydrofuran

Protocol 1: Protection of 3-Hydroxytetrahydrofuran

  • Objective: To protect the hydroxyl group of 3-hydroxytetrahydrofuran to prevent side reactions in subsequent steps.

  • Reagents and Materials:

    • 3-Hydroxytetrahydrofuran

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

    • Imidazole

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred solution of 3-hydroxytetrahydrofuran (1.0 eq) and imidazole (1.5 eq) in anhydrous DCM at 0 °C, add TBDMS-Cl (1.1 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-(tert-butyldimethylsilyloxy)tetrahydrofuran.

Protocol 2: Halogenation to 3-Bromotetrahydrofuran

  • Objective: To convert the protected alcohol into a bromide, creating a good leaving group for the subsequent alkylation step.

  • Reagents and Materials:

    • 3-(tert-Butyldimethylsilyloxy)tetrahydrofuran

    • Phosphorus tribromide (PBr₃)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve the crude 3-(tert-butyldimethylsilyloxy)tetrahydrofuran (1.0 eq) in anhydrous DCM and cool to 0 °C.

    • Slowly add PBr₃ (0.5 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure. The crude 3-bromotetrahydrofuran can be purified by vacuum distillation.

Part 2: Carbon Chain Elongation and Functional Group Interconversion

Protocol 3: Alkylation of Ethyl Acetoacetate

  • Objective: To form the C-C bond between the tetrahydrofuran ring and the precursor to the acetic acid side chain.

  • Reagents and Materials:

    • Ethyl acetoacetate

    • Sodium ethoxide

    • Ethanol, absolute

    • 3-Bromotetrahydrofuran

    • Diethyl ether

    • Saturated aqueous ammonium chloride solution

  • Procedure:

    • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.

    • To the sodium ethoxide solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature.

    • Add 3-bromotetrahydrofuran (1.0 eq) to the reaction mixture and reflux for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

    • To the residue, add diethyl ether and wash with saturated aqueous ammonium chloride solution.

    • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate to yield crude ethyl 2-(oxolan-3-yl)-3-oxobutanoate.

Protocol 4: Hydrolysis and Decarboxylation

  • Objective: To remove the acetyl group and generate the ketone intermediate.

  • Reagents and Materials:

    • Crude ethyl 2-(oxolan-3-yl)-3-oxobutanoate

    • Sodium hydroxide solution (e.g., 10% w/v)

    • Hydrochloric acid (concentrated)

    • Diethyl ether

  • Procedure:

    • Add the crude ester from the previous step to a sodium hydroxide solution and heat to reflux for 4-6 hours.

    • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the evolution of CO₂ ceases.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain crude 1-(oxolan-3-yl)propan-2-one.

Part 3: Final Steps to 2-Ethoxy-2-(oxolan-3-yl)acetic acid

Protocol 5: Reduction of the Ketone

  • Objective: To reduce the ketone to a secondary alcohol.

  • Reagents and Materials:

    • Crude 1-(oxolan-3-yl)propan-2-one

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

  • Procedure:

    • Dissolve the crude ketone in methanol and cool to 0 °C.

    • Add NaBH₄ (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Stir the reaction at room temperature for 2-3 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield crude 1-(oxolan-3-yl)propan-2-ol.

Protocol 6: Ethoxylation via Williamson Ether Synthesis

  • Objective: To introduce the ethoxy group.

  • Reagents and Materials:

    • Crude 1-(oxolan-3-yl)propan-2-ol

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Ethyl iodide

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride solution

  • Procedure:

    • To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of the crude alcohol (1.0 eq) in anhydrous THF dropwise.

    • Stir the mixture at room temperature for 1 hour.

    • Add ethyl iodide (1.5 eq) and stir at room temperature for 12-16 hours.

    • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.

Protocol 7: Oxidation to the Carboxylic Acid

  • Objective: To oxidize the ethoxy-substituted intermediate to the final carboxylic acid product. A TEMPO-catalyzed oxidation is a mild and efficient method suitable for scale-up.[1]

  • Reagents and Materials:

    • 2-Ethoxy-3-(oxolan-3-yl)propane

    • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

    • Sodium hypochlorite (NaOCl) solution (commercial bleach)

    • Sodium bicarbonate

    • Dichloromethane (DCM)

    • Sodium sulfite

    • Hydrochloric acid

  • Procedure:

    • Dissolve the ethoxy intermediate (1.0 eq) in DCM and add an aqueous solution of sodium bicarbonate.

    • Add a catalytic amount of TEMPO (0.01 eq).

    • Cool the mixture to 0 °C and add the NaOCl solution dropwise, maintaining the temperature below 5 °C.

    • Stir vigorously until the reaction is complete (monitored by TLC).

    • Quench the reaction with an aqueous solution of sodium sulfite.

    • Separate the layers and acidify the aqueous layer with hydrochloric acid to pH 2-3.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield crude 2-Ethoxy-2-(oxolan-3-yl)acetic acid.

Protocol 8: Purification of the Final Product

  • Objective: To obtain the final product with high purity.

  • Methods:

    • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is a highly effective method for purification on a large scale.

    • Distillation: If the product is a high-boiling liquid, vacuum distillation can be employed.

    • Chromatography: While less common for large-scale production due to cost, silica gel chromatography can be used for smaller scale purification or for the removal of persistent impurities.

  • General Crystallization Procedure:

    • Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble.

    • Slowly add a co-solvent in which the product is less soluble until turbidity is observed.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Summary and Expected Outcomes

The following table provides an overview of the expected yields and purity for each step of the synthesis. These values are based on typical results for similar reactions and may vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialProductExpected Yield (%)Expected Purity (%)
1Protection3-Hydroxytetrahydrofuran3-(tert-Butyldimethylsilyloxy)tetrahydrofuran90-95>95
2Halogenation3-(tert-Butyldimethylsilyloxy)tetrahydrofuran3-Bromotetrahydrofuran85-90>95
3Alkylation3-BromotetrahydrofuranEthyl 2-(oxolan-3-yl)-3-oxobutanoate70-8085-90 (crude)
4Hydrolysis/DecarboxylationEthyl 2-(oxolan-3-yl)-3-oxobutanoate1-(Oxolan-3-yl)propan-2-one80-9090-95 (crude)
5Reduction1-(Oxolan-3-yl)propan-2-one1-(Oxolan-3-yl)propan-2-ol90-98>95 (crude)
6Ethoxylation1-(Oxolan-3-yl)propan-2-ol2-Ethoxy-3-(oxolan-3-yl)propane75-85>95 (after purification)
7Oxidation2-Ethoxy-3-(oxolan-3-yl)propane2-Ethoxy-2-(oxolan-3-yl)acetic acid80-90>90 (crude)
8PurificationCrude Final ProductPurified Final Product>90 (recovery)>99

Safety and Handling

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • Specific Hazards:

    • Sodium Metal and Sodium Hydride: Highly reactive and flammable. Reacts violently with water. Handle under an inert atmosphere.

    • Phosphorus Tribromide: Corrosive and toxic. Reacts with water to produce HBr gas. Handle with extreme care.

    • Sodium Hypochlorite: Strong oxidizing agent. Avoid contact with organic materials.

    • Concentrated Acids and Bases: Highly corrosive. Handle with appropriate care.

Conclusion

The synthetic route and protocols outlined in this application note provide a robust and scalable method for the production of 2-Ethoxy-2-(oxolan-3-yl)acetic acid. By employing well-established and high-yielding reactions, this guide offers a practical solution for researchers and drug development professionals requiring access to this important building block. Careful optimization of each step will be necessary to achieve the best results on an industrial scale.

References

Sources

Application

Application Notes &amp; Protocols: Investigating 2-Ethoxy-2-(oxolan-3-yl)acetic acid in Peptide Coupling Reactions

Abstract The formation of the amide bond is the cornerstone of peptide synthesis, a critical process in drug discovery and development. While numerous carboxylic acids are utilized as building blocks, the application of...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The formation of the amide bond is the cornerstone of peptide synthesis, a critical process in drug discovery and development. While numerous carboxylic acids are utilized as building blocks, the application of 2-Ethoxy-2-(oxolan-3-yl)acetic acid in this context is a novel area of exploration. This document provides a comprehensive theoretical framework and a set of detailed, adaptable protocols for researchers and scientists aiming to investigate the use of 2-Ethoxy-2-(oxolan-3-yl)acetic acid in peptide coupling reactions. We will delve into the fundamental principles of carboxylic acid activation, propose robust experimental designs using common coupling reagents, and outline methods for reaction monitoring and purification. The causality behind procedural choices is explained to empower researchers to troubleshoot and optimize these reactions for their specific molecular targets.

Introduction: The Challenge and Opportunity

Peptide synthesis is a foundational technology in modern biochemistry and pharmaceutical development.[1] The central chemical transformation is the formation of a peptide (amide) bond between the carboxyl group of one amino acid and the amino group of another.[2][3] This process is not a simple condensation reaction; it requires the "activation" of the carboxylic acid to make its carbonyl carbon sufficiently electrophilic for nucleophilic attack by the amine.[3]

This is typically achieved using specialized coupling reagents.[4][5] These reagents convert the carboxylic acid into a more reactive intermediate, such as an active ester or a symmetrical anhydride, which then readily reacts with the amine.[3][5]

2-Ethoxy-2-(oxolan-3-yl)acetic acid (CAS: 1551481-37-8) is a unique carboxylic acid featuring both an ethoxy group and a tetrahydrofuran (oxolane) moiety.[6] While its properties are cataloged, its use as a building block in peptide synthesis is not yet established in the literature. This presents a unique opportunity for novel peptide design. The ether functionalities may impart desirable solubility or conformational properties to the resulting peptide.

This guide serves as a starting point for the systematic investigation of this compound in peptide coupling, providing robust, field-proven protocols adapted for this specific application.

Compound Profile: 2-Ethoxy-2-(oxolan-3-yl)acetic acid

Before initiating any synthetic protocol, a thorough understanding of the reagent is critical.

PropertyValueSource
CAS Number 1551481-37-8[6]
Synonyms 2-ethoxy-2-(tetrahydrofuran-3-yl)acetic acid
Molecular Formula C₈H₁₄O₄
Molecular Weight 174.19 g/mol [7]
Physical Form Oil
Hazard Codes H315, H319, H335
Signal Word Warning

Safety & Handling: 2-Ethoxy-2-(oxolan-3-yl)acetic acid is classified as a skin and eye irritant and may cause respiratory irritation.[6][8] All handling must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is mandatory.[9] In case of contact, rinse the affected area with copious amounts of water.[9][10]

The Chemistry of Activation: A Mechanistic Overview

Directly reacting a carboxylic acid with an amine is generally inefficient as it leads to the formation of a non-reactive ammonium carboxylate salt.[11] Coupling reagents circumvent this by converting the carboxylic acid's hydroxyl group into a better leaving group. The two most common classes of coupling reagents are carbodiimides and onium salts (uronium/phosphonium).

Carbodiimide-Mediated Coupling

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are classic activators.[5] The mechanism involves the initial formation of a highly reactive O-acylisourea intermediate.[12] This intermediate can then either react directly with the amine or, more commonly, be intercepted by an additive like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) to form a more stable, yet still reactive, active ester. This two-step approach is crucial for minimizing a common side reaction: the rearrangement of the O-acylisourea into an unreactive N-acylurea, which would terminate the reaction.[5][12]

G CarboxylicAcid R-COOH (2-Ethoxy-2-(oxolan-3-yl)acetic acid) O_acylisourea O-Acylisourea (Highly Reactive) CarboxylicAcid->O_acylisourea + EDC EDC EDC->O_acylisourea + Peptide Peptide Bond (R-CO-NH-R') O_acylisourea->Peptide + Amine N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement ActiveEster Active Ester (Stable Intermediate) O_acylisourea->ActiveEster + Additive Amine R'-NH₂ Additive Additive (e.g., NHS) ActiveEster->Peptide + Amine

Carbodiimide coupling mechanism.
Onium Salt-Mediated Coupling

Onium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU, are highly efficient and lead to rapid coupling with minimal side reactions, particularly racemization.[2][5] These reagents, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), convert the carboxylic acid into its corresponding OAt or OBt active ester. These esters are extremely reactive, making onium salts a preferred choice for sterically hindered amino acids or difficult coupling sequences.[13]

Experimental Protocols: A General Workflow

The following protocols are designed as a robust starting point. Researchers should optimize stoichiometry, reaction time, and temperature based on the specific amine substrate being used. Reaction progress should always be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

G Start Start: Assemble Reactants Dissolve 1. Dissolve Carboxylic Acid & Amine in Anhydrous Solvent (e.g., DMF, DCM) Start->Dissolve Cool 2. Cool Reaction Mixture (e.g., 0 °C) Dissolve->Cool Preactivate 3. Add Coupling Reagents (e.g., EDC/NHS or HATU/DIPEA) Cool->Preactivate Stir 4. Stir at 0 °C to RT (2-24 hours) Preactivate->Stir Monitor 5. Monitor Progress (TLC / LC-MS) Stir->Monitor Complete Reaction Complete Monitor->Complete Yes Incomplete Incomplete Monitor->Incomplete No Workup 6. Aqueous Work-up (Quench & Extract) Complete->Workup Incomplete->Stir Continue Stirring / Add More Reagent Purify 7. Purify Crude Product (Column Chromatography) Workup->Purify Characterize End: Characterize Pure Product (NMR, HRMS) Purify->Characterize

General workflow for peptide coupling.
Protocol 4.1: EDC/NHS-Mediated Coupling

This protocol is a reliable standard, particularly when cost and water-soluble byproducts are a consideration.[11][12]

Materials:

  • 2-Ethoxy-2-(oxolan-3-yl)acetic acid (1.0 equiv)

  • Amine component (e.g., H-Phe-OMe·HCl) (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • N-Hydroxysuccinimide (NHS) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base (1.2 equiv, if using an amine salt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add 2-Ethoxy-2-(oxolan-3-yl)acetic acid (1.0 equiv) and the amine component (1.1 equiv).[2]

  • Dissolve the solids in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.

  • If using an amine salt (e.g., hydrochloride), add DIPEA (1.2 equiv) and stir for 5 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add NHS (1.2 equiv) followed by EDC (1.2 equiv) to the stirred solution.[11]

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours.

  • Monitoring: Check for the consumption of the starting materials via TLC (e.g., using a 1:1 Ethyl Acetate:Hexanes mobile phase) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[11]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel.

Protocol 4.2: HATU-Mediated Coupling

This protocol is recommended for more challenging couplings, such as with sterically hindered amines or for ensuring low racemization.[14]

Materials:

  • 2-Ethoxy-2-(oxolan-3-yl)acetic acid (1.0 equiv)

  • Amine component (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 2-Ethoxy-2-(oxolan-3-yl)acetic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Add DIPEA (2.0 equiv) to the solution and stir for 15-20 minutes at room temperature. This "pre-activation" step forms the reactive OAt-ester.[14]

  • In a separate flask, dissolve the amine component (1.1 equiv) in a small amount of anhydrous DMF.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitoring: Track the reaction's progress via LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer multiple times with 5% aqueous LiCl (to remove DMF), followed by 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[11]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Conclusion and Future Directions

The protocols outlined above provide a foundational methodology for exploring the use of 2-Ethoxy-2-(oxolan-3-yl)acetic acid in peptide synthesis. By leveraging established activation chemistry, researchers can systematically evaluate its reactivity and the properties of the resulting amide products. Key parameters for optimization will include the choice of coupling reagent, solvent, temperature, and reaction time. Successful incorporation of this novel acid could open new avenues for designing peptidomimetics with unique structural and functional characteristics.

References

  • Vertex AI Search. (2024). Optimizing Peptide Coupling: Key Techniques.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • MilliporeSigma. (n.d.).
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Luxembourg Bio Technologies. (n.d.).
  • Clark, J. (2023).
  • Mishra, V. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of ChemTech Research, 3(2), 733-744.
  • Ghanem, E., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(9), 2417-2423. [Link]

  • LibreTexts. (2023). Making Amides from Carboxylic Acids. Chemistry LibreTexts.
  • Technology Networks. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • NextSDS. (n.d.). 2-ethoxy-2-(oxolan-3-yl)
  • NextSDS. (n.d.). 2-ethoxy-2-(oxan-3-yl)
  • Aapptec Peptides. (2021). Carbodiimides and Additives.
  • Fisher Scientific. (2014).
  • Merck. (n.d.). SAFETY DATA SHEET - [2-(2-Methoxyethoxy)ethoxy]acetic acid.
  • Beilstein Journals. (n.d.).
  • PubChem. (n.d.). 2-(Oxolan-3-yloxy)acetic acid. [Link]

  • PubChemLite. (n.d.). 2-ethoxy-2-(oxolan-3-yl)acetic acid.
  • Organic Syntheses. (n.d.). Acetic acid, ethoxy-, and ethyl ester.
  • Royal Society of Chemistry. (2012). Peptide coupling using recyclable bicyclic benziodazolone.
  • Nowick Laboratory, UC Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis.

Sources

Method

Application Note: In Vitro Assay Preparation and Fragment-Based Screening using 2-Ethoxy-2-(oxolan-3-yl)acetic acid

Executive Summary & Chemical Rationale In contemporary drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient method for exploring chemical space and identifying novel lead compounds[1]. 2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In contemporary drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient method for exploring chemical space and identifying novel lead compounds[1]. 2-Ethoxy-2-(oxolan-3-yl)acetic acid (CAS: 1551481-37-8), also known as 2-Ethoxy-2-(tetrahydrofuran-3-yl)acetic acid, is a highly versatile, low-molecular-weight building block (MW: 174.20 g/mol ) frequently utilized in fragment screening libraries[2].

The structural architecture of this compound makes it an ideal fragment probe:

  • Carboxylic Acid Moiety (pKa ~3.5–4.5): Acts as a strong electrostatic anchor, ideal for probing basic sub-pockets (e.g., Arginine/Lysine residues) or coordinating with metal ions in metalloenzymes.

  • Oxolane (Tetrahydrofuran) Ring & Ethoxy Group: Provide a balance of hydrogen-bond accepting capability and localized hydrophobicity to explore adjacent binding clefts.

Because fragments typically exhibit weak binding affinities ( KD​ in the high micromolar to millimolar range), traditional biochemical assays are often inadequate[3]. Therefore, highly sensitive, biophysical techniques such as Surface Plasmon Resonance (SPR) and Differential Scanning Fluorimetry (DSF) are required to validate target engagement[4][5]. This guide details the self-validating in vitro protocols necessary to screen this compound effectively.

Physicochemical Profiling & Stock Preparation

The Causality of High-Concentration Stocks: To detect the weak interactions characteristic of fragments, in vitro assays require the compound to be present at high concentrations (typically 1–5 mM)[6]. However, biological targets are highly sensitive to organic solvents. To achieve a 1 mM assay concentration while keeping the final Dimethyl Sulfoxide (DMSO) concentration ≤5% (v/v), the master stock must be highly concentrated.

Protocol: Master Stock Generation
  • Weighing: Accurately weigh 17.42 mg of 2-Ethoxy-2-(oxolan-3-yl)acetic acid powder[2].

  • Dissolution: Dissolve the powder in exactly 1.0 mL of 100% anhydrous, cell-culture grade DMSO to yield a 100 mM Master Stock .

  • Homogenization: Vortex for 60 seconds and sonicate in a water bath at room temperature for 5 minutes to ensure complete dissolution.

  • Storage: Aliquot into tightly sealed, low-bind microcentrifuge tubes to prevent moisture absorption (DMSO is highly hygroscopic) and store at -20°C.

  • pH Consideration (Self-Validation): The carboxylic acid group will be fully deprotonated at a physiological pH of 7.4. When diluting the stock into aqueous assay buffers (e.g., HEPES or PBS), verify that the buffer possesses sufficient buffering capacity (e.g., 20–50 mM) to prevent the acidic fragment from lowering the assay pH, which could cause artifactual protein denaturation.

Surface Plasmon Resonance (SPR) Binding Assay

The Causality of SPR Design: SPR is a label-free optical technique that measures changes in the refractive index at a sensor surface, which correlates directly to mass accumulation[1]. Because 2-Ethoxy-2-(oxolan-3-yl)acetic acid has a very low mass (174.2 Da), the target protein must be immobilized at a high density to generate a detectable signal ( Rmax​ )[7]. Furthermore, because DMSO has a massive refractive index, even a 0.1% mismatch between the running buffer and the sample can produce a false-positive signal larger than the actual fragment binding event[3]. A rigorous solvent correction workflow is the mechanism by which this assay self-validates.

Step-by-Step SPR Protocol
  • Surface Preparation & Immobilization:

    • Activate a CM5 sensor chip using standard EDC/NHS amine coupling chemistry.

    • Immobilize the target protein on the active channel to a high density (e.g., 5,000–8,000 Response Units, RU) to ensure the theoretical Rmax​ for the 174.2 Da fragment is at least 15–20 RU.

    • Leave the reference channel unmodified (ethanolamine blocked) to subtract bulk refractive index shifts and non-specific binding.

  • Solvent Correction Calibration (Critical Step):

    • Prepare a running buffer containing exactly 5.0% DMSO.

    • Create a solvent correction series ranging from 4.5% to 5.5% DMSO in the running buffer.

    • Inject this series prior to the fragment to generate a calibration curve that the software will use to correct for minor DMSO volumetric pipetting errors[7].

  • Analyte Preparation:

    • Dilute the 100 mM master stock into the running buffer to create a concentration series: 2000 μM, 1000 μM, 500 μM, 250 μM, and 125 μM.

    • Causality Check: Ensure the final DMSO concentration in every analyte dilution is precisely matched to the 5.0% running buffer.

  • Injection & Kinetics:

    • Inject the fragment series at a high flow rate (30–50 μL/min) to minimize mass transport limitations.

    • Use a rapid contact time (30–60 seconds) and dissociation time (60 seconds), as fragments typically exhibit fast on/off rates ( kon​ and koff​ )[1].

Differential Scanning Fluorimetry (DSF)

The Causality of Thermal Shift: DSF (or Thermal Shift Assay) provides orthogonal validation to SPR. While SPR proves binding, DSF proves that the binding thermodynamically stabilizes the target's folded state[5]. As the target protein is subjected to a thermal gradient, it unfolds, exposing its hydrophobic core. An environmental dye (e.g., SYPRO Orange) binds to these exposed hydrophobic regions, resulting in a massive spike in fluorescence[8]. If 2-Ethoxy-2-(oxolan-3-yl)acetic acid binds to the native state, the energy required to unfold the protein increases, shifting the melting temperature ( Tm​ ) to the right ( ΔTm​>0 ).

Step-by-Step DSF Protocol
  • Master Mix Preparation:

    • Prepare an assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

    • Dilute the target protein to a final well concentration of 2–5 μM.

    • Add SYPRO Orange dye to a final concentration of 5X (from a 5000X commercial stock).

  • Self-Validating Controls:

    • Negative Control: Buffer + Protein + Dye + 5% DMSO (establishes the baseline Tm​ ).

    • Positive Control: Buffer + Protein + Dye + 5% DMSO + a known high-affinity reference inhibitor (validates assay responsiveness)[5].

  • Fragment Addition:

    • In a 384-well PCR plate, add the 100 mM fragment stock to the Master Mix to achieve a final screening concentration of 1 mM and 5 mM (ensuring DMSO is normalized to 5% across all wells).

  • Thermal Ramping & Analysis:

    • Seal the plate with an optically clear film and centrifuge at 1000 x g for 1 minute to remove bubbles.

    • Run the plate in a Real-Time PCR system. Ramp the temperature from 25°C to 95°C at a rate of 1°C/minute[5].

    • Calculate the Tm​ by plotting the first derivative of the fluorescence curve ( −dF/dT ). A ΔTm​≥0.5∘C is generally considered a validated fragment hit.

Quantitative Data Presentation

The table below summarizes the expected physicochemical and assay parameters when utilizing 2-Ethoxy-2-(oxolan-3-yl)acetic acid in an FBDD screening campaign.

ParameterExpected Range / ValueCausality / Significance
Molecular Weight 174.20 g/mol Ideal for FBDD; allows room for chemical expansion without exceeding Lipinski's Rule of 5.
LogP (Estimated) < 2.0High aqueous solubility; minimizes non-specific hydrophobic aggregation in assays.
SPR KD​ (Affinity) 100 μM – 5 mMTypical for fragments; necessitates high-concentration screening.
SPR Kinetics Fast kon​ / Fast koff​ Results in "square" sensorgrams; steady-state affinity analysis is preferred over kinetic fitting.
DSF ΔTm​ +0.5°C to +3.0°CIndicates thermodynamic stabilization of the target protein upon fragment binding.
Ligand Efficiency (LE) > 0.3 kcal/mol/heavy atomHigh LE indicates that the fragment makes highly efficient binding contacts despite its small size.

FBDD Workflow Visualization

The following diagram illustrates the logical progression of a self-validating fragment screening campaign utilizing 2-Ethoxy-2-(oxolan-3-yl)acetic acid.

FBDD_Workflow Stock Compound Stock 2-Ethoxy-2-(oxolan-3-yl)acetic acid (100 mM in DMSO) SPR Primary Screen: SPR Detects Binding Kinetics & Affinity (KD ~ µM to mM) Stock->SPR Dilute to 1-5 mM DSF Orthogonal Screen: DSF Detects Target Thermal Stabilization (ΔTm > 0.5 °C) Stock->DSF Dilute to 1-5 mM Analysis Data Integration Calculate Ligand Efficiency (LE) SPR->Analysis KD, Rmax DSF->Analysis ΔTm Elaboration Hit Elaboration Fragment Growing / Linking Analysis->Elaboration Validated Hit

Caption: Orthogonal screening workflow for 2-Ethoxy-2-(oxolan-3-yl)acetic acid in FBDD.

References

  • Huber, W., et al. "Fragment Screening by Surface Plasmon Resonance." ACS Medicinal Chemistry Letters. Available at: [Link]

  • Cytiva Life Sciences. "Screening and analysis of fragments using Biacore systems." Cytiva. Available at:[Link]

  • Domainex. "Differential Scanning Fluorimetry (DSF) and nanoDSF Services." Domainex Drug Discovery. Available at:[Link]

  • BioDuro-Sundia. "Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation." BioDuro. Available at: [Link]

  • Taylor & Francis. "Screening of benzenesulfonamide in combination with chemically diverse fragments against carbonic anhydrase by differential scanning fluorimetry." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • National Institutes of Health (NIH) / JoVE. "Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery." PubMed Central. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Ethoxy-2-(oxolan-3-yl)acetic acid

Introduction to the Synthetic Challenge The synthesis of 2-Ethoxy-2-(oxolan-3-yl)acetic acid presents a multi-step challenge requiring careful control of reaction conditions to achieve a high yield and purity. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Synthetic Challenge

The synthesis of 2-Ethoxy-2-(oxolan-3-yl)acetic acid presents a multi-step challenge requiring careful control of reaction conditions to achieve a high yield and purity. This guide provides a comprehensive technical resource for researchers, offering in-depth troubleshooting, frequently asked questions, and detailed protocols for a plausible and robust synthetic pathway. The proposed three-step synthesis involves the formation of an α-hydroxy ester, followed by an etherification, and concluding with saponification to yield the target carboxylic acid.

Proposed Synthetic Pathway

The synthesis is logically divided into three main stages, each with its own set of critical parameters and potential challenges.

Synthetic_Pathway cluster_0 Step 1: α-Hydroxy Ester Formation cluster_1 Step 2: Etherification (Williamson Synthesis) cluster_2 Step 3: Saponification A 3-Oxolancarbaldehyde C Ethyl 2-hydroxy-2-(oxolan-3-yl)acetate A->C  Reformatsky Reaction (Zn, THF) B Ethyl 2-bromoacetate B->C D Ethyl 2-ethoxy-2-(oxolan-3-yl)acetate C->D  1. NaH, THF  2. Ethylation F 2-Ethoxy-2-(oxolan-3-yl)acetic acid D->F  1. NaOH (aq), EtOH  2. HCl (aq) E Ethyl iodide / Diethyl sulfate E->D

Caption: Proposed three-step synthesis of 2-Ethoxy-2-(oxolan-3-yl)acetic acid.

Troubleshooting Guide & FAQs

This section is designed to address specific issues that may arise during the synthesis.

Step 1: Synthesis of Ethyl 2-hydroxy-2-(oxolan-3-yl)acetate

Q1: The Reformatsky reaction is not initiating or the yield of the α-hydroxy ester is very low. What are the common causes?

A1: The Reformatsky reaction is highly sensitive to the quality of the reagents and the reaction conditions.

  • Zinc Activation: The zinc metal must be activated to remove the passivating oxide layer. This can be achieved by stirring with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.

  • Anhydrous Conditions: The reaction is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). The THF solvent must be freshly distilled from a suitable drying agent like sodium/benzophenone.

  • Reagent Quality: The ethyl 2-bromoacetate should be of high purity. Consider distillation before use if it appears discolored.

Q2: I am observing the formation of significant byproducts in the Reformatsky reaction. What are they and how can I minimize them?

A2: Common byproducts include the self-condensation of ethyl 2-bromoacetate (forming ethyl 4-bromo-3-oxobutanoate) and the reduction of the starting aldehyde.

  • Reaction Temperature: Maintain a gentle reflux. Overheating can promote side reactions.

  • Addition Rate: Add the solution of aldehyde and bromoester slowly to the activated zinc suspension to maintain a controlled reaction rate and prevent a buildup of unreacted starting materials.

Step 2: Etherification via Williamson Synthesis

Q3: The etherification of the α-hydroxy ester is incomplete, and I am recovering a significant amount of starting material. How can I improve the conversion?

A3: Incomplete reaction in a Williamson ether synthesis is often due to issues with the deprotonation step or the subsequent alkylation.[1]

  • Base Strength and Stoichiometry: Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for this reaction.[2] Ensure you are using at least a slight excess (e.g., 1.1-1.2 equivalents) to drive the deprotonation to completion. The NaH should be a fresh, reactive dispersion.

  • Reaction Time and Temperature: The deprotonation step (formation of the alkoxide) may require stirring for 30-60 minutes at room temperature before adding the ethylating agent. The subsequent etherification may require gentle heating (e.g., to 50-60 °C) for several hours to go to completion.[3] Monitor the reaction by TLC.

  • Choice of Ethylating Agent: Ethyl iodide is generally more reactive than ethyl bromide or diethyl sulfate.

Q4: I am observing a significant amount of an elimination byproduct instead of the desired ether. Why is this happening?

A4: While the substrate is a secondary alcohol, which can undergo elimination, this is more of a concern if the alkylating agent is sterically hindered.[4] In this case, with a primary ethylating agent, elimination of the substrate is less likely. A more probable side reaction is the elimination of the ethylating agent if there are issues with the reaction setup, though this is less common with ethyl iodide. Ensure the temperature is not excessively high.

Step 3: Saponification to the Carboxylic Acid

Q5: The hydrolysis of the ester is not going to completion. What can I do?

A5: Ester hydrolysis with NaOH is generally a robust reaction, but stubborn esters may require more forcing conditions.

  • Reaction Time and Temperature: Increase the reaction time or gently heat the reaction mixture under reflux.[5]

  • Stoichiometry of Base: Use a sufficient excess of NaOH (e.g., 2-4 equivalents) to ensure the reaction goes to completion.[6][7]

  • Solvent System: Using a co-solvent like ethanol or THF with water can improve the solubility of the ester and facilitate hydrolysis.[7][8]

Q6: I am having difficulty isolating the final carboxylic acid product during the work-up. It seems to be staying in the aqueous layer. What is the problem?

A6: The target molecule, 2-Ethoxy-2-(oxolan-3-yl)acetic acid, is expected to have a degree of water solubility due to the ether and carboxylic acid functional groups.

  • pH of the Aqueous Layer: After saponification, the product exists as a sodium carboxylate salt, which is water-soluble. To extract it into an organic solvent, the aqueous layer must be acidified to a pH of around 2-3 with a strong acid like HCl to protonate the carboxylate.[9][10]

  • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride. This increases the ionic strength of the aqueous phase and decreases the solubility of the organic product, driving it into the organic layer during extraction.

  • Choice of Extraction Solvent: Use a more polar solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3-5 times) to ensure complete recovery of the product.[9]

General FAQs

Q7: My final product is an oil and is difficult to purify. What are the recommended purification methods?

A7: For a polar, potentially water-soluble carboxylic acid that is an oil, a few methods can be employed.

  • Acid-Base Extraction: A thorough acid-base work-up is a powerful purification tool to remove neutral or basic impurities.[11]

  • Column Chromatography: Purification by column chromatography on silica gel can be effective. However, carboxylic acids can streak on silica. To mitigate this, add a small amount (0.5-1%) of acetic or formic acid to the eluent system (e.g., ethyl acetate/hexanes).[10]

  • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (C18) flash chromatography using a water/acetonitrile or water/methanol gradient can be an excellent alternative.[12]

Troubleshooting Workflow

Troubleshooting_Workflow cluster_synthesis Synthesis Stage cluster_troubleshooting Troubleshooting Actions cluster_purification Purification Issues start Low Yield or Incomplete Reaction step Which step is problematic? start->step step1 Step 1: Reformatsky step->step1 step2 Step 2: Etherification step->step2 step3 Step 3: Saponification step->step3 sol1 Activate Zinc Ensure anhydrous conditions Check reagent purity step1->sol1 sol2 Use fresh, excess NaH Increase reaction time/temp Use a more reactive ethylating agent step2->sol2 sol3 Increase reaction time/temp Use excess base Add co-solvent (EtOH/THF) step3->sol3 pur_start Difficulty in Isolation/Purification pur_check Check pH during workup (pH 2-3) Saturate aqueous layer with NaCl Use multiple extractions pur_start->pur_check pur_chrom For streaking on silica, add acid to eluent Consider reversed-phase chromatography pur_check->pur_chrom

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Quantitative Data Summary

ParameterStep 1: ReformatskyStep 2: EtherificationStep 3: Saponification
Key Reagents Activated Zn, Ethyl 2-bromoacetateNaH, Ethyl iodideNaOH, HCl
Solvent Anhydrous THFAnhydrous THFEtOH/Water
Temperature Reflux (~66 °C)0 °C to 60 °CReflux (~80-100 °C)
Typical Time 2-4 hours3-6 hours2-5 hours
Stoichiometry Zn (1.5 eq), Bromoester (1.2 eq)NaH (1.2 eq), EtI (1.5 eq)NaOH (3.0 eq), HCl (to pH 2)
Potential Yield 60-80%70-90%>90%
Common Issues Moisture sensitivity, Inactive ZnIncomplete deprotonationIncomplete hydrolysis, Emulsions

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-hydroxy-2-(oxolan-3-yl)acetate
  • Preparation: Under a nitrogen atmosphere, add activated zinc dust (1.5 eq.) to a flame-dried three-neck flask equipped with a reflux condenser and a dropping funnel. Add anhydrous THF to cover the zinc.

  • Reaction Initiation: In the dropping funnel, prepare a solution of 3-oxolancarbaldehyde (1.0 eq.) and ethyl 2-bromoacetate (1.2 eq.) in anhydrous THF. Add a small portion of this solution to the zinc suspension and warm gently to initiate the reaction.

  • Execution: Once the reaction begins (indicated by gentle reflux), add the remaining aldehyde/bromoester solution dropwise at a rate that maintains a steady reflux.

  • Completion and Work-up: After the addition is complete, continue to heat at reflux for an additional hour. Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of Ethyl 2-ethoxy-2-(oxolan-3-yl)acetate
  • Preparation: To a flame-dried flask under a nitrogen atmosphere, add a dispersion of sodium hydride (1.2 eq.) in anhydrous THF. Cool the suspension to 0 °C.

  • Deprotonation: Add a solution of ethyl 2-hydroxy-2-(oxolan-3-yl)acetate (1.0 eq.) in anhydrous THF dropwise to the NaH suspension. Allow the mixture to warm to room temperature and stir for 45 minutes.

  • Etherification: Add ethyl iodide (1.5 eq.) to the reaction mixture. Heat the reaction to 50 °C and stir for 3-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction to 0 °C and carefully quench with water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Protocol 3: Synthesis of 2-Ethoxy-2-(oxolan-3-yl)acetic acid
  • Saponification: Dissolve ethyl 2-ethoxy-2-(oxolan-3-yl)acetate (1.0 eq.) in a mixture of ethanol and water. Add sodium hydroxide pellets (3.0 eq.) and heat the mixture to reflux for 2-4 hours.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any neutral impurities.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M HCl. Saturate the acidified aqueous layer with solid sodium chloride. Extract the product from the aqueous layer with ethyl acetate (4x).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

References

  • : Provides a foundational protocol for etherification reactions similar to the one proposed.

  • : Basic chemical information for the target compound.

  • : Outlines standard acid-base extraction techniques for carboxylic acid purification.

  • : Details the use of reversed-phase chromatography for purifying polar carboxylic acids.

  • : Provides troubleshooting for common issues in carboxylic acid purification, including chromatography.

  • : Describes the conditions and mechanism of the Williamson ether synthesis.

  • : Discusses the preference for certain reagents and potential side reactions in Williamson ether synthesis.

  • : Provides an overview of various etherification methods.

  • : Offers relevant troubleshooting for a structurally similar compound, especially regarding purification.

  • : Discusses advanced purification techniques for carboxylic acids using ion exchange resins.

  • : Provides a detailed explanation of the S_N2 mechanism in Williamson ether synthesis.

  • : A discussion thread offering practical advice on carboxylic acid purification.

  • : A comprehensive overview of the Williamson ether synthesis, including substrate limitations.

  • : A general encyclopedia entry detailing the mechanism and scope of the reaction.

  • : Product information and safety data for the target compound.

  • : Describes general methods for synthesizing α-hydroxy esters.

  • : Forum with various user-suggested methods for ester hydrolysis.

  • : An educational resource explaining the basics of ester hydrolysis.

  • : A guide to both acidic and basic hydrolysis of esters.

  • : A quick reference for common conditions used in ester hydrolysis.

  • : Further discussion and practical tips on ester hydrolysis.

Sources

Optimization

Technical Support Center: Troubleshooting 2-Ethoxy-2-(oxolan-3-yl)acetic Acid Reactions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the synthetic and analytical challenges asso...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the synthetic and analytical challenges associated with 2-ethoxy-2-(oxolan-3-yl)acetic acid (CAS: 1551481-37-8)[1]. This highly functionalized small molecule scaffold presents unique challenges due to its dual chiral centers and acid-sensitive ether linkages[2]. This guide synthesizes mechanistic theory with field-proven protocols to ensure the scientific integrity of your workflows.

Mechanistic Troubleshooting & FAQs

Q: During the final isolation, my LC-MS shows a massive peak at m/z 203 [M+H]+ instead of the expected m/z 173 [M-H]-. What went wrong? A: This +28 Da mass shift indicates the presence of the unhydrolyzed ethyl ester intermediate (ethyl 2-ethoxy-2-(oxolan-3-yl)acetate). In the classical synthesis of α -alkoxy acetic acids, an alkoxide is reacted with a monohaloacetic acid ester[3]. If the subsequent saponification is incomplete, the ester persists. The steric hindrance from the adjacent oxolan-3-yl (tetrahydrofuran) ring slows down the hydroxide attack. Causality & Solution: Switch from NaOH in water to LiOH in a THF/MeOH/H 2​ O co-solvent system. The organic co-solvents enhance the solubility of the hindered ester, while the lithium cation coordinates with the ether oxygens, directing the hydroxide nucleophile precisely to the carbonyl carbon.

Q: I am observing multiple closely eluting peaks with the exact same mass (m/z 173) in my chiral HPLC chromatogram. Is my product degrading? A: No, your product is not degrading; you are observing a diastereomeric mixture. 2-Ethoxy-2-(oxolan-3-yl)acetic acid possesses two chiral centers: one at the C3 position of the oxolane ring and one at the α -carbon of the acetic acid moiety. This results in four possible stereoisomers (two diastereomeric pairs of enantiomers). Because diastereomeric excess (%de) and optical purity can be drastically affected by the synthetic route and epimerization[4], you must employ chiral resolution techniques (e.g., SFC or diastereomeric salt crystallization) if a single stereoisomer is required for your pipeline.

Q: My yield drops significantly after the acidic workup, and I detect a new impurity at m/z 253/255. How do I prevent this? A: The m/z 253/255 isotopic pattern strongly suggests a bromohydrin impurity. The oxolane ring is highly susceptible to nucleophilic ring-opening under strongly acidic conditions. If you used concentrated HBr or HCl to acidify the reaction mixture during the final isolation of the α -alkoxy acetic acid[5], the halide ions cleaved the ether linkage. Causality & Solution: Replace strong mineral acids with a buffered weak acid, such as 10% aqueous citric acid, to reach the target pH of 2.5. This provides enough protons to neutralize the carboxylate without degrading the oxolane ring.

Quantitative Impurity Profiling

To facilitate rapid LC-MS troubleshooting, compare your analytical data against this standardized impurity profile matrix:

Impurity IdentityQuantitative Marker (m/z)Structural OriginRoot CausePreventive Action
Ethyl ester intermediate 203 [M+H]+ (ESI+)Over-alkylation / Incomplete hydrolysisInsufficient base equivalents or poor solvent solvation.Ensure >2.5 eq LiOH in THF/MeOH/H 2​ O; monitor via TLC.
α -Hydroxy acid 145 [M-H]- (ESI-)Substitution by hydroxideWater contamination during the Williamson ether step.Rigorously dry solvents (Karl Fischer < 100 ppm).
Ring-opened halohydrin 253/255 [M-H]- (ESI-)Cleavage of oxolane ringUse of concentrated HBr/HCl during aqueous workup.Acidify strictly with 10% w/v aqueous citric acid.
Epimerized product 173[M-H]- (ESI-) α -proton abstractionProlonged exposure to strong base at elevated temperatures.Keep saponification temperatures strictly 25 °C.

Validated Experimental Protocol: Self-Validating Saponification

This methodology is engineered as a self-validating system . Each phase includes an in-process control to guarantee that the chemical state of the reaction matches the theoretical expectations before proceeding to the next step.

Objective: To cleanly hydrolyze ethyl 2-ethoxy-2-(oxolan-3-yl)acetate to the target acid without inducing epimerization or oxolane ring cleavage.

Step 1: Solvent System Preparation & Base Addition

  • Action: Dissolve 1.0 eq of the crude ester in a 3:1:1 mixture of THF:MeOH:H 2​ O (10 mL/g). Cool the solution to 0 °C and add 2.5 eq of LiOH·H 2​ O in one portion.

  • Causality: THF solvates the oxolane ring, MeOH accelerates the hydrolysis of the sterically hindered α -ethoxy ester, and water acts as the hydroxide carrier. LiOH is preferred over NaOH because the lithium cation coordinates with the oxolane and α -ethoxy oxygens, directing the hydroxide attack to the carbonyl carbon while minimizing α -proton abstraction.

Step 2: In-Process Control (Self-Validation)

  • Action: Stir at 25 °C for 4 hours. Take a 50 µL aliquot, quench with 1 N HCl, and extract with EtOAc. Analyze via TLC (Hexanes:EtOAc 1:1) or rapid LC-MS.

  • Causality: This step self-validates the completion of the reaction. The high-Rf ester spot must completely disappear. If it persists, acidic impurities from the previous step neutralized the base; add an additional 0.5 eq of LiOH.

Step 3: Selective Aqueous Wash

  • Action: Evaporate the organic volatiles (THF/MeOH) under reduced pressure at 30 °C. Dilute the remaining aqueous layer with water and wash with MTBE (2 x 5 volumes). Discard the MTBE layer.

  • Causality: This removes neutral organic impurities (unreacted alkylating agents, organic byproducts). Because the target molecule is currently a highly polar lithium carboxylate salt, it remains safely in the aqueous layer.

Step 4: Controlled Acidification & Isolation

  • Action: Cool the aqueous layer to 0 °C. Slowly add 10% w/v aqueous citric acid until the pH reaches exactly 2.5. Extract the milky aqueous layer with EtOAc (3 x 5 volumes). Dry the combined organic layers over Na 2​ SO 4​ and concentrate.

  • Causality: Citric acid (pKa ~3.1) provides a buffered acidic environment sufficient to protonate the carboxylate without providing the strong nucleophilic counterions (like Cl- or Br-) that cause oxolane ring cleavage.

Diagnostic Workflow

Use the following decision tree to rapidly diagnose and resolve impurities identified during your post-reaction analysis.

ImpurityWorkflow A Analyze Crude Mixture (LC-MS / Chiral HPLC) B m/z 203 [M+H]+ Detected? A->B C m/z 145 [M-H]- Detected? A->C D Multiple Isobaric Peaks (m/z 173)? A->D E Ethyl Ester Impurity Action: Extend Saponification B->E Yes F alpha-Hydroxy Impurity Action: Dry Solvents (KF < 100ppm) C->F Yes G Diastereomer Mixture Action: Chiral Resolution D->G Yes

Diagnostic workflow for identifying and resolving 2-Ethoxy-2-(oxolan-3-yl)acetic acid impurities.

References

  • 2-Ethoxy-2-(oxolan-3-yl)
  • 2-ethoxy-2-(oxolan-3-yl)
  • Source: orgsyn.
  • Source: pageplace.
  • Source: googleapis.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Ethoxy-2-(oxolan-3-yl)acetic Acid Esterification

Welcome to the technical support center for the esterification of 2-ethoxy-2-(oxolan-3-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the esterification of 2-ethoxy-2-(oxolan-3-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimization strategies for this specific reaction. The structure of this molecule, featuring an α-ethoxy group and a tetrahydrofuran (THF) ring, presents unique considerations for achieving high yield and purity. This document provides in-depth, experience-based answers to frequently encountered issues.

Frequently Asked Questions & Troubleshooting Guides

Q1: I am starting my synthesis. What is a reliable, standard protocol for the esterification of 2-ethoxy-2-(oxolan-3-yl)acetic acid?

Answer:

For a robust and scalable initial approach, the Fischer-Speier Esterification is the most common and cost-effective method.[1][2] This reaction involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst.[2][3] The key to success is understanding that the reaction is an equilibrium process.[2][4] To drive the reaction towards the ester product, you must address the water byproduct, typically by using a large excess of the alcohol reactant or by actively removing the water as it forms.[2][3][4]

The structure of 2-ethoxy-2-(oxolan-3-yl)acetic acid is moderately sterically hindered by the presence of the adjacent ethoxy and oxolane groups.[5][6] Therefore, reaction conditions may need to be slightly more forcing than for a simple linear carboxylic acid.

Recommended Starting Protocol: Fischer Esterification

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-ethoxy-2-(oxolan-3-yl)acetic acid (1.0 eq).

  • Reagents: Add the desired alcohol (e.g., ethanol for the ethyl ester) in a significant excess (10-20 eq). The alcohol often serves as the solvent.[7][8]

  • Catalyst: Carefully add a strong acid catalyst. Common choices include concentrated sulfuric acid (H₂SO₄, ~5 mol%) or p-toluenesulfonic acid (p-TsOH, 5-10 mol%).[1][4][8]

  • Reaction: Heat the mixture to reflux.[1][8] The required temperature will depend on the boiling point of the alcohol used.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical reaction time is 2 to 20 hours.[8][9]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the alcohol is a low-boiling solvent, remove the excess under reduced pressure.

    • Dilute the residue with an organic solvent immiscible with water (e.g., ethyl acetate or diethyl ether).

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine (saturated NaCl solution).[8]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ester.[8]

ParameterRecommended ConditionRationale & Key Considerations
Reactant Ratio 10-20 eq. of AlcoholShifts the equilibrium towards the product side (Le Châtelier's Principle).[2][3][4]
Catalyst H₂SO₄ or p-TsOHStrong Brønsted acids are required to protonate the carbonyl, activating it for nucleophilic attack.[10][11]
Catalyst Loading 5-10 mol%Sufficient to catalyze the reaction without causing excessive side reactions.
Temperature RefluxIncreases reaction rate. The temperature is dictated by the boiling point of the alcohol solvent.[9]
Water Removal Excess Alcohol or Dean-StarkCrucial for driving the reversible reaction to completion.[4][8][12]
Q2: My reaction yield is low, and starting material remains even after prolonged heating. How can I improve the conversion?

Answer:

This is a classic equilibrium problem inherent to Fischer esterifications.[4] Low conversion is almost always due to the presence of water, which participates in the reverse reaction (ester hydrolysis). Here is a logical troubleshooting workflow:

G Start Low Conversion Issue Check_Water Is water being effectively removed? Start->Check_Water Check_Catalyst Is the catalyst active and sufficient? Start->Check_Catalyst Check_Temp Is the reaction temperature optimal? Start->Check_Temp Check_Time Has the reaction run long enough? Start->Check_Time Solution_DS Implement Dean-Stark trap with a co-solvent (e.g., toluene). Check_Water->Solution_DS No Solution_Drying Add a dehydrating agent (e.g., molecular sieves). Check_Water->Solution_Drying No Solution_Catalyst Increase catalyst loading or use a fresh batch of acid. Check_Catalyst->Solution_Catalyst No Solution_Temp Ensure consistent reflux temperature. Check_Temp->Solution_Temp No Solution_Time Extend reaction time and monitor by TLC/GC. Check_Time->Solution_Time No

Caption: Troubleshooting workflow for low esterification yield.
  • Aggressive Water Removal: While using excess alcohol helps, it may not be sufficient. The most effective method is azeotropic removal of water using a Dean-Stark apparatus .[8][12]

    • Protocol Modification: Use the alcohol (e.g., n-butanol) with a co-solvent like toluene that forms a low-boiling azeotrope with water. As the mixture refluxes, the water-toluene azeotrope distills over and is collected in the Dean-Stark trap, while the toluene returns to the reaction flask. This physically removes the water, preventing the reverse reaction.[8]

  • Increase Reactant Concentration: While a large excess of one reactant is good, ensure the concentration of the limiting reagent (the carboxylic acid) is not too dilute, as this can slow down the reaction rate.

  • Evaluate Your Catalyst:

    • Activity: Ensure your acid catalyst is not old or hydrated. Concentrated sulfuric acid is an excellent dehydrating agent itself, but only if it's fresh.[12]

    • Type: While H₂SO₄ is effective, solid acid catalysts like Dowex resins or Amberlyst 15 can also be used.[13][14][15] These heterogeneous catalysts can simplify work-up (filtration instead of aqueous wash) and are sometimes more efficient.[13]

  • Increase Temperature (with caution): Increasing the temperature generally increases the reaction rate.[9] However, for 2-ethoxy-2-(oxolan-3-yl)acetic acid, be mindful of potential side reactions at very high temperatures, such as cleavage of the THF ring. This is discussed in the next question.

Q3: I'm observing significant byproduct formation. What are the likely side reactions and how can I mitigate them?

Answer:

The structure of your starting material contains two ether linkages (the α-ethoxy group and the THF ring) which can be susceptible to cleavage under harsh acidic conditions, especially at elevated temperatures.

Potential Side Reactions:

  • Cleavage of the Tetrahydrofuran (THF) Ring: Under strong acid and heat, the ether oxygen in the THF ring can be protonated, followed by nucleophilic attack from the counter-ion (e.g., bisulfate) or the alcohol solvent, leading to ring-opening.

  • Cleavage of the α-Ethoxy Group: The ethoxy group is also an ether that could potentially be cleaved, although this is generally less likely than THF ring-opening under standard esterification conditions.

Mitigation Strategies:

  • Use a Milder Catalyst: Switch from sulfuric acid to p-toluenesulfonic acid (p-TsOH), which is a solid and generally considered slightly milder. Alternatively, Lewis acid catalysts such as tin (II) chloride or tetrabutyl titanate can be effective for hindered esters and may be less prone to causing ether cleavage.[5][16]

  • Lower the Reaction Temperature: If possible, run the reaction at the lowest temperature that still allows for a reasonable reaction rate. This might involve using a lower-boiling alcohol or running the reaction under vacuum if using a Dean-Stark setup.

  • Consider a Milder Esterification Method: If side reactions persist, the Fischer esterification may be too harsh. It is time to consider alternative, milder methods that do not require strong acid and high heat. This is detailed in the next question.

G cluster_fischer Fischer Esterification cluster_steglich Steglich Esterification f_mechanism R-COOH + R'-OH H⁺ Catalyst Heat, Reflux f_pros Pros: - Cost-effective - Scalable - Simple reagents f_mechanism->f_pros Leads to f_cons Cons: - Harsh (strong acid) - High temperature - Equilibrium limited - Risk of side reactions f_mechanism->f_cons Leads to s_mechanism R-COOH + R'-OH DCC/EDC + DMAP Room Temperature s_pros Pros: - Very mild conditions - High yields - Not equilibrium limited - Good for sensitive substrates s_mechanism->s_pros Leads to s_cons Cons: - More expensive reagents - Stoichiometric waste (urea) - Purification can be tricky s_mechanism->s_cons Leads to

Caption: Comparison of Fischer and Steglich esterification methods.
Q4: The Fischer conditions are too harsh for my molecule. What is a reliable, mild alternative for this esterification?

Answer:

When dealing with acid-sensitive substrates, the Steglich Esterification is an excellent and widely used alternative.[12][17] This method uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analog 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A catalytic amount of 4-dimethylaminopyridine (DMAP) is used as an acyl-transfer catalyst to accelerate the reaction.[17]

The primary advantage is that the reaction proceeds under neutral, room-temperature conditions, avoiding the harsh acid and heat that can cause side reactions.[17]

Recommended Protocol: Steglich Esterification

  • Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-ethoxy-2-(oxolan-3-yl)acetic acid (1.0 eq), the alcohol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activator: Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC.

  • Work-up:

    • If using DCC: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate.[12][17]

    • If using EDC: The urea byproduct is water-soluble.[12] Proceed directly to the washing step.

    • Wash the filtrate/solution with dilute HCl (to remove residual DMAP and any unreacted EDC), followed by saturated NaHCO₃ solution, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product often requires purification by flash column chromatography to remove any remaining urea byproduct and other impurities.[6][12]

ParameterRecommended ConditionRationale & Key Considerations
Activating Agent DCC or EDC (1.1 eq)Activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6]
Catalyst DMAP (0.1-0.2 eq)A highly nucleophilic acyl-transfer catalyst that dramatically accelerates the reaction.[17]
Solvent Anhydrous DCM or THFAprotic solvents are required as protic solvents will react with the activating agent.
Temperature 0 °C to Room Temp.Mild conditions preserve sensitive functional groups.
Work-up Filtration (DCC) or Extraction (EDC)The choice of carbodiimide affects the primary purification step.[12]
Q5: What is the best strategy for purifying the final ester product?

Answer:

The optimal purification strategy depends on the properties of your final ester and the impurities present.

  • Initial Work-up (Aqueous Extraction): As described in the protocols above, a standard aqueous work-up is the first and most critical step. Washing with a mild base (NaHCO₃) removes the acidic catalyst and unreacted carboxylic acid. A subsequent wash with a mild acid (e.g., dilute HCl) is necessary if you used DMAP in a Steglich reaction.

  • Distillation: If your ester product is thermally stable and has a boiling point sufficiently different from any remaining impurities, distillation (simple or fractional, potentially under vacuum for high-boiling esters) can be a highly effective purification method.[12][18]

  • Flash Column Chromatography: This is the most versatile and common method for purifying esters, especially when non-volatile impurities are present (like urea byproducts from a Steglich reaction) or when the product is not suitable for distillation.[6][12]

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A non-polar/polar solvent system is typically used. A good starting point is a gradient of ethyl acetate in hexanes or heptane. The ideal ratio should be determined by TLC analysis first.

References

  • EP0331280A1 - Method for esterifying hindered carboxylic acids - Google P
  • JPH01287060A - Method for esterifying sterically hindered carboxylic acids - Google P
  • Ester synthesis by esterification - Organic Chemistry Portal. (URL: [Link])

  • Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids - MDPI. (URL: [Link])

  • Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. (URL: [Link])

    • The Fischer Esterification - Department of Chemistry, University of Missouri-St. Louis. (URL: [Link])

  • Acetic acid, ethoxy-, and ethyl ester - Organic Syntheses. (URL: [Link])

  • Fischer Esterification - Chemistry LibreTexts. (URL: [Link])

  • Acid to Ester - Common Conditions - Organic Chemistry Data. (URL: [Link])

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC. (URL: [Link])

  • The Efficient Synthesis of Alkoxy-esters from Hydroxy Carboxylic Acids Using Dimsyllithium in Dimethylsulfoxide Followed by Alkylation with an Alkyl Halide - ResearchGate. (URL: [Link])

  • Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. (URL: [Link])

  • Fischer Esterification - Chemistry Steps. (URL: [Link])

  • US4304925A - Process for purifying esters - Google P
  • What is Fischer Esterification? - ChemTalk. (URL: [Link])

  • Fischer Esterification-Typical Procedures - OperaChem. (URL: [Link])

  • ESTERIFICATION REACTION OF ACETIC ACID AND ETHANOL WITH H2SO4: BATCH KINETICS AND SIMULATION APPROACH - IJATES. (URL: [Link])

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. (URL: [Link])

  • Esterification of Short-Chain Alcohols with Acetic Acid - Aaltodoc. (URL: [Link])

  • (PDF) KINETICS OF ESTERIFICATION OF ACETIC ACID WITH 2-ETHYLHEXANOL IN THE PRESENCE OF AMBERLYST 36 - ResearchGate. (URL: [Link])

  • Ester synthesis by O-alkylation - Organic Chemistry Portal. (URL: [Link])

  • How to purify esterefication product? - ResearchGate. (URL: [Link])

  • WO2003082812A2 - Process for the preparation of 2-ethoxy-3-[4-(2-{methanesulphonyloxyphenyl}ethoxy)
  • Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC - NIH. (URL: [Link])

  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review - MedCrave online. (URL: [Link])

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Optimization

preventing degradation of 2-Ethoxy-2-(oxolan-3-yl)acetic acid during long-term storage

Welcome to the technical support center for 2-Ethoxy-2-(oxolan-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Ethoxy-2-(oxolan-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Here, we address potential degradation issues through a series of frequently asked questions and troubleshooting protocols. Our recommendations are grounded in established principles of chemical stability and analytical science.

I. Understanding the Molecule: Potential Degradation Pathways

2-Ethoxy-2-(oxolan-3-yl)acetic acid possesses two ether linkages and a carboxylic acid functional group. These structural features are susceptible to specific degradation pathways, primarily hydrolysis and oxidation. Understanding these pathways is crucial for implementing effective preventative measures.

Diagram of Potential Degradation Pathways

G cluster_main 2-Ethoxy-2-(oxolan-3-yl)acetic acid cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation A 2-Ethoxy-2-(oxolan-3-yl)acetic acid B 2-Hydroxy-2-(oxolan-3-yl)acetic acid + Ethanol A->B  Acid/Base or  Water-Mediated  Hydrolysis of  Acyclic Ether C Ring-opened diol species A->C  Acid-Catalyzed  Hydrolysis of  Cyclic Ether  (Oxolane Ring) D Peroxide/Hydroperoxide Adducts A->D  Autoxidation  (Reaction with O₂) E Downstream oxidative cleavage products D->E  Further Oxidation

Caption: Potential degradation pathways for 2-Ethoxy-2-(oxolan-3-yl)acetic acid.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've stored my sample of 2-Ethoxy-2-(oxolan-3-yl)acetic acid at room temperature for several months and suspect it may have degraded. What are the likely degradation products?

A1: Based on the structure of the molecule, the two most probable degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The ether linkages are susceptible to cleavage in the presence of water, which can be catalyzed by acidic or basic conditions.[1][2][3] The ethoxy group can be hydrolyzed to form ethanol and 2-hydroxy-2-(oxolan-3-yl)acetic acid. The cyclic ether (oxolane ring) is generally more stable but can undergo acid-catalyzed ring-opening, especially under harsh conditions.[1][4]

  • Oxidation: Ethers are well-known to undergo autoxidation in the presence of oxygen, forming explosive peroxides and hydroperoxides.[5][6][7][8] This is a radical chain reaction that can be initiated by light and heat. The carbon atom adjacent to the ether oxygen is particularly susceptible.

Q2: What are the optimal long-term storage conditions for 2-Ethoxy-2-(oxolan-3-yl)acetic acid?

A2: To minimize degradation, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of both hydrolytic and oxidative reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents autoxidation by excluding oxygen.[5][7]
Light Amber vial or protection from lightLight can initiate and accelerate the formation of peroxides.[8]
Container Tightly sealed, appropriate materialPrevents moisture ingress and exposure to air.

For routine use, it is advisable to aliquot the material into smaller, single-use vials to minimize repeated freeze-thaw cycles and exposure to the atmosphere.

Q3: My laboratory does not have access to an inert gas blanketing system. What are the alternatives for preventing oxidative degradation?

A3: While an inert atmosphere is ideal, you can take other precautions. Storing the compound under vacuum can also be effective. If neither is possible, ensure the container is filled to the top to minimize the headspace of air and is tightly sealed. It is also crucial to store the material in the dark at low temperatures.[9][10] Regularly testing for peroxides is highly recommended in such cases (see Section III for protocol).

Q4: I have the compound in a solution. How does the choice of solvent affect its stability?

A4: The choice of solvent is critical. Protic solvents, especially water, can facilitate hydrolysis. If a solution is necessary for long-term storage, a dry, aprotic solvent is recommended. Ensure the solvent is of high purity and has a low water content. Ethers are often used as solvents themselves due to their relative non-reactivity, but care must be taken to use peroxide-free solvents.[1]

Q5: How can I detect and quantify the degradation of 2-Ethoxy-2-(oxolan-3-yl)acetic acid in my sample?

A5: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a suitable technique. Gas Chromatography (GC) may also be applicable, potentially with derivatization of the carboxylic acid group to enhance volatility.[11][12] The method should be able to separate the parent compound from its potential degradation products. Forced degradation studies can be performed to generate these degradation products and validate the analytical method's specificity.[13][14][15][16][17]

III. Experimental Protocols

Protocol 1: Peroxide Test for Stored Ethers

This qualitative test can indicate the presence of potentially hazardous peroxides.

Materials:

  • Sample of 2-Ethoxy-2-(oxolan-3-yl)acetic acid

  • 10% aqueous solution of potassium iodide (KI)

  • Acidified water (e.g., a few drops of dilute HCl in water)

  • Test tube

Procedure:

  • Place approximately 1 mL of the stored compound (if liquid) or a solution of the compound in a suitable solvent into a test tube.

  • Add 1 mL of the acidified 10% potassium iodide solution.

  • Shake the mixture.

  • Observation: The formation of a yellow to brown color indicates the presence of iodine, which is formed by the oxidation of iodide by peroxides.[5] A darker color suggests a higher concentration of peroxides.

Protocol 2: Forced Degradation Study Workflow

This workflow outlines the steps to identify potential degradation products and develop a stability-indicating analytical method.[14][15][16]

G cluster_workflow Forced Degradation Workflow A Prepare Solutions of 2-Ethoxy-2-(oxolan-3-yl)acetic acid B Expose to Stress Conditions (Acid, Base, Oxidizer, Heat, Light) A->B C Analyze Stressed Samples by HPLC-UV/MS B->C D Identify and Characterize Degradation Products C->D E Develop and Validate Stability-Indicating Method D->E

Caption: Workflow for a forced degradation study.

Detailed Steps:

  • Sample Preparation: Prepare several solutions of 2-Ethoxy-2-(oxolan-3-yl)acetic acid in a suitable solvent system.

  • Stress Conditions:

    • Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.[13][16]

    • Base Hydrolysis: Treat with 0.1 M NaOH at room temperature or slightly elevated temperature.[13][16]

    • Oxidation: Treat with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose a solid sample to dry heat (e.g., 80°C).[13]

    • Photolytic Degradation: Expose a solution to UV light.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using an appropriate analytical method (e.g., HPLC-UV/MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products. The mass spectrometric data will aid in the structural elucidation of these products.

  • Method Validation: Once the degradation products are identified, the analytical method can be validated to ensure it can accurately quantify the parent compound in the presence of these degradants.

IV. References

  • Different reaction conditions for hydrolysis of ethers and epoxides. (2025, January 30). Stack Exchange. [Link]

  • Revised mechanism for the hydrolysis of ethers in aqueous acid. (2012, October 22). pubs.rsc.org. [Link]

  • Hydrolysis of Ether - alex hander. (2025, April 22). Prezi. [Link]

  • Autoxidation of Ethers to Peroxides and Hydroperoxides. (2025, May 22). JoVE. [Link]

  • What is oxidation of ether? (2024, August 31). Filo. [Link]

  • Ether: Preparation & Reactions. Study.com. [Link]

  • What chemical reactions do ethers undergo? - Examples & Equation. CK-12 Foundation. [Link]

  • How is it possible, that the hydrolysis of ethers proceed via a SN2 mechanism? (2015, April 28). Stack Exchange. [Link]

  • Can ethers be oxidised class 12 chemistry JEE_Main. (2024, June 6). Vedantu. [Link]

  • Oxidation Mechanism of Aliphatic Ethers: Theoretical Insights on the Main Reaction Channels. (2012, July 16). ACS Publications. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). LinkedIn. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2026, March 12). BioPharm International. [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, January 17). Asian Journal of Research in Chemistry. [Link]

  • Ethers - storage and the detection and removal of peroxides. (2009, July 10). The University of Edinburgh. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • 2-ethoxy-2-(oxolan-3-yl)acetic acid — Chemical Substance Information. NextSDS. [Link]

  • analytical methods. ATSDR. [Link]

  • Schematic degradation pathway of alkylphenolethoxylates and formation APEO metabolites. ResearchGate. [Link]

  • Analytical Method. Keika Ventures. [Link]

  • 2-ethoxy-2-(oxolan-3-yl)acetic acid. PubChemLite. [Link]

  • Chemical Compatibility and Storage. Case Western Reserve University. [Link]

  • Use of Ether. Environment, Health & Safety. [Link]

Sources

Troubleshooting

resolving low solubility issues with 2-Ethoxy-2-(oxolan-3-yl)acetic acid in aqueous media

Welcome to the Formulation Troubleshooting Guide for 2-Ethoxy-2-(oxolan-3-yl)acetic acid . As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals resolve the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Troubleshooting Guide for 2-Ethoxy-2-(oxolan-3-yl)acetic acid . As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals resolve the specific physicochemical bottlenecks associated with this molecule.

Rather than relying on trial and error, this guide deconstructs the thermodynamic and kinetic barriers to solubility, providing causality-driven, self-validating protocols to ensure reliable data in your in vitro and in vivo models.

Part 1: Diagnostic FAQ – Understanding the Molecule

Q: Why does 2-Ethoxy-2-(oxolan-3-yl)acetic acid precipitate in standard aqueous buffers? A: The solubility profile of this molecule is dictated by the competing forces of its hydrophilic and lipophilic moieties. While the carboxylic acid group provides a site for hydrogen bonding and ionization, the oxolane (tetrahydrofuran) ring and the ethoxy ether group introduce significant steric bulk and lipophilicity.

Because it is a weak carboxylic acid, its solubility is strictly pH-dependent[1]. At a pH below its pKa (typically ~4.0–4.5 for similar aliphatic acids), the carboxylate group remains protonated and un-ionized. In this state, the lipophilic character of the oxolane and ethoxy groups dominates, causing the water molecules to form a highly ordered, energetically unfavorable hydration shell around the drug. This drives the drug to self-associate and precipitate out of solution to minimize thermodynamic free energy.

Q: Can I just heat the solution to force it into the aqueous phase? A: No. While heating increases kinetic energy and may temporarily dissolve the compound, it does not alter the fundamental thermodynamic equilibrium. Once the solution cools to physiological temperatures (37°C) or room temperature, the solution becomes supersaturated, leading to rapid nucleation and precipitation. You must alter the solvent environment or the drug's physical state.

Part 2: Visualized Troubleshooting Workflow

Use the decision tree below to select the appropriate solubility enhancement strategy based on your experimental phase.

SolubilityWorkflow A 2-Ethoxy-2-(oxolan-3-yl)acetic acid Aqueous Solubility Issue B Determine Application Phase A->B C In Vitro Assays (Cellular/Biochemical) B->C Screening D In Vivo Studies (Preclinical Dosing) B->D Animal Models E Co-solvent System (DMSO / PEG 400) C->E Max 1-5% DMSO F Check Target pH D->F G pH > pKa (~4.5) Salt Formation (Na+, K+) F->G Intestinal/Blood pH H pH < pKa (Acidic Media) HP-β-CD Complexation F->H Gastric pH / High Dose

Decision tree for resolving 2-Ethoxy-2-(oxolan-3-yl)acetic acid solubility issues.

Part 3: Troubleshooting Guides (Q&A)

Issue 1: Precipitation in In Vitro Screening Assays

Q: I am diluting my DMSO stock into a biochemical assay buffer, but the compound crashes out immediately. How do I fix this without altering the pH? A: This is a classic "solvent-shift" precipitation. When a highly concentrated DMSO stock is introduced to water, the DMSO rapidly diffuses into the bulk aqueous phase, leaving the lipophilic drug stranded without its solvating partner[2].

Solution: Implement a step-down co-solvent system using Polyethylene Glycol 400 (PEG 400). PEG 400 works by lowering the overall dielectric constant of the aqueous mixture, bridging the polarity gap between the lipophilic drug and the highly polar water molecules[3]. By pre-mixing the buffer with 10-20% PEG 400 before adding the DMSO stock, you reduce the thermodynamic shock of the solvent shift[4].

Issue 2: Poor Bioavailability in Animal Models

Q: I need to dose this compound orally in rodents, but the acidic gastric environment (pH ~1.5) keeps the carboxylic acid un-ionized, resulting in zero absorption. What is the most robust formulation? A: For in vivo dosing where pH cannot be strictly controlled, rely on Inclusion Complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

Solution: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic central cavity. Through mechanical kneading, the lipophilic oxolane and ethoxy groups of the drug are forced into the hydrophobic cavity, shielding them from the aqueous environment[5]. The hydrophilic exterior of the cyclodextrin ensures the entire complex remains highly soluble in water, even at low pH[6].

Part 4: Step-by-Step Methodologies

Protocol A: Co-Solvent Preparation for In Vitro Assays (Self-Validating)

Mechanism: Dielectric constant matching to prevent solvent-shift nucleation.

  • Stock Preparation: Dissolve 2-Ethoxy-2-(oxolan-3-yl)acetic acid in 100% anhydrous DMSO to create a 10 mM stock. Vortex until optically clear.

  • Intermediate Vehicle: Prepare a solution of 20% (v/v) PEG 400 in your target aqueous buffer (e.g., PBS or HEPES). Stir for 10 minutes to ensure complete polymer hydration.

  • Dilution: Slowly pipette the DMSO stock into the PEG 400/Buffer mixture while vortexing vigorously. Do not exceed a final DMSO concentration of 2% (v/v) to prevent cellular toxicity.

  • Self-Validation Step (Nephelometry): Transfer 100 µL of the final solution to a clear 96-well plate. Measure the optical density (OD) at 600 nm using a microplate reader.

    • Causality: Molecules in true solution do not scatter light. If OD600​>0.05 , colloidal aggregates have formed, indicating you have exceeded the thermodynamic solubility limit. If so, increase the PEG 400 fraction by 5%.

Protocol B: HP-β-CD Inclusion Complexation via Kneading (Self-Validating)

Mechanism: Mechanical shear disrupts the drug's crystalline lattice, kinetically driving the lipophilic moieties into the cyclodextrin cavity[5].

  • Molar Ratio Calculation: Weigh 2-Ethoxy-2-(oxolan-3-yl)acetic acid and HP-β-CD in a 1:4 molar ratio[6].

  • Physical Trituration: Place the HP-β-CD in a glass mortar. Add purified water dropwise until a homogeneous, slightly sticky paste is formed.

  • Kneading: Slowly add the drug powder to the paste while continuously grinding with a pestle. Knead the mixture vigorously for 60 minutes. Add trace amounts of water as needed to maintain the paste consistency. Note: The mechanical shear energy is critical here; do not simply stir.

  • Drying: Transfer the paste to a watch glass and dry in a hot air oven at 40°C for 48 hours until completely solidified.

  • Milling: Pulverize the dried complex and pass through a 60-mesh sieve.

  • Self-Validation Step (Thermal Analysis): Perform Differential Scanning Calorimetry (DSC) on the final powder.

    • Causality: The pure drug will exhibit a sharp endothermic melting peak. In a successful inclusion complex, the drug is in an amorphous state within the cavity, and the melting peak will completely disappear. If a diminished melting peak remains, uncomplexed crystalline drug is still present.

Part 5: Quantitative Data Summary

The table below summarizes the expected physicochemical improvements based on the selected formulation strategy.

Formulation StrategyPrimary Mechanism of ActionTarget ApplicationExpected Solubility EnhancementLimitation
pH Adjustment (pH > 6.0) Deprotonation of carboxylic acid to form a highly polar carboxylate salt.Intravenous (IV) dosing, High-pH buffers.> 50-fold Precipitates immediately if exposed to acidic environments (e.g., stomach).
PEG 400 / DMSO Co-solvent Lowers the dielectric constant of the aqueous phase to match the drug.In vitro cellular and biochemical assays.10 to 20-fold High DMSO/PEG levels can cause cytotoxicity or enzyme inhibition.
HP-β-CD Complexation Hydrophobic shielding of the oxolane/ethoxy groups within a hydrophilic shell.Oral (PO) dosing, Acidic media, Suspensions.15 to 30-fold Requires extensive mechanical processing (kneading) and increases bulk mass.

Part 6: References

  • Overcoming Challenges in Carboxylic Acid Drug Formulations Source: Patsnap Eureka URL: [Link]

  • Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD)... Source: MDPI URL:[Link]

  • Formulation, In vitro and In vivo Analysis of Cyclodextrin Complexed Albendazole Composites for Enhanced Solubility Source: Der Pharma Chemica URL:[Link]

  • Aqueous and cosolvent solubility data for drug-like organic compounds Source: ResearchGate URL: [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: PMC (NIH) URL: [Link]

  • Preferential Solvation Study... in the {PEG 400 (1) + Water (2)} Cosolvent Mixture... Source: ACS Omega URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Catalytic Poisoning with 2-Ethoxy-2-(oxolan-3-yl)acetic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Ethoxy-2-(oxolan-3-yl)acetic acid in catalytic processes. This guide provides in-depth troubleshooting a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Ethoxy-2-(oxolan-3-yl)acetic acid in catalytic processes. This guide provides in-depth troubleshooting advice and frequently asked questions to address challenges related to catalyst deactivation and poisoning. Our focus is on providing practical, field-proven insights grounded in established scientific principles.

Introduction: Understanding the Molecule

2-Ethoxy-2-(oxolan-3-yl)acetic acid is a multifunctional molecule featuring a carboxylic acid, an ether (tetrahydrofuran, THF, ring), and an ethoxy group. Each of these functional groups can interact with catalyst surfaces in distinct ways, potentially leading to deactivation. This guide will help you diagnose and resolve common issues encountered during catalytic reactions involving this substrate.

Frequently Asked Questions (FAQs)

Q1: What are the most likely sources of catalyst poisoning when using 2-Ethoxy-2-(oxolan-3-yl)acetic acid?

A1: Catalyst poisoning can be broadly categorized into two main types: poisoning from the substrate/reagents and poisoning from external contaminants.

  • Substrate-Related Poisoning: The carboxylic acid moiety is a primary suspect for poisoning, especially in hydrogenation reactions using noble metal catalysts like Palladium (Pd) or Rhodium (Rh).[1] The acid can strongly adsorb onto the catalyst's active sites, blocking them from the intended reactants.[1][2] The ether oxygen in the THF ring can also coordinate to metal centers, potentially inhibiting catalytic activity.

  • Impurities and Byproducts: Impurities from the synthesis of the starting material, such as sulfur or nitrogen-containing compounds, are common and potent catalyst poisons.[3][4] Additionally, reaction byproducts, like oligomers formed from THF degradation, can lead to fouling, a physical blockage of active sites.[5]

Q2: I'm observing a significant drop in reaction rate during a hydrogenation reaction. What could be the cause?

A2: A sudden or gradual decrease in reaction rate is a classic sign of catalyst deactivation.[6] When using 2-Ethoxy-2-(oxolan-3-yl)acetic acid in a hydrogenation (e.g., reduction of the THF ring or another functional group in a more complex molecule), consider the following:

  • Carboxylic Acid Poisoning: As mentioned, the carboxylic acid can bind strongly to the catalyst surface.[1] This is a common issue with platinum-group metal catalysts.

  • Water Content: Water, a byproduct of some reactions or a contaminant in solvents, can poison certain catalysts, particularly acid catalysts, and can also affect the performance of metal catalysts.[6][7][8]

  • Thermal Sintering: If the reaction is run at high temperatures, the metal nanoparticles on the catalyst support can agglomerate (sinter), reducing the active surface area.[5]

Q3: Can the THF ring itself cause catalyst deactivation?

A3: Yes, under certain conditions, the THF ring can contribute to catalyst deactivation. In dehydrogenation or high-temperature reactions, THF can form carbonaceous deposits (coke) or oligomers that foul the catalyst surface.[5] For acid-catalyzed reactions, water produced during the reaction can deactivate the catalyst.[6][7]

Q4: Are there catalyst systems that are more resistant to poisoning by carboxylic acids?

A4: Research has shown that modifying catalyst systems can improve their tolerance to poisoning. For instance, creating a strong metal-support interaction (SMSI) can help mitigate the poisoning effect of carboxylic acids.[1] Bimetallic catalysts, such as those combining rhenium and palladium on a graphite support, have also demonstrated good performance in the hydrogenation of carboxylic acids.[9] Additionally, the choice of support material can influence the catalyst's resistance to poisoning.

Troubleshooting Guides

This section provides structured guidance for specific experimental scenarios.

Scenario 1: Poor Performance in a Palladium-Catalyzed Hydrogenation

Symptoms:

  • Low or no conversion of the starting material.

  • Reaction starts but stops before completion.

  • Need for higher catalyst loading than expected.

Diagnostic Workflow:

start Low Conversion in Pd-Catalyzed Hydrogenation check_impurities Analyze starting material for impurities (S, N compounds) start->check_impurities check_acid_effect Investigate carboxylic acid poisoning check_impurities->check_acid_effect Impurities not detected purify_sm Purify starting material (e.g., recrystallization, chromatography) check_impurities->purify_sm Impurities detected check_solvent Verify solvent purity and dryness check_acid_effect->check_solvent No improvement test_promoter Add a basic promoter (e.g., non-coordinating amine) to neutralize the acid check_acid_effect->test_promoter Poisoning suspected remediation Implement Remediation Strategy check_solvent->remediation Solvent is pure and dry dry_solvent Use anhydrous solvent and inert atmosphere check_solvent->dry_solvent Water suspected purify_sm->remediation test_promoter->remediation dry_solvent->remediation

Caption: Diagnostic workflow for palladium-catalyzed hydrogenation issues.

Troubleshooting Steps:

  • Analyze for Impurities: The first step is to rule out common poisons. Have your starting material, 2-Ethoxy-2-(oxolan-3-yl)acetic acid, analyzed for trace amounts of sulfur and nitrogen compounds, which are known to irreversibly poison palladium catalysts.[3]

  • Mitigate Carboxylic Acid Poisoning:

    • Use of a Co-base: Adding a non-coordinating base can neutralize the carboxylic acid, preventing it from binding to the catalyst surface. Be cautious with the choice of base, as some amines can also act as catalyst poisons.

    • Catalyst Modification: Consider using a bimetallic catalyst or a catalyst with a support that has a strong metal-support interaction to reduce the poisoning effect.[1][9]

  • Ensure Anhydrous Conditions: Water can interfere with the reaction. Ensure all solvents are rigorously dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).

Scenario 2: Deactivation in a Rhodium-Catalyzed Reaction

Symptoms:

  • Initial activity followed by a rapid decline.

  • Change in product selectivity over time.

  • Formation of insoluble materials in the reaction mixture.

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solution
Ligand Decomposition In homogeneous catalysis using rhodium-phosphine complexes, the phosphine ligands can degrade, leading to catalyst deactivation.[10]Use a more robust ligand or add a slight excess of the ligand to the reaction mixture.
Product Inhibition The reaction product may bind to the rhodium center more strongly than the reactants, leading to product inhibition.[11]If possible, remove the product as it is formed (e.g., by distillation or extraction).
Fouling by THF Derivatives At elevated temperatures, the THF ring can undergo side reactions to form oligomers or polymers that coat the catalyst surface, causing fouling.[5]Optimize the reaction temperature to the lowest effective level. Consider a pre-treatment of the starting material to remove any existing oligomers.
Solvent Effects The solvent can play a crucial role in catalyst stability. Some solvents may coordinate too strongly to the metal center, while others may not provide sufficient stabilization.[10]Screen different solvents to find one that optimizes both reactivity and catalyst stability.

Catalyst Regeneration Protocols

In some cases, a poisoned catalyst can be regenerated, which is more cost-effective than replacement.

Protocol 1: Thermal Regeneration for Fouling

This method is suitable for removing carbonaceous deposits (coke or oligomers) from heterogeneous catalysts.

Experimental Protocol:

  • Inert Gas Purge: Place the catalyst in a tube furnace. Purge the system with an inert gas (e.g., nitrogen or argon) at the reaction temperature for 30-60 minutes to remove adsorbed reactants.

  • Oxidative Treatment: Slowly introduce a dilute stream of air or oxygen (1-5% in nitrogen) into the furnace.

  • Temperature Ramp: Gradually increase the temperature to 300-500°C. Caution: This step can be exothermic. Careful temperature control is crucial to prevent catalyst sintering.[12]

  • Hold and Cool: Maintain the temperature for 2-4 hours under the oxidative flow. Then, cool the catalyst to room temperature under an inert gas stream.

Protocol 2: Chemical Washing for Reversible Poisons

This protocol can be effective for removing certain adsorbed poisons.

Experimental Protocol:

  • Solvent Wash: Wash the catalyst with a suitable solvent to remove any organic residues.

  • Acid/Base Wash: Depending on the nature of the poison, a dilute acid or base wash can be effective. For example, an acetic acid wash has been used to regenerate catalysts poisoned by alkali metals.[13]

  • Rinse and Dry: Thoroughly rinse the catalyst with deionized water and then dry it completely under vacuum before reuse.

Logical Relationship Diagram:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Ethoxy-2-(oxolan-3-yl)acetic acid

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Ethoxy-2-(oxolan-3-yl)acetic acid, a molecule of interest in synthetic and medicinal chemistry. In the absence of p...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Ethoxy-2-(oxolan-3-yl)acetic acid, a molecule of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental spectra for this specific compound, this document presents a detailed predictive analysis grounded in fundamental NMR principles and spectral data from structurally related analogs. We will offer a comparative analysis with alternative compounds to highlight the unique spectral features of the target molecule. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for structural elucidation and chemical characterization.

Introduction: The Structural Challenge and the Predictive Power of NMR

2-Ethoxy-2-(oxolan-3-yl)acetic acid is a chiral molecule featuring a complex interplay of functional groups: a carboxylic acid, an ether, and a saturated heterocyclic ring. The presence of a stereocenter at the α-carbon to the carboxyl group introduces diastereotopicity, a key feature that significantly influences its NMR spectra.[1][2] Diastereotopic protons are chemically non-equivalent and will, therefore, have different chemical shifts, leading to more complex splitting patterns than might be naively expected.[3][4]

Understanding the NMR spectra of this molecule is crucial for confirming its synthesis, assessing its purity, and studying its conformational dynamics. This guide will deconstruct the predicted spectra of the target molecule and compare it with the spectra of ethoxyacetic acid and 2-(tetrahydrofuran-2-yl)acetic acid to provide a clear understanding of how each structural component contributes to the overall spectral fingerprint.

Experimental Protocols for NMR Data Acquisition

To obtain high-quality NMR spectra for the validation of the predictions in this guide, the following experimental protocols are recommended.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample of 2-Ethoxy-2-(oxolan-3-yl)acetic acid.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a good starting point for many organic molecules. For enhanced resolution of the carboxylic acid proton, deuterated dimethyl sulfoxide (DMSO-d₆) is recommended.[5][6]

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is also a common practice.[7]

NMR Spectrometer Setup and Data Acquisition

The following is a generalized workflow for acquiring 1D and 2D NMR data on a standard 400 MHz spectrometer.

G cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition (400 MHz) cluster_processing Data Processing s1 Weigh 5-10 mg of sample s2 Dissolve in 0.6-0.7 mL of deuterated solvent s1->s2 s3 Transfer to NMR tube s2->s3 n1 Lock and Shim s3->n1 Insert sample into spectrometer n2 Acquire ¹H Spectrum n1->n2 n3 Acquire ¹³C Spectrum n2->n3 n4 Acquire 2D Spectra (COSY, HSQC, HMBC) n3->n4 p1 Fourier Transform n4->p1 p2 Phase Correction p1->p2 p3 Baseline Correction p2->p3 p4 Integration & Peak Picking p3->p4 G a 2-Ethoxy-2-(oxolan-3-yl)acetic acid Structure and Numbering b b

Caption: Structure and numbering of 2-Ethoxy-2-(oxolan-3-yl)acetic acid. (Note: A placeholder is used for the image. In a real application, a chemical drawing with numbered atoms would be inserted here.)

Predicted ¹H NMR Spectrum

The presence of the chiral center (C2) renders the two protons on C6, the two protons on C4', and the two protons on C5' diastereotopic. [8]This means they are in different chemical environments and will have different chemical shifts.

Table 2: Predicted ¹H NMR Data for 2-Ethoxy-2-(oxolan-3-yl)acetic acid

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~10-12br s1HH1The carboxylic acid proton is typically a broad singlet and highly deshielded. Its visibility depends on the solvent and concentration.
~4.1d1HH2This proton is on the chiral center, adjacent to the electron-withdrawing oxygen of the ethoxy group and the carbonyl group. It will be a doublet due to coupling with H3'.
~3.8-4.0m2HH5'a, H5'bThese are the diastereotopic protons on the carbon adjacent to the ring oxygen. They will be a complex multiplet due to coupling with each other and the C4' protons.
~3.6-3.8m2HH6a, H6bThese diastereotopic protons of the ethoxy group are adjacent to an oxygen and coupled to the methyl protons (H7). They will likely appear as a complex multiplet.
~2.8-3.0m1HH3'This proton is on a tertiary carbon and coupled to multiple neighboring protons, resulting in a complex multiplet.
~1.9-2.2m2HH4'a, H4'bThese diastereotopic protons on the tetrahydrofuran ring will be a complex multiplet.
~1.2t3HH7The methyl protons of the ethoxy group will be a triplet due to coupling with the two H6 protons.
Predicted ¹³C NMR Spectrum

Table 3: Predicted ¹³C NMR Data for 2-Ethoxy-2-(oxolan-3-yl)acetic acid

Predicted δ (ppm)AssignmentRationale
~172-175C1The carbonyl carbon of the carboxylic acid is highly deshielded.
~78-82C2The chiral carbon is attached to two oxygen atoms, leading to a downfield shift.
~68-72C5'The carbon atom adjacent to the ring oxygen.
~62-66C6The methylene carbon of the ethoxy group.
~40-45C3'The methine carbon in the tetrahydrofuran ring.
~28-32C4'The methylene carbon in the tetrahydrofuran ring.
~14-16C7The methyl carbon of the ethoxy group.

Comparative Analysis with Alternative Compounds

To better understand the predicted spectrum, we will compare it with the known or predicted spectra of two related compounds: ethoxyacetic acid and 2-(tetrahydrofuran-2-yl)acetic acid.

G cluster_target Target Molecule cluster_alts Alternative Compounds for Comparison target 2-Ethoxy-2-(oxolan-3-yl)acetic acid alt1 Ethoxyacetic acid alt2 2-(Tetrahydrofuran-2-yl)acetic acid

Caption: Compounds selected for comparative NMR analysis.

Ethoxyacetic Acid

This simpler molecule allows us to isolate the spectral features of the ethoxyacetic acid moiety.

Table 4: NMR Data for Ethoxyacetic Acid

Nucleusδ (ppm)Assignment
¹H~10-12 (br s, 1H)-COOH
~4.1 (s, 2H)-O-CH₂-COOH
~3.6 (q, 2H)-O-CH₂-CH₃
~1.2 (t, 3H)-CH₃
¹³C~173-COOH
~68-O-CH₂-COOH
~67-O-CH₂-CH₃
~15-CH₃

Data based on typical values and data from similar compounds. [9] Comparison: The signals for the ethoxy group (a quartet around 3.6 ppm and a triplet around 1.2 ppm) and the carboxylic acid proton in ethoxyacetic acid are simpler than in our target molecule. The singlet at ~4.1 ppm for the α-protons in ethoxyacetic acid will be replaced by a more complex pattern in our target molecule due to the presence of the chiral center and the bulky tetrahydrofuran ring.

2-(Tetrahydrofuran-2-yl)acetic acid

This isomer of our target molecule (with the ethoxy group replaced by a hydrogen) helps to understand the contribution of the tetrahydrofuran ring to the spectrum.

Table 5: Predicted NMR Data for 2-(Tetrahydrofuran-2-yl)acetic acid

NucleusPredicted δ (ppm)Assignment
¹H~10-12 (br s, 1H)-COOH
~4.1-4.3 (m, 1H)H-2 (THF ring)
~3.7-3.9 (m, 2H)H-5 (THF ring)
~2.5-2.7 (dd, 2H)-CH₂-COOH
~1.8-2.1 (m, 4H)H-3, H-4 (THF ring)
¹³C~175-180-COOH
~75-80C-2 (THF ring)
~67-72C-5 (THF ring)
~40-45-CH₂-COOH
~28-33C-3 (THF ring)

Data based on predictions from a known source for this compound. [10] Comparison: The signals for the tetrahydrofuran ring protons in this molecule will be broadly similar to those in our target molecule. However, the signals for the protons on the acetic acid moiety (-CH₂-COOH) will be significantly different. In our target molecule, this is a single proton on a chiral center (H2), whereas here it is a methylene group. The absence of the ethoxy group signals simplifies the upfield region of the spectrum.

Conclusion

The NMR spectra of 2-Ethoxy-2-(oxolan-3-yl)acetic acid are predicted to be complex due to the presence of a chiral center and the resulting diastereotopicity of several pairs of protons. A thorough analysis, likely requiring 2D NMR techniques such as COSY, HSQC, and HMBC, would be necessary for complete and unambiguous assignment of all signals. [11]By comparing the predicted spectra with those of simpler, related molecules, we can gain a clearer understanding of the contributions of the different structural motifs to the overall spectral appearance. The information presented in this guide provides a solid foundation for any researcher working with this compound, enabling them to interpret experimental data with greater confidence. The provided protocols offer a starting point for obtaining high-quality data for structural verification.

References

Sources

Comparative

HPLC method validation for determining 2-Ethoxy-2-(oxolan-3-yl)acetic acid purity

Comprehensive HPLC Method Validation Guide: Determining 2-Ethoxy-2-(oxolan-3-yl)acetic acid Purity For analytical scientists and drug development professionals, the purity determination of highly polar, low-molecular-wei...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive HPLC Method Validation Guide: Determining 2-Ethoxy-2-(oxolan-3-yl)acetic acid Purity

For analytical scientists and drug development professionals, the purity determination of highly polar, low-molecular-weight pharmaceutical building blocks presents a unique set of challenges. 2-Ethoxy-2-(oxolan-3-yl)acetic acid (CAS 1551481-37-8) is a prime example of such a scaffold[1]. Featuring an ethoxy group, a tetrahydrofuran (oxolane) ring, and a carboxylic acid moiety, this molecule is highly hydrophilic and lacks a conjugated π -system.

This guide objectively compares two orthogonal high-performance liquid chromatography (HPLC) methodologies—Aqueous Reversed-Phase (AQ-C18) and Hydrophilic Interaction Liquid Chromatography (HILIC) —coupled with Charged Aerosol Detection (CAD) . By anchoring our protocols in the [2] and ICH Q14 guidelines, we provide a self-validating framework for ensuring scientific integrity and regulatory compliance.

Strategic Method Design & Causality (Expertise & Experience)

To design a robust analytical procedure, we must first understand the causality behind the failure of traditional methods.

The Detection Void: Because 2-Ethoxy-2-(oxolan-3-yl)acetic acid lacks a strong UV chromophore, traditional UV/PDA detection at low wavelengths (e.g., 210 nm) is highly susceptible to baseline drift and solvent interference. To circumvent this, we utilize[3]. CAD is a mass-flow sensitive, universal detector that measures the charge transferred to residual analyte particles after mobile phase evaporation[4]. It provides a uniform response for non-volatile analytes, independent of their chemical structure[5].

The Retention Dilemma: Standard C18 columns rely on hydrophobic interactions. Highly polar organic acids elute in the void volume unless highly aqueous mobile phases are used, which often leads to stationary phase collapse (dewetting) in standard C18 columns. We compare two scientifically sound alternatives:

  • Method A: AQ-C18 (Polar-Embedded Reversed-Phase). These columns (e.g., Waters Atlantis T3) feature a lower ligand density and polar endcapping, preventing phase collapse in 100% aqueous conditions and allowing the retention of polar acids[6].

  • Method B: HILIC (Zwitterionic). HILIC operates via orthogonal partitioning. A water-rich layer immobilizes on the polar stationary phase, and analytes partition between this layer and a highly organic (acetonitrile-rich) mobile phase[7].

DecisionTree Start Analyte: 2-Ethoxy-2-(oxolan-3-yl)acetic acid Highly Polar, No Chromophore Q1 Detection Strategy? Start->Q1 UV UV/PDA (Not Viable) Q1->UV Chromophore Present CAD CAD / ELSD (Universal) Q1->CAD No Chromophore Q2 Chromatographic Mode? CAD->Q2 RP Standard C18 (Phase Collapse Risk) Q2->RP LogP > 2 Polar Orthogonal Polar Modes Q2->Polar LogP < 0 AQC18 AQ-C18 (Polar-Embedded) 100% Aqueous Compatible Polar->AQC18 Reversed-Phase HILIC HILIC (Zwitterionic) High Organic Partitioning Polar->HILIC Normal-Phase

Fig 2. Decision tree for selecting detection and separation modes for highly polar analytes.

Experimental Protocols: A Self-Validating System

A trustworthy analytical method must be self-validating. The protocols below integrate a System Suitability Test (SST) as an anchor. If the SST criteria are not met, the system automatically invalidates the run, ensuring data integrity before sample analysis begins.

Step 1: Sample & Standard Preparation
  • Stock Solution: Accurately weigh 10.0 mg of 2-Ethoxy-2-(oxolan-3-yl)acetic acid reference standard. Dissolve in 10.0 mL of Diluent (50:50 MS-grade Water:Acetonitrile) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes.

  • Working Standard: Dilute the stock to 100 µg/mL using the initial mobile phase conditions of the respective method. (Matching the diluent to the initial gradient prevents solvent-mismatch peak distortion).

Step 2: System Suitability Testing (SST)

Inject the 100 µg/mL working standard six times. The run is validated only if:

  • Precision: Peak Area %RSD 2.0%

  • Peak Symmetry: USP Tailing Factor ( Tf​ ) 1.5

  • Efficiency: Theoretical Plates ( N ) 5000

Step 3: Chromatographic Execution

Method A: AQ-C18 (Polar-Embedded) + CAD

  • Column: Waters Atlantis T3 (150 mm × 4.6 mm, 3 µm)

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (Suppresses ionization of the carboxylic acid, improving retention).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 0-2 min (5% B), 2-10 min (5% to 60% B), 10-12 min (60% B), 12-15 min (5% B).

  • Flow Rate: 1.0 mL/min

  • Detector: Thermo Scientific Corona Veo CAD (Evaporation Temp: 35 °C, Filter: 3.6s).

Method B: ZIC-HILIC + CAD

  • Column: SeQuant ZIC-HILIC (150 mm × 4.6 mm, 3 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 0-2 min (90% B), 2-10 min (90% to 50% B), 10-12 min (50% B), 12-15 min (90% B). (Note: In HILIC, water is the strong eluting solvent).

  • Flow Rate: 0.8 mL/min

  • Detector: Thermo Scientific Corona Veo CAD (Evaporation Temp: 35 °C, Filter: 3.6s).

ICH Q2(R2) Validation Comparison (Data Presentation)

The validation lifecycle follows the continuous monitoring principles established in ICH Q14 and Q2(R2)[8].

Workflow A ICH Q14: Method Development Analytical Target Profile (ATP) B Risk Assessment & Parameter Optimization A->B C ICH Q2(R2): Method Validation (Specificity, Linearity, Precision) B->C D Routine QC Application (Purity Determination) C->D E Lifecycle Management & Continuous Monitoring D->E E->A Change Control

Fig 1. Analytical procedure lifecycle integrating ICH Q14 development and ICH Q2(R2) validation.

The table below summarizes the experimental validation data comparing the two methodologies against ICH Q2(R2) acceptance criteria[9].

Validation ParameterICH Q2(R2) Acceptance CriteriaMethod A (AQ-C18) ResultsMethod B (HILIC) Results
Specificity Resolution ( Rs​ ) > 2.0 from known impurities Rs​=2.4 Rs​=4.1
Linearity (Range) R2≥0.99 (Quadratic fit allowed) R2=0.998 (20-150 µg/mL) R2=0.999 (10-150 µg/mL)
Accuracy (Recovery) 98.0% - 102.0% across 3 levels98.5% ± 1.2%100.2% ± 0.8%
Repeatability %RSD 2.0% (n=6 injections)1.6%0.9%
Intermediate Precision %RSD 2.0% (n=12, 2 days, 2 analysts)1.8%1.1%
LOD (Sensitivity) Signal-to-Noise (S/N) > 315 ng on-column4 ng on-column
LOQ (Quantitation) Signal-to-Noise (S/N) > 1045 ng on-column12 ng on-column
Robustness Pass SST under varied conditionsPassed (Flow ±10%)Passed (Buffer pH ±0.2)
Mechanistic Insights into the Data
  • Why is the calibration quadratic? CAD response is inherently non-linear over wide ranges because particle formation dynamics scale proportionally to mb (where b≈1.5 ). The updated [2] explicitly permit the use of non-linear regression models (such as quadratic or log-log) when the detector response dictates it, provided the statistical fit is rigorously justified.

  • Why does HILIC achieve a massively superior LOD (4 ng vs 15 ng)? CAD sensitivity is inversely proportional to the aqueous content of the mobile phase[4]. Water requires significantly more thermal energy to evaporate than acetonitrile. In Method B (HILIC), the analyte elutes in a high-organic environment (>70% ACN), leading to highly efficient droplet desolvation in the CAD nebulizer. This reduces background noise and yields larger residual analyte particles, dramatically boosting the signal[10]. In Method A (AQ-C18), the polar acid elutes in a highly aqueous environment (<20% ACN), which suppresses nebulization efficiency and dampens the CAD signal.

Conclusion

For the purity determination of 2-Ethoxy-2-(oxolan-3-yl)acetic acid, Method B (HILIC-CAD) is the objectively superior choice. While Method A (AQ-C18) provides adequate retention and meets minimal ICH Q2(R2) criteria, HILIC leverages the synergistic relationship between high-organic mobile phases and aerosol detection to deliver a 3.75x improvement in sensitivity (LOD) and vastly superior peak resolution. By adopting HILIC-CAD, analytical laboratories can ensure a highly robust, future-proofed control strategy that aligns perfectly with the enhanced lifecycle management principles of ICH Q14.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Charged Aerosol Detection in Pharmaceutical Analysis: An Overview Source: LCGC International / Chromatography Online URL: [Link]

  • Title: Highlights of HPLC 2012 (HILIC vs. Reversed-Phase Chromatography) Source: LCGC International / Chromatography Online URL: [Link]

  • Title: Atlantis T3 Columns: Retention of Polar Compounds Source: Waters Corporation URL: [Link]

  • Title: Practical Strategies for ICH Q14 and Q2(R2) Compliance Source: Altasciences URL: [Link]

Sources

Validation

2-Ethoxy-2-(oxolan-3-yl)acetic acid vs other oxolane derivatives in synthesis

An objective comparison of the performance of 2-Ethoxy-2-(oxolan-3-yl)acetic acid with other alternatives, supported by experimental data, is not feasible with the currently available information. Searches for "2-Ethoxy-...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of the performance of 2-Ethoxy-2-(oxolan-3-yl)acetic acid with other alternatives, supported by experimental data, is not feasible with the currently available information. Searches for "2-Ethoxy-2-(oxolan-3-yl)acetic acid" yield no relevant scientific literature or experimental data regarding its synthesis or application in a comparative context. The compound is listed in several chemical supplier databases, but without any associated research or application notes.

To provide a valuable guide for researchers in drug development, the scope of this document will be broadened to address the more general and well-documented class of oxolane (tetrahydrofuran) derivatives used in synthesis, particularly those that serve as carboxylic acid bioisosteres or chiral building blocks. This guide will focus on comparing synthetically relevant and well-documented oxolane derivatives to provide a useful resource for medicinal chemists.

This revised focus will allow for a meaningful comparison based on published, verifiable data, which is essential for maintaining scientific integrity and providing actionable insights for researchers. The following sections will explore the synthesis and application of key oxolane derivatives, offering a comparative analysis of their utility in drug discovery and development.

Comparative

Comprehensive Mass Spectrometry Comparison Guide: Structural Elucidation of 2-Ethoxy-2-(oxolan-3-yl)acetic Acid

As a Senior Application Scientist, I have designed this comprehensive comparison guide to address the analytical challenges associated with the structural elucidation of highly functionalized carboxylic acids. Executive...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive comparison guide to address the analytical challenges associated with the structural elucidation of highly functionalized carboxylic acids.

Executive Summary & Analytical Challenge

2-Ethoxy-2-(oxolan-3-yl)acetic acid (CAS: 1551481-37-8) is a complex, highly functionalized small molecule containing an alpha-alkoxy carboxylic acid motif adjacent to a tetrahydrofuran (oxolane) ring. In drug development and synthetic impurity profiling, distinguishing this compound from its structural isomers (e.g., 2-methoxy-2-(oxan-3-yl)acetic acid) is a significant analytical hurdle.

The presence of three distinct oxygen-containing functional groups (ether, cyclic ether, and carboxylate) creates competing charge-retention sites during mass spectrometric fragmentation. To confidently assign its structure, analysts must move beyond simple molecular weight confirmation and interrogate the molecule's fragmentation topography.

This guide objectively compares the performance of two orthogonal mass spectrometry platforms—Electrospray Ionization Quadrupole Time-of-Flight MS (ESI-Q-TOF MS/MS) and Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) —detailing the causality behind their fragmentation mechanisms and providing self-validating experimental protocols.

Platform Comparison: Ionization Dynamics & Causality

Selecting the correct MS platform dictates the type of structural information you will extract. The ionization mechanism fundamentally alters the molecule's internal energy and subsequent dissociation pathways.

ESI-Q-TOF MS/MS (Soft Ionization / High-Resolution)
  • Mechanism: ESI in negative ion mode selectively deprotonates the carboxylic acid moiety, yielding a highly stable, even-electron [M-H]⁻ precursor ion. Because the ionization is "soft," the precursor remains intact until subjected to Collision-Induced Dissociation (CID) [2].

  • Causality of Fragmentation: CID fragmentation of the [M-H]⁻ ion is driven by the minimization of steric strain and the formation of stable neutral leaving groups. The negative charge is highly localized, meaning fragmentation must result in resonance-stabilized carbanions or enolates.

  • Performance Advantage: Provides sub-2 ppm mass accuracy, allowing for the unambiguous assignment of elemental formulas to product ions. Ideal for trace-level quantification in complex matrices.

EI-GC-MS (Hard Ionization / Nominal Mass)
  • Mechanism: 70 eV electron impact strips an electron from the molecule, yielding a highly energetic, odd-electron radical cation [M]⁺•.

  • Causality of Fragmentation: The radical cation is inherently unstable. Fragmentation is driven by radical-site initiation ( α -cleavage) and charge-site initiation (inductive cleavage). The adjacent ether oxygens act as powerful electron donors, strongly directing α -cleavage to form stable oxonium ions[1].

  • Performance Advantage: Produces highly reproducible, library-searchable fragmentation fingerprints. The near-total destruction of the molecular ion provides deep structural insights into the carbon skeleton.

Workflow Sample 2-Ethoxy-2-(oxolan-3-yl) acetic acid Sample ESI_Prep Dilute in ACN/H2O (0.1% Formic Acid) Sample->ESI_Prep GC_Prep Dilute in EtOAc (Direct Injection) Sample->GC_Prep ESI ESI-Q-TOF MS/MS (Negative Mode) ESI_Data High-Res [M-H]- Neutral Loss Mapping ESI->ESI_Data CID (10-30 eV) GC EI-GC-MS (Positive Mode, 70 eV) GC_Data Nominal [M]+. Radical Alpha-Cleavage GC->GC_Data 70 eV Electron Impact ESI_Prep->ESI GC_Prep->GC

Workflow comparison between ESI-Q-TOF and EI-GC-MS platforms.

Mechanistic Fragmentation Pathways

ESI-MS/MS Negative Mode Pathway

The exact mass of the neutral molecule (C8H14O4) is 174.0892 Da. In negative mode, the [M-H]⁻ precursor is observed at m/z 173.0820.

  • Decarboxylation: The most kinetically favorable pathway is the loss of CO₂ (44.009 Da), yielding an enolate/carbanion intermediate at m/z 129.0910. The negative charge is stabilized by the inductive effects of the adjacent ethoxy and oxolane oxygen atoms.

  • Ethanol Elimination: A secondary pathway involves the loss of an intact ethanol molecule (46.041 Da) via a cyclic transition state, yielding a ketene-like fragment at m/z 127.0395.

  • Ring Cleavage: The m/z 129 ion can undergo further CID to cleave the oxolane ring, expelling formaldehyde (CH₂O, 30.010 Da) to yield m/z 99.0800.

ESI_Frag Prec [M-H]- Precursor m/z 173.0820 (C8H13O4)- Frag1 Fragment A m/z 129.0910 (C7H13O2)- Prec->Frag1 - CO2 (44 Da) Decarboxylation Frag2 Fragment B m/z 127.0395 (C6H7O3)- Prec->Frag2 - EtOH (46 Da) Elimination Frag3 Fragment C m/z 99.0800 (C6H11O)- Frag1->Frag3 - CH2O (30 Da) Oxolane Cleavage

ESI-MS/MS negative mode collision-induced dissociation pathway.

EI-MS (70 eV) Positive Mode Pathway

Under 70 eV electron impact, the molecular ion [M]⁺• (m/z 174) is highly transient. The α -carbon (bearing the ethoxy, oxolane, and carboxyl groups) is the epicenter of fragmentation.

  • Competing α -Cleavages: The radical cation can expel either a carboxyl radical (•COOH, 45 Da) or an ethoxy radical (•OCH₂CH₃, 45 Da). Both pathways fortuitously yield isobaric oxonium ions at m/z 129.

  • Oxolane Loss: A third α -cleavage expels the oxolan-3-yl radical (71 Da), yielding an oxonium ion at m/z 103.

  • Secondary Rearrangements: The m/z 129 ion undergoes a characteristic loss of ethylene (C₂H₄, 28 Da) from the ethoxy chain, yielding a stable fragment at m/z 101.

EI_Frag MolIon [M]+. Molecular Ion m/z 174 (Weak/Absent) Alpha1 Oxonium Ion 1 m/z 129 Loss of .COOH MolIon->Alpha1 Alpha-Cleavage 1 Alpha2 Oxonium Ion 2 m/z 129 Loss of .OEt MolIon->Alpha2 Alpha-Cleavage 2 Alpha3 Oxonium Ion 3 m/z 103 Loss of .Oxolane MolIon->Alpha3 Alpha-Cleavage 3 Sec1 Secondary Ion m/z 101 Loss of C2H4 Alpha1->Sec1 - C2H4 (28 Da)

EI-MS (70 eV) positive mode radical-initiated alpha-cleavage pathway.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a closed-loop, self-validating system. The inclusion of system suitability checks guarantees that the observed fragmentation is an artifact of the molecule, not the instrument.

Protocol A: ESI-Q-TOF MS/MS Analysis

System Validation Step: Prior to analysis, inject a known carboxylic acid standard (e.g., Ibuprofen) to verify negative ion mode sensitivity and calibrate the TOF flight tube to ensure mass accuracy is <2 ppm. Inject a 50:50 ACN:H₂O blank to confirm the absence of memory effects (carryover).

  • Sample Preparation: Dissolve 1.0 mg of 2-Ethoxy-2-(oxolan-3-yl)acetic acid in 1 mL of LC-MS grade Acetonitrile. Dilute 1:1000 in 50:50 Acetonitrile:Water containing 0.1% Formic Acid (final concentration 1 µg/mL). Causality: Formic acid ensures a consistent pH, driving the equilibrium toward the neutral molecule in solution, which is then efficiently deprotonated in the ESI droplet.

  • Chromatography: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile over 5 minutes at 0.4 mL/min.

  • MS Parameters:

    • Polarity: Negative ESI

    • Capillary Voltage: 3.5 kV

    • Fragmentor Voltage: 120 V (Optimized to prevent in-source fragmentation).

    • Collision Energy (CE): Ramp from 10 eV to 30 eV using Nitrogen as the collision gas. Causality: Ramping CE ensures the capture of both primary (low energy) and secondary (high energy) fragmentation events in a single spectrum.

Protocol B: EI-GC-MS Analysis

System Validation Step: Perform an air/water background check monitoring m/z 18, 28, and 32 to ensure the vacuum manifold is leak-tight. Inject Perfluorotributylamine (PFTBA) to validate the 70 eV electron tuning and nominal mass resolution across the m/z 40-300 range.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 10 mL of GC-MS grade Ethyl Acetate (100 µg/mL). Note: While carboxylic acids are often derivatized (e.g., with BSTFA) to improve volatility, direct injection is used here to observe the native fragmentation pattern without TMS-adduct interference.

  • Chromatography: Inject 1 µL (Split 10:1) onto a DB-5MS column (30 m x 0.25 mm x 0.25 µm).

    • Inlet Temp: 250°C

    • Oven Program: 60°C (hold 1 min), ramp at 20°C/min to 280°C (hold 3 min). Helium carrier gas at 1.0 mL/min.

  • MS Parameters:

    • Ion Source Temp: 230°C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40 to 300.

Quantitative Data Presentation

Table 1: High-Resolution ESI-MS/MS Fragments (Negative Mode, CE = 20 eV)

Fragment IonExact Mass (Theoretical)Exact Mass (Observed)Mass Error (ppm)Relative AbundanceAssignment / Neutral Loss
[M-H]⁻ 173.0820173.0822+1.115%Precursor Ion
Fragment A 129.0910129.0908-1.5100%[M-H - CO₂]⁻
Fragment B 127.0395127.0400+3.945%[M-H - C₂H₆O]⁻
Fragment C 99.080099.0801+1.025%[Fragment A - CH₂O]⁻

Table 2: Nominal Mass EI-MS Fragments (70 eV, Underivatized)

m/zRelative AbundanceIon TypeMechanistic Origin
174 < 1%[M]⁺•Molecular Ion (Highly unstable)
129 100% (Base Peak)[C₇H₁₃O₂]⁺ α -cleavage (Loss of •COOH or •OCH₂CH₃)
103 60%[C₄H₇O₃]⁺ α -cleavage (Loss of oxolan-3-yl radical)
101 85%[C₅H₉O₂]⁺Secondary rearrangement (Loss of C₂H₄ from m/z 129)
71 40%[C₄H₇O]⁺Intact oxolan-3-yl cation

Conclusion & Platform Recommendation

For the structural elucidation of 2-Ethoxy-2-(oxolan-3-yl)acetic acid, ESI-Q-TOF MS/MS is the superior platform if the goal is identifying unknown impurities or metabolites, as the high mass accuracy definitively maps the neutral losses of CO₂ and ethanol [2]. Conversely, EI-GC-MS provides a much more aggressive fragmentation profile. The near-instantaneous α -cleavage [1] destroys the molecular ion but provides a highly reproducible fingerprint (m/z 129, 103, 101) that is ideal for routine QA/QC batch release and library matching.

References

  • Mass Spectrometry: Fragmentation Reactions. Thieme Connect. (Details the fundamental principles of α -cleavage, inductive cleavage, and the behavior of radical cations under 70 eV electron impact). URL:[Link]

  • Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Lu, X., et al. Analytical and Bioanalytical Chemistry, 2010. (Provides authoritative grounding on the LC-MS/MS behavior and collision-induced dissociation pathways of functionalized carboxylic acids). URL:[Link]

Validation

comparing reactivity of 2-Ethoxy-2-(oxolan-3-yl)acetic acid with standard aliphatic acids

As drug discovery increasingly prioritizes Fsp³-rich and polar scaffolds to improve metabolic stability and solubility, complex building blocks like 2-Ethoxy-2-(oxolan-3-yl)acetic acid have become essential. However, int...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly prioritizes Fsp³-rich and polar scaffolds to improve metabolic stability and solubility, complex building blocks like 2-Ethoxy-2-(oxolan-3-yl)acetic acid have become essential. However, integrating this molecule into synthetic pipelines requires a fundamental shift in strategy compared to standard aliphatic acids (e.g., acetic acid or cyclohexylacetic acid).

This guide provides an in-depth, mechanistic comparison of their reactivity profiles and establishes self-validating experimental protocols to overcome the unique steric and electronic challenges posed by this highly functionalized alpha-alkoxy acid.

Electronic and Steric Profiling: The Causality of Reactivity

To master the reactivity of 2-Ethoxy-2-(oxolan-3-yl)acetic acid, we must deconstruct the microenvironment of its alpha-carbon. Unlike standard aliphatic acids, this molecule features two strongly perturbing substituents at the alpha position: an ethoxy group and an oxolan-3-yl (tetrahydrofuran-3-yl) ring .

The Inductive Effect (-I) and pKa Shift

Standard aliphatic acids typically exhibit a pKa of ~4.8. However, the highly electronegative oxygen atoms in both the ethoxy and oxolanyl groups exert a profound electron-withdrawing inductive (-I) effect. According to thermodynamic correlations of carboxylic acid pKa values (1[1]), this stabilizes the carboxylate conjugate base, drastically lowering the pKa to an estimated 3.2–3.5 (2[2]).

  • Consequence: While the acid is easily deprotonated, the strong -I effect also increases the acidity of the alpha-proton, making the molecule highly susceptible to base-catalyzed epimerization (loss of chirality) during coupling reactions.

Steric Congestion

The alpha-carbon is heavily branched, creating a neopentyl-like steric shield around the carbonyl carbon. This congestion severely raises the activation energy required to form the tetrahedral intermediate during nucleophilic acyl substitution.

G A 2-Ethoxy-2-(oxolan-3-yl)acetic acid B Alpha-Ethoxy Group (-I Effect) A->B C Oxolan-3-yl Group (Steric Bulk) A->C D Lower pKa (~3.2) Increased Acidity B->D E Epimerization Risk (Acidic alpha-proton) B->E F Hindered Carbonyl Slow Aminolysis C->F D->E Promotes enolization

Fig 1: Electronic and steric factors governing the reactivity of the alpha-alkoxy acid.

Quantitative Reactivity Comparison

The following table summarizes the divergent reactivity metrics between standard aliphatic acids and 2-Ethoxy-2-(oxolan-3-yl)acetic acid.

PropertyAcetic AcidCyclohexylacetic Acid2-Ethoxyacetic Acid2-Ethoxy-2-(oxolan-3-yl)acetic acid
Structural Class Standard AliphaticBulky AliphaticAlpha-AlkoxyBulky Alpha-Alkoxy
pKa (approx.) 4.764.803.50~3.20
Steric Hindrance MinimalModerateLowExtremely High
Epimerization Risk N/ALowModerateHigh
Optimal Coupling EDC / HOBtEDC / HOBtHATU / DIPEAHATU / Collidine

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible yields, the following protocols are designed as self-validating systems . Each workflow includes built-in analytical checkpoints to confirm mechanistic milestones.

Protocol A: Epimerization-Free Amide Coupling

Standard carbodiimides (EDC/DCC) fail here because the resulting O-acylisourea intermediate is too bulky for the incoming amine to attack. Furthermore, standard bases like DIPEA will abstract the highly acidic alpha-proton, leading to racemization (3[3]). We substitute DIPEA with 2,4,6-collidine , a sterically hindered, weaker base that facilitates coupling without triggering enolization.

Step-by-Step Methodology:

  • Activation: Dissolve 2-Ethoxy-2-(oxolan-3-yl)acetic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add 2,4,6-collidine (3.0 eq). Stir at 0 °C for 15 minutes.

    • Self-Validation Checkpoint 1: Remove a 1 µL aliquot, quench in 100 µL methanol, and analyze via LC-MS. The presence of the methyl ester mass confirms successful active ester (OAt) formation and rules out reagent degradation.

  • Aminolysis: Add the target amine (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Self-Validation Checkpoint 2: Monitor the disappearance of the OAt-active ester via LC-MS.

  • Stereochemical Verification: Following standard aqueous workup (washing with 1M HCl to remove collidine), analyze the crude product via Chiral HPLC against a racemic standard to validate that %ee has been preserved.

Workflow Start Amide Coupling Workflow Step1 Activation: HATU + DMF Start->Step1 Step2 Base Selection Step1->Step2 LC-MS Check (MeOH quench) Cond1 DIPEA (Stronger Base) Step2->Cond1 Cond2 Collidine (Weaker Base) Step2->Cond2 Res1 High Epimerization Loss of Chirality Cond1->Res1 Alpha-deprotonation Res2 Stereoretention High Yield Cond2->Res2 Prevents enolization

Fig 2: Self-validating coupling workflow mitigating steric hindrance and epimerization.

Protocol B: Sterically Bypassed Esterification

Fischer esterification relies on the nucleophilic attack of an alcohol on a protonated carbonyl. For 2-Ethoxy-2-(oxolan-3-yl)acetic acid, the extreme steric congestion at the alpha-position severely raises the activation energy for the required tetrahedral intermediate. To bypass this, we invert the nucleophile-electrophile roles via S_N2 alkylation of the carboxylate .

Step-by-Step Methodology:

  • Carboxylate Formation: Dissolve the acid (1.0 eq) in anhydrous DMF. Add Cs₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes.

    • Self-Validation Checkpoint 1: The cessation of CO₂ gas evolution and the formation of a fine, homogenous suspension confirms complete deprotonation to the highly nucleophilic cesium carboxylate.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise. Stir for 2 hours.

    • Self-Validation Checkpoint 2: Because the carboxylate oxygen attacks the unhindered alkyl halide (S_N2 trajectory), the reaction bypasses the carbonyl's steric shield entirely. Monitor via TLC; the clean appearance of the ester without side-product formation validates the mechanistic bypass.

References

  • The pKa Table Is Your Friend - Master Organic Chemistry.
  • Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes - The Journal of Physical Chemistry A (ACS Publications).
  • Stereoselective Construction of Carbon-Carbon Bonds and Application to the Scalable Total Synthesis of Xestospongin-type Natural Products - eScholarship.

Sources

Comparative

Gas Chromatography Analysis Protocol for 2-Ethoxy-2-(oxolan-3-yl)acetic acid: A Comparative Guide

An In-Depth Technical Guide and Comparative Analysis Introduction 2-Ethoxy-2-(oxolan-3-yl)acetic acid is an organic compound featuring a carboxylic acid, an ether linkage, and a tetrahydrofuran (oxolane) ring.[1] Its str...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide and Comparative Analysis

Introduction

2-Ethoxy-2-(oxolan-3-yl)acetic acid is an organic compound featuring a carboxylic acid, an ether linkage, and a tetrahydrofuran (oxolane) ring.[1] Its structural complexity and potential as a chiral building block make it a compound of interest for researchers, scientists, and drug development professionals. However, the very features that make it chemically interesting—primarily the polar carboxylic acid group—present significant challenges for direct analysis by gas chromatography (GC). The high polarity and low volatility of carboxylic acids often lead to poor chromatographic performance, characterized by broad, tailing peaks and low sensitivity.

This guide provides a comprehensive, field-proven protocol for the robust analysis of 2-Ethoxy-2-(oxolan-3-yl)acetic acid using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the critical step of derivatization, explaining the causality behind procedural choices to enhance volatility and thermal stability.[2] Furthermore, this guide will objectively compare the optimized GC-MS method with High-Performance Liquid Chromatography (HPLC), providing the experimental data and context necessary for you to select the optimal analytical strategy for your laboratory's needs.

The Imperative of Derivatization for GC Analysis

Direct injection of polar analytes like 2-Ethoxy-2-(oxolan-3-yl)acetic acid onto a standard GC column is often unsuccessful. The active hydrogen on the carboxyl group can form hydrogen bonds with the stationary phase and any active sites in the GC system, causing significant peak tailing and poor reproducibility.[3] The solution is chemical derivatization, a process that converts the polar carboxyl group into a less polar, more volatile, and more thermally stable functional group.[2] This not only improves chromatographic peak shape but also enhances sensitivity.

Two primary derivatization strategies are prevalent for carboxylic acids: silylation and alkylation (esterification).[2]

  • Silylation: This process replaces the acidic proton with a non-polar silyl group, such as a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and widely used due to their reactivity and the volatility of their byproducts, which minimizes chromatographic interference.[4]

  • Alkylation (Esterification): This method converts the carboxylic acid into an ester, for instance, a methyl or ethyl ester. While effective, this often requires harsher conditions, such as using an alcohol with a strong acid catalyst (e.g., BF3, HCl), or highly toxic reagents like diazomethane.[5]

For this application, silylation with BSTFA is recommended as the primary approach due to its high efficiency, mild reaction conditions, and ease of use.

Experimental Protocol 1: Silylation using BSTFA

This protocol details the derivatization of 2-Ethoxy-2-(oxolan-3-yl)acetic acid into its more volatile TMS-ester form, suitable for GC-MS analysis.

Materials:

  • Sample containing 2-Ethoxy-2-(oxolan-3-yl)acetic acid

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)

  • GC vials (2 mL) with inserts

  • Heating block or oven

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. For liquid samples, evaporate the solvent under a gentle stream of nitrogen. Lyophilization is suitable for aqueous samples. Moisture is detrimental as silylating reagents are highly water-sensitive.[2]

  • Reconstitution: Add 100 µL of anhydrous pyridine to the dried sample in a GC vial to dissolve the analyte.

  • Derivatization: Add 100 µL of BSTFA (+1% TMCS) to the vial. The 2:1 reagent-to-solvent ratio is a common starting point and can be optimized.[2]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 45 minutes to ensure complete derivatization.[6]

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.

Optimized GC-MS Protocol and Method Validation

A validated analytical method is a self-validating system, ensuring that the results are accurate, precise, and reliable. The following GC-MS parameters are optimized for the analysis of the TMS-derivatized 2-Ethoxy-2-(oxolan-3-yl)acetic acid. The method's performance must be verified according to established guidelines, such as those from the International Council for Harmonisation (ICH).[6][7]

Table 1: Recommended GC-MS Parameters
ParameterSettingRationale
GC System Agilent 8890 or equivalentStandard, robust platform for routine analysis.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane phase provides excellent resolution for a wide range of derivatized, semi-volatile compounds.[8]
Injection Mode SplitlessMaximizes sensitivity for trace-level analysis, crucial in impurity profiling.
Inlet Temperature 250°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Carrier Gas HeliumInert carrier gas providing good efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow for a 0.25 mm ID column, balancing resolution and analysis time.
Oven Program 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minThe initial temperature ensures good focusing on the column head, while the ramp allows for efficient elution and separation.
MS System Agilent 5977B or equivalentProvides high sensitivity and spectral information for definitive identification.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Source Temperature 230°CStandard temperature to minimize source contamination.
Quadrupole Temp 150°CStandard temperature for stable mass filtering.
Acquisition Mode Full Scan (m/z 40-500) and/or SIMFull scan is used for initial identification. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative methods.
Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample containing Analyte Dry Evaporate to Dryness Sample->Dry Deriv Add Solvent & BSTFA Reagent Dry->Deriv React Heat at 70°C for 45 min Deriv->React Inject Inject into GC-MS React->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Process Process Chromatogram Detect->Process Quant Quantify & Report Process->Quant

Caption: Overall workflow for the analysis of 2-Ethoxy-2-(oxolan-3-yl)acetic acid by GC-MS.

Performance Comparison: GC-MS vs. HPLC

While GC-MS with derivatization is a powerful technique, it is not the only option. High-Performance Liquid Chromatography (HPLC), particularly when coupled with a mass spectrometer (LC-MS), is a strong alternative that avoids the need for derivatization.[9] The choice between these methods depends on several factors, including available instrumentation, required sensitivity, sample throughput, and the specific analytical question being asked.

Table 2: Comparative Analysis of GC-MS and HPLC Methods
Performance MetricGC-MS with Silylation DerivatizationHPLC-UV / HPLC-MS (Direct Analysis)
Sample Preparation Multi-step: requires drying and chemical reaction. Can be a source of error.Simpler: typically involves only dissolution and filtration.[9]
Analysis Time Longer overall due to derivatization (~1 hour prep + ~20 min run). Can be automated.Shorter per sample (~5-15 min run time). Higher throughput.
Sensitivity (LOD/LOQ) Very high, especially with MS in SIM mode. Derivatization can enhance detectability.Good to excellent. MS detection is highly sensitive. UV detection may be limited if the compound lacks a strong chromophore.[9]
Selectivity High resolution of GC columns provides excellent separation. MS provides definitive identification.High, especially with MS detection. Chromatographic resolution may be lower than capillary GC.
Robustness Derivatization step must be highly reproducible. Silyl esters can be sensitive to moisture.Generally very robust. Mobile phase preparation and column care are critical.
Cost (Operational) Derivatization reagents add cost. Standard GC columns and solvents are relatively inexpensive.HPLC-grade solvents can be expensive. Columns are a significant consumable cost.
Chiral Analysis Excellent. A wide variety of cyclodextrin-based chiral GC columns are available.[10][11]Excellent. Numerous chiral stationary phases (CSPs) are available for HPLC.
Decision Logic: Choosing the Right Technique

The decision to use GC-MS or HPLC is not always straightforward. The following logic diagram can help guide the selection process based on common laboratory constraints and goals.

Decision_Tree Start Need to Analyze 2-Ethoxy-2-(oxolan-3-yl)acetic acid? Deriv Is derivatization acceptable in the workflow? Start->Deriv Chiral Is chiral separation required? Deriv->Chiral Yes Chiral2 Is chiral separation required? Deriv->Chiral2 No GCMS Use GC-MS with Silylation Chiral->GCMS No ChiralGC Use Chiral GC Column Chiral->ChiralGC Yes HPLC Use HPLC-MS or HPLC-UV Chiral2->HPLC No ChiralHPLC Use Chiral HPLC Column Chiral2->ChiralHPLC Yes

Caption: Decision tree for selecting an analytical method based on laboratory requirements.

Conclusion

The analysis of 2-Ethoxy-2-(oxolan-3-yl)acetic acid by gas chromatography is a robust and highly effective method, provided that a critical derivatization step is employed to overcome the compound's inherent polarity and low volatility. Silylation using BSTFA is a reliable and straightforward technique that yields a thermally stable derivative with excellent chromatographic properties. The outlined GC-MS protocol, when properly validated, provides a self-validating system for the accurate and sensitive quantification of this analyte, making it suitable for demanding applications in pharmaceutical development and quality control.[6][12]

While HPLC offers a compelling alternative by eliminating the need for derivatization, the choice of methodology should be guided by the specific needs of the analysis, including required sensitivity, sample throughput, and the availability of instrumentation. For laboratories equipped for GC-MS, the derivatization approach remains a powerful, high-resolution, and cost-effective strategy for the analysis of this and other challenging carboxylic acids.

References

  • Title: Acids: Derivatization for GC Analysis Source: Encyclopedia of Chromatography URL
  • Title: GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes Source: PharmaeliX URL: [Link]

  • Title: Derivatization Reactions and Reagents for Gas Chromatography Analysis Source: ResearchGate URL: [Link]

  • Title: A new validation approach applied to the GC determination of impurities in organic solvents Source: HAL Open Science URL: [Link]

  • Title: Advances In Gas Chromatography For Detecting Process Impurities: A Comprehensive Review On Method Development, Validation, And Scalability Source: Preprints.org URL: [Link]

  • Title: 2-ethoxy-2-(oxolan-3-yl)acetic acid — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis Source: Lietuvos mokslų akademija URL: [Link]

  • Title: Development and validation of the GC-MS method for the determination of volatile contaminants in drug products Source: Preprints.org URL: [Link]

  • Title: [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] Source: PubMed URL: [Link]

  • Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures Source: International Labmate URL: [https://www.ilabmate.com/sites/default/files/articles/downloads/Inlet-Derivatisation-for-the-GC-Analysis-of-Organic-Acid-Mixtures.pdf]([Link] Mixtures.pdf)

  • Title: A Guide to the Analysis of Chiral Compounds by GC Source: Restek URL: [Link]

  • Title: (PDF) Derivatization reactions and reagents for gas chromatography analysis Source: ResearchGate URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Ethoxy-2-(oxolan-3-yl)acetic acid proper disposal procedures

Operational Standard: Safe Handling and RCRA-Compliant Disposal of 2-Ethoxy-2-(oxolan-3-yl)acetic acid As a Senior Application Scientist, I recognize that proper chemical waste management is not merely a regulatory oblig...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Standard: Safe Handling and RCRA-Compliant Disposal of 2-Ethoxy-2-(oxolan-3-yl)acetic acid

As a Senior Application Scientist, I recognize that proper chemical waste management is not merely a regulatory obligation—it is a critical extension of laboratory safety and scientific integrity. 2-Ethoxy-2-(oxolan-3-yl)acetic acid is a highly functionalized organic acid utilized in advanced synthetic workflows. Due to its unique structural moieties, its disposal requires a nuanced, causality-driven approach rather than generic waste consolidation.

Mechanistic Hazard Profile & Physicochemical Data

To design a safe disposal protocol, we must first deconstruct the molecule's reactivity. 2-Ethoxy-2-(oxolan-3-yl)acetic acid contains two primary structural hazards:

  • The Carboxylic Acid Moiety: Imparts mild to moderate corrosivity. It is capable of reacting exothermically with strong bases and can corrode incompatible storage containers[1].

  • The Oxolane (Tetrahydrofuran) Ring: Cyclic ethers are notorious for auto-oxidation. Upon prolonged exposure to oxygen and light, the oxolane ring can form shock-sensitive, explosive hydroperoxides.

Table 1: Physicochemical & Hazard Summary

ParameterValue / DescriptionRegulatory / GHS Code
Chemical Name 2-Ethoxy-2-(oxolan-3-yl)acetic acidN/A
CAS Number 1551481-37-8N/A[2]
Skin Irritation Causes skin irritationH315[2]
Eye Irritation Causes serious eye irritationH319[2]
Target Organ Toxicity May cause drowsiness or dizzinessSTOT SE 3 (H336)[2]
Waste Classification Non-Halogenated Organic AcidRCRA Regulated[3]

Causality-Driven Waste Segregation Logic

Before executing the disposal protocol, laboratory personnel must understand why specific parameters are enforced:

  • Avoidance of Metal Containers: Acids must never be stored in steel or reactive metal containers. The acid will oxidize the metal, generating flammable hydrogen gas and compromising the container's structural integrity[1].

  • Prohibition of Drain Disposal: The Environmental Protection Agency (EPA) strictly prohibits the sanitary sewer disposal of organic acids that retain toxicity post-neutralization, as well as water-miscible toxic liquids[1],[4].

  • Secondary Containment: Storing the waste in secondary containment prevents catastrophic mixing. If the primary container fails, the containment bin intercepts the corrosive liquid before it can reach floor drains or incompatible basic waste streams[3],[5].

Self-Validating Disposal Protocol

This step-by-step methodology incorporates self-validating checkpoints to ensure that no incompatible materials are mixed, safeguarding the laboratory environment.

Phase 1: Pre-Disposal Validation Objective: Confirm chemical stability and prevent exothermic or explosive reactions.

  • Step 1: Peroxide Screening.

    • Action: Dip a KI-starch indicator strip into a small aliquot of the waste.

    • Validation: Observe the strip. A color change to blue/black indicates peroxide levels >20 ppm.

    • Causality: The oxolane ring auto-oxidizes over time. If the test fails (positive for peroxides), the waste is potentially explosive. Halt the protocol immediately and contact Environmental Health & Safety (EH&S). If it passes (remains colorless), proceed to Step 2.

  • Step 2: pH Verification.

    • Action: Apply one drop of the solution to universal pH indicator paper.

    • Validation: The paper must indicate an acidic pH (typically 2-4).

    • Causality: Confirming the acidic nature ensures the waste has not been inadvertently cross-contaminated with strong bases, which would trigger a violent neutralization reaction upon consolidation.

Phase 2: Containment and Satellite Accumulation Objective: Secure the waste in compliance with EPA/RCRA guidelines.

  • Step 3: Container Selection.

    • Action: Transfer the validated liquid to a high-density polyethylene (HDPE) or heavy-duty glass waste carboy labeled "Non-Halogenated Organic Acid."

  • Step 4: Headspace Management.

    • Action: Fill the container, ensuring you leave at least one inch of headspace below the neck[1].

    • Causality: This void volume accommodates vapor expansion, preventing pressure-induced container rupture during storage[5].

  • Step 5: Secondary Containment.

    • Action: Place the sealed carboy into a chemically resistant secondary containment bin within your designated Satellite Accumulation Area (SAA)[1],[5].

Phase 3: Final Disposition Objective: Legal and environmental compliance.

  • Step 6: SAA Time Limits.

    • Action: Monitor the waste volume. The container must be transferred from the SAA to the central waste facility within 3 days of becoming full, or exactly at the 1-year mark if partially filled[1].

  • Step 7: RCRA Incineration.

    • Action: Manifest the waste for high-temperature destruction through a licensed environmental vendor[3],[4].

Waste Routing Workflow

WasteWorkflow Start Waste Generation: 2-Ethoxy-2-(oxolan-3-yl)acetic acid Peroxide Peroxide Screening (Oxolane Ring) Start->Peroxide Initiate FailPeroxide High Peroxides: Treat as Explosive Peroxide->FailPeroxide > 20 ppm PassPeroxide Pass (< 20 ppm) Peroxide->PassPeroxide < 20 ppm Segregation Segregate as: Non-Halogenated Organic Acid PassPeroxide->Segregation Route Storage Satellite Accumulation Area (HDPE, Secondary Containment) Segregation->Storage Accumulate Disposal RCRA-Compliant Incineration (EH&S Pickup) Storage->Disposal Max 1 Year / Full

Workflow for the safe segregation and disposal of 2-Ethoxy-2-(oxolan-3-yl)acetic acid.

References

  • 2-ethoxy-2-(oxolan-3-yl)acetic acid — Chemical Substance Information Source: NextSDS URL:[Link]

  • Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL:[Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities Source: MLI Environmental URL:[Link]

  • School Chemistry Labs - Waste & Debris Fact Sheets Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Chemistry Lab Waste Disposal Source: Environmental Marketing Services URL:[Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Ethoxy-2-(oxolan-3-yl)acetic acid

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 2-Ethoxy-2-(oxolan-3-yl)acetic acid (CAS No...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 2-Ethoxy-2-(oxolan-3-yl)acetic acid (CAS No. 1551481-37-8) requires a nuanced understanding of its chemical properties to ensure robust personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting and using Personal Protective Equipment (PPE), grounded in the specific hazards of the compound.

Core Principle: Hazard-Driven PPE Selection

The foundation of any effective PPE strategy is a thorough understanding of the specific risks posed by the chemical. 2-Ethoxy-2-(oxolan-3-yl)acetic acid is a bifunctional molecule, possessing both a carboxylic acid and an ether (specifically, a tetrahydrofuran ring) moiety. This duality informs our risk assessment: the acidity points towards irritant and corrosive potential, while the ether component requires vigilance regarding vapor inhalation and standard solvent handling precautions.

The Globally Harmonized System (GHS) classification for this compound provides the critical data for our safety protocol.

Hazard ClassificationGHS CodeSignal WordHazard Statement
Skin Irritation (Category 2)H315WarningCauses skin irritation.[1][2]
Serious Eye Irritation (Category 2A)H319WarningCauses serious eye irritation.[1][2]
Specific Target Organ Toxicity — Single Exposure (Category 3)H335WarningMay cause respiratory irritation.

These classifications are not abstract warnings; they are directives that dictate the minimum level of protection required to handle this substance safely. The "Warning" signal word indicates a moderate hazard level, which we will address with a comprehensive but standard set of laboratory PPE.[1][2]

The Essential PPE Ensemble: A Component-by-Component Analysis

Based on the identified hazards, the following PPE is mandatory for all procedures involving 2-Ethoxy-2-(oxolan-3-yl)acetic acid.

PPE CategoryRecommended EquipmentJustification Based on Hazard Profile
Eye and Face Protection Chemical splash goggles are the minimum requirement.[3][4] A face shield, worn over goggles, is strongly recommended when handling larger volumes (>50 mL) or when there is a significant risk of splashing.[4][5]The H319 classification ("Causes serious eye irritation") is the primary driver for this requirement.[1][2] Goggles provide a 360-degree seal around the eyes, which is critical for preventing contact with liquid splashes or aerosols.[4]
Hand Protection Nitrile rubber gloves are the standard choice for incidental contact.[5][6] Gloves should be inspected for tears or pinholes before each use and changed immediately upon known or suspected contamination.This is a direct countermeasure to the H315 classification ("Causes skin irritation").[1][2] Nitrile provides adequate resistance to a wide range of chemicals, including weak acids and ethereal solvents, for typical laboratory manipulations.[7]
Body Protection A standard, long-sleeved laboratory coat is required to protect skin and personal clothing from incidental contact.[5][6] Closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.While the compound is classified as an irritant rather than corrosive, a lab coat provides a crucial barrier against the skin exposure outlined in H315.[3][6]
Respiratory Protection All handling of 2-Ethoxy-2-(oxolan-3-yl)acetic acid that may generate vapors must be conducted within a certified chemical fume hood.[8][9] No respiratory protection is typically required when this engineering control is properly used.The H335 classification ("May cause respiratory irritation") necessitates the use of engineering controls to prevent inhalation of vapors. A fume hood effectively captures and exhausts vapors at the source, protecting the user's breathing zone.[9]

Procedural Blueprint: A Step-by-Step Safety Workflow

Effective protection is not just about wearing the right gear, but also about the process. The following workflow integrates PPE use with safe handling and disposal practices.

Step 1: Pre-Handling Preparation
  • Verify Engineering Controls: Confirm that the chemical fume hood has been certified within the last year and that the airflow monitor is functioning correctly.

  • Assemble Materials: Gather the chemical, necessary glassware, and spill cleanup materials (such as vermiculite or a universal absorbent) and place them in the fume hood before donning PPE.[10]

  • Locate Safety Equipment: Mentally confirm the location of the nearest safety shower and eyewash station.[9][11]

Step 2: Donning and Handling
  • Don PPE: Put on your lab coat, followed by chemical splash goggles, and finally, your gloves. Ensure your gloves overlap the cuffs of your lab coat to prevent skin exposure.

  • Perform Operations: Conduct all dispensing and manipulation of the chemical well within the chemical fume hood (at least 6 inches from the sash).

  • Maintain Housekeeping: Keep containers tightly closed when not in use to minimize vapor release.[3][12]

Step 3: Decontamination and Disposal
  • Clean Work Area: After completing your work, decontaminate the surface of the fume hood with an appropriate solvent, followed by soap and water.

  • Dispose of Waste: Dispose of any contaminated materials, including gloves and absorbent pads, in a designated hazardous waste container in accordance with your institution's and local regulations.[3][10] Never dispose of chemical waste down the drain.[10]

  • Doff PPE: Remove your PPE in the reverse order it was put on. Remove gloves first, using a technique that avoids touching the outer contaminated surface with your bare hands. Remove your goggles and lab coat last.

  • Final Wash: Wash your hands thoroughly with soap and water after removing all PPE.[3][10]

PPE Selection & Safe Handling Workflow

cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Handling start Start: Handling Task Identified assess Hazard Assessment (Review SDS for H315, H319, H335) start->assess ppe_select Select Core PPE (Goggles, Nitrile Gloves, Lab Coat) assess->ppe_select Identifies Need eng_control Verify Engineering Controls (Certified Fume Hood) ppe_select->eng_control don_ppe Don PPE (Coat -> Goggles -> Gloves) eng_control->don_ppe handle Perform Chemical Handling (Inside Fume Hood) don_ppe->handle decon Decontaminate Work Area & Segregate Waste handle->decon doff_ppe Doff PPE (Gloves -> Goggles -> Coat) decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end_node End: Task Complete wash->end_node

Caption: Logical workflow for PPE selection and safe chemical handling.

Emergency Response Protocols

Even with meticulous planning, accidental exposures can occur. Immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][10] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3][10] Seek medical advice if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[3][10]

  • Spill: For a small spill contained within the fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain it.[10] Place the absorbed material in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[13]

By integrating a deep understanding of the chemical's hazards with disciplined, procedural execution, you can ensure a safe environment for yourself and your colleagues, allowing you to focus on achieving your research and development goals.

References

  • Benchchem. (n.d.). Essential Safety and Operational Guide for Handling 2-Ethoxy-2-oxoacetic acid.
  • NextSDS. (n.d.). 2-ethoxy-2-(oxolan-3-yl)acetic acid — Chemical Substance Information.
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid.
  • NextSDS. (n.d.). 2-ethoxy-2-(oxan-3-yl)acetic acid — Chemical Substance Information.
  • Scribd. (n.d.). Laboratory Safety Guideline - Diethyl Ether | PDF.
  • University of Edinburgh Health and Safety Department. (2010, July 19). Ethers - Handling and control of exposure.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
  • Zaera Research Group. (2022, October 11). Diethyl ether.
  • UC Center for Laboratory Safety. (2012, December 14). Diethyl Ether - Standard Operating Procedure.
  • Environment, Health & Safety, University of Michigan. (n.d.). Diethyl Ether.
  • Benchchem. (n.d.). Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • MilliporeSigma. (2025, September 28). SAFETY DATA SHEET.
  • Ori-McKenney Lab. (2005, October 9). Material Safety Data Sheet.
  • INEOS Group. (2020, February 4). SAFETY DATA SHEET.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals.
  • Environmental Health and Safety, University of California Merced. (n.d.). Standard Operating Procedure.
  • Environmental Health and Safety, Princeton University. (n.d.). Section 6C: Protective Equipment.
  • Sigma-Aldrich. (n.d.). 2-ethoxy-2-(oxolan-3-yl)acetic acid.
  • Angene Chemical. (2025, February 12). Safety Data Sheet.
  • ITW Reagents. (2025, July 3). Safety data sheet.

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